Technical Documentation Center

8-Benzyl-1,4-dioxa-8-azaspiro[4.5]decane Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 8-Benzyl-1,4-dioxa-8-azaspiro[4.5]decane
  • CAS: 37943-54-7

Core Science & Biosynthesis

Foundational

8-Benzyl-1,4-dioxa-8-azaspiro[4.5]decane: A Fundamental Technical Guide to Spirocyclic Intermediates in Advanced Synthesis

Executive Summary In the landscape of complex organic synthesis and medicinal chemistry, the strategic use of orthogonal protecting groups is paramount. 8-Benzyl-1,4-dioxa-8-azaspiro[4.5]decane (CAS: 37943-54-7), commonl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of complex organic synthesis and medicinal chemistry, the strategic use of orthogonal protecting groups is paramount. 8-Benzyl-1,4-dioxa-8-azaspiro[4.5]decane (CAS: 37943-54-7), commonly referred to as 1-benzyl-4-piperidone ethylene ketal, serves as a highly versatile, bifunctional building block[1]. By masking the reactive ketone of a piperidine ring while simultaneously protecting the secondary amine, this spirocyclic compound enables aggressive downstream functionalizations—such as Grignard additions, strong base alkylations, and photoredox couplings—without compromising the core heterocycle.

This whitepaper details the physicochemical profile, mechanistic rationale, validated synthetic protocols, and advanced pharmaceutical applications of this critical intermediate.

Physicochemical Profiling

Understanding the fundamental physical properties of 8-Benzyl-1,4-dioxa-8-azaspiro[4.5]decane is essential for optimizing reaction conditions, particularly during purification (e.g., vacuum distillation) and phase-transfer operations.

PropertyValue / Description
Chemical Name 8-Benzyl-1,4-dioxa-8-azaspiro[4.5]decane
Synonyms 1-Benzyl-4-piperidone ethylene ketal; 4,4-Ethylenedioxy-1-benzylpiperidine
CAS Registry Number 37943-54-7
Molecular Formula C₁₄H₁₉NO₂
Molecular Weight 233.31 g/mol
Physical State Yellow to pale yellow oil (at standard temperature and pressure)
Boiling Point ~335.1 °C at 760 mmHg
Solubility Soluble in most organic solvents (DCM, Toluene, THF, EtOAc); Insoluble in water
Storage Conditions Sealed in a dry environment, refrigerated (2 to 8 °C) to prevent slow oxidation or hydrolysis

Data synthesized from standardized chemical safety and property databases[2].

Structural Rationale & Orthogonal Reactivity

The structural brilliance of 8-Benzyl-1,4-dioxa-8-azaspiro[4.5]decane lies in its orthogonal protection strategy .

  • The Ethylene Ketal (1,4-dioxaspiro moiety): Protects the C4 ketone. It is highly stable to strongly basic conditions, nucleophiles (e.g., organolithium and Grignard reagents), and reducing agents (e.g., LiAlH₄). It is selectively cleaved using mild aqueous acids (e.g., HCl or p-TsOH in water/acetone).

  • The N-Benzyl Group: Protects the basic nitrogen. It is stable to both acidic and basic conditions but is readily and selectively cleaved via catalytic hydrogenolysis (e.g., H₂ over Pd/C) or specialized photoredox conditions.

This orthogonality allows chemists to perform reactions on adjacent carbons or appended side chains, and then selectively unmask either the ketone or the amine independently, dictating the chronological flow of total synthesis.

Validated Synthetic Methodology

The synthesis of 8-Benzyl-1,4-dioxa-8-azaspiro[4.5]decane relies on the thermodynamic control of a ketalization reaction. Because ketal formation releases water, the reaction must be driven forward using Le Chatelier's principle by continuously removing water from the system.

Protocol: Azeotropic Ketalization of 1-Benzyl-4-piperidone

Reagents Required:

  • 1-Benzyl-4-piperidone (1.0 equivalent, starting material)

  • Ethylene glycol (3.0 to 5.0 equivalents, reactant/solvent)

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.05 equivalents, acid catalyst)

  • Toluene (Reaction solvent and azeotroping agent)

Step-by-Step Workflow:

  • Reaction Setup: Charge a round-bottom flask equipped with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser with 1-benzyl-4-piperidone and toluene (approx. 5-10 mL per gram of starting material).

  • Catalyst & Reagent Addition: Add ethylene glycol followed by the catalytic amount of p-TsOH·H₂O. Causality note: The acid protonates the carbonyl oxygen, increasing its electrophilicity to facilitate nucleophilic attack by the diol.

  • Azeotropic Reflux: Heat the mixture to reflux (approx. 110–115 °C). As the reaction proceeds, water is generated and forms a ternary azeotrope with toluene and ethylene glycol.

  • Water Removal: The vapor condenses and falls into the Dean-Stark trap, where water separates to the bottom layer. Continue refluxing until water ceases to collect (typically 4 to 12 hours).

  • Quenching: Cool the reaction to room temperature. Quench the acid catalyst by washing the organic layer with saturated aqueous sodium bicarbonate (NaHCO₃). Causality note: Failure to neutralize the acid prior to concentration will lead to reverse hydrolysis of the ketal back to the ketone during workup.

  • Workup & Purification: Extract the aqueous layer with ethyl acetate or dichloromethane. Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting yellow oil can be used directly or purified via vacuum distillation.

G A 1-Benzyl-4-piperidone (Ketone Precursor) C Azeotropic Reflux (Toluene, Dean-Stark) A->C B Ethylene Glycol + p-TsOH (Catalyst) B->C D 8-Benzyl-1,4-dioxa-8- azaspiro[4.5]decane (Protected Product) C->D Continuous -H2O Removal

Fig 1: Ketalization workflow utilizing azeotropic distillation for thermodynamic control.

Applications in Advanced Drug Development

The utility of 8-Benzyl-1,4-dioxa-8-azaspiro[4.5]decane extends far beyond basic building blocks; it is a critical node in the synthesis of complex active pharmaceutical ingredients (APIs) and modern catalytic methodologies.

Synthesis of Palosuran Hydrochloride

Palosuran hydrochloride is a potent, orally active antagonist of the human urotensin-II (U-II) receptor, utilized in researching cardiovascular and renal pathophysiology[3].

In the documented synthetic pathway, 8-Benzyl-1,4-dioxa-8-azaspiro[4.5]decane is subjected to alkylation (e.g., using n-BuLi and 2-bromoethanol) to introduce a hydroxyethyl side chain. The ketal is subsequently deprotected via acidic hydrolysis, which simultaneously facilitates the formation of the required amino group for downstream urea linkage coupling[3]. The spirocyclic protection ensures the piperidine nitrogen does not interfere with the highly reactive alkylating agents.

G A 8-Benzyl-1,4-dioxa-8-azaspiro[4.5]decane B Alkylation (n-BuLi, 2-bromoethanol) A->B C Acidic Hydrolysis (Ketal Deprotection) B->C D Urea Linkage Coupling & Salt Formation C->D E Palosuran Hydrochloride (Urotensin-II Antagonist) D->E

Fig 2: Strategic role of the spirocyclic intermediate in the synthesis of Palosuran.

Photoredox Activation of Carbon Dioxide

Recent advancements in green chemistry and photoredox catalysis have utilized 8-Benzyl-1,4-dioxa-8-azaspiro[4.5]decane as a substrate for the direct coupling of CO₂ and amines. Research from MIT demonstrated that via single-electron reduction pathways, CO₂ can be activated to perform selective α -carboxylation of complex amines, yielding novel α -amino acids in continuous flow systems[4]. The robustness of the spirocyclic ketal ensures the molecule remains intact under radical-generating photoredox conditions.

Safety, Handling, and Environmental (EHS) Guidelines

While not highly toxic, 8-Benzyl-1,4-dioxa-8-azaspiro[4.5]decane requires standard laboratory safety protocols[5].

  • Hazards: Classified as a skin and eye irritant (H315, H319) and a potential respiratory tract irritant (H335)[2].

  • Handling: Must be handled in a well-ventilated fume hood using non-sparking tools. Avoid aerosol formation. Wear nitrile gloves and safety goggles[5].

  • Storage: Store in a tightly closed container in a dry, cool (2-8 °C), and well-ventilated place, strictly isolated from strong oxidizing agents and concentrated acids (which will prematurely cleave the ketal)[5].

References

  • Massachusetts Institute of Technology (MIT). "Photoredox activation of carbon dioxide". DSpace@MIT. Available at: [Link]

Sources

Exploratory

Physicochemical Characteristics and Synthetic Utility of 8-Benzyl-1,4-dioxa-8-azaspiro[4.5]decane: A Technical Whitepaper

Executive Summary In modern medicinal chemistry and complex organic synthesis, the strategic use of protecting groups is paramount to achieving high-yield, site-specific transformations. 8-Benzyl-1,4-dioxa-8-azaspiro[4.5...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry and complex organic synthesis, the strategic use of protecting groups is paramount to achieving high-yield, site-specific transformations. 8-Benzyl-1,4-dioxa-8-azaspiro[4.5]decane (CAS: 37943-54-7) serves as a critical, orthogonally protected building block[1]. By masking the reactive C4 ketone of a piperidine ring as an ethylene ketal, while simultaneously protecting the secondary amine with a benzyl group, this spirocycle enables aggressive downstream chemistry—such as strong-base alkylations—that would otherwise degrade the unprotected substrate[2]. This whitepaper provides an in-depth analysis of its physicochemical properties, validated synthetic protocols, and its pivotal role in drug development.

Chemical Identity & Structural Rationale

The compound, also known as 1-benzyl-4-piperidone ethylene ketal, features a dual-protection strategy[3].

  • The Benzyl Group (N-Protection): Prevents unwanted N-alkylation or oxidation. It is highly stable under basic and mildly acidic conditions but can be cleanly removed via catalytic hydrogenolysis (e.g., Pd/C, H₂) when the free amine is required.

  • The 1,4-Dioxaspiro Ketal (C-Protection): Masks the electrophilic ketone. Ketals are classic thermodynamic sinks in acid-catalyzed condensation, rendering the C4 position completely inert to nucleophiles (such as Grignard reagents or organolithiums) and strong bases[2].

Physicochemical Properties

Understanding the physical parameters of 8-Benzyl-1,4-dioxa-8-azaspiro[4.5]decane is essential for optimizing reaction conditions, workup procedures, and storage. The compound typically presents as a yellow to pale yellow oil at room temperature[4].

PropertyValueReference
CAS Registry Number 37943-54-7[1]
Molecular Formula C₁₄H₁₉NO₂[1]
Molecular Weight 233.31 g/mol [1]
Appearance Yellow to pale yellow oil[4]
Boiling Point 335.1 °C at 760 mmHg[4]
Solubility Profile Soluble in DCM, EtOAc, Toluene; Insoluble in H₂O[5]
Storage Requirements Sealed, dry, refrigerated (2 to 8 °C)[4]

Experimental Methodology: Synthesis & Validation

The synthesis of 8-Benzyl-1,4-dioxa-8-azaspiro[4.5]decane is achieved via the acid-catalyzed ketalization of 1-benzyl-4-piperidone[2]. As a Senior Application Scientist, I emphasize that this is an equilibrium-driven process; therefore, the protocol must be designed to continuously force the reaction toward the product.

Synthesis A 1-Benzyl-4-piperidone D Dean-Stark Reflux A->D B Ethylene Glycol B->D C p-TsOH / Toluene C->D E 8-Benzyl-1,4-dioxa-8-azaspiro[4.5]decane D->E Azeotropic water removal

Caption: Acid-catalyzed ketalization workflow of 1-benzyl-4-piperidone.

Step-by-Step Protocol & Causality
  • Reagent Charging: In a round-bottom flask, combine 1-benzyl-4-piperidone (1.0 eq), ethylene glycol (3.0 eq), and catalytic p-toluenesulfonic acid (p-TsOH, 0.05 eq) in anhydrous toluene.

    • Causality: Toluene is specifically chosen because it forms a minimum-boiling azeotrope with water. Ethylene glycol is used in excess to drive the thermodynamic equilibrium toward ketal formation.

  • Azeotropic Distillation: Equip the flask with a Dean-Stark trap and a reflux condenser. Heat the mixture to reflux (approx. 110 °C).

    • Causality: The Dean-Stark trap physically removes the water byproduct from the reaction mixture. According to Le Chatelier's principle, the continuous removal of water prevents the reverse hydrolysis reaction, pushing the conversion to >98%.

  • Self-Validating Check: Monitor the water collection in the trap. The reaction is complete when the theoretical volume of water has been collected and no further water droplets fall into the trap.

  • Reaction Quenching (Critical Step): Cool the mixture to room temperature and immediately wash with saturated aqueous NaHCO₃.

    • Causality:p-TsOH must be neutralized before solvent evaporation. If the mixture is concentrated while still acidic, adventitious moisture will rapidly hydrolyze the ketal back to the starting ketone.

  • Workup and Isolation: Separate the organic layer, extract the aqueous layer with ethyl acetate, combine the organics, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the yellow oil[4].

Downstream Applications: The Palosuran Pathway

The primary utility of 8-Benzyl-1,4-dioxa-8-azaspiro[4.5]decane lies in complex drug discovery, most notably in the synthesis of Palosuran hydrochloride (ACT-058362), a potent antagonist of the human urotensin-II (U-II) receptor used in cardiovascular and renal disease research[2].

Because the C4 ketone is protected, medicinal chemists can perform aggressive alkylation on the piperidine framework.

Application S1 8-Benzyl-1,4-dioxa-8-azaspiro[4.5]decane S2 Alkylation (n-BuLi, 2-bromoethanol) S1->S2 Strong base tolerance S3 Acidic Hydrolysis (Deprotection) S2->S3 S4 1-(2-Aminoethyl)-4-benzyl-4-hydroxypiperidine S3->S4 Ketal removal S5 Urea Linkage Formation S4->S5 S6 Palosuran Hydrochloride S5->S6

Caption: Conceptual synthetic pathway from the spirocycle intermediate to Palosuran.

In this sequence, the spirocycle is deprotonated using a strong base like n-butyllithium and reacted with a two-carbon electrophile (e.g., 2-bromoethanol). The ketal ensures the base does not attack the C4 position. Following alkylation, targeted acidic hydrolysis cleanly unmasks the ketal, allowing for further functionalization into the final urea linkage of Palosuran[2].

Handling, Storage, and Safety Protocols

As an organic intermediate, 8-Benzyl-1,4-dioxa-8-azaspiro[4.5]decane requires stringent handling to maintain its chemical integrity[6].

  • Storage: Must be stored in a tightly sealed container in a dry, well-ventilated refrigerator (2 to 8 °C)[4]. Exposure to ambient moisture in the presence of trace acids will lead to premature deprotection.

  • Handling: Use non-sparking tools and handle in a fume hood[6]. The compound is associated with skin, eye, and respiratory irritation (H315, H319, H335) and is harmful if swallowed (H302)[4].

  • Self-Validating Storage Check: Periodically monitor the integrity of stored batches via TLC or ¹H-NMR. The appearance of a sharp singlet around ~2.4 ppm (corresponding to the alpha protons of the free piperidone) indicates ketal degradation.

References

  • LookChem - Cas 177-11-7,1,4-Dioxa-8-azaspiro[4.5]decane. Retrieved from:[Link]

  • LookChem - Cas 20821-52-7,1-Benzylpiperidin-4-one hydrochloride Downstream Products. Retrieved from: [Link]

Sources

Foundational

Conformational Dynamics of the 8-Azaspiro[4.5]decane Scaffold: A Structural and Pharmacological Whitepaper

Executive Summary The 8-azaspiro[4.5]decane ring system is a privileged, conformationally restricted scaffold widely utilized in modern medicinal chemistry. Featuring a central spiro carbon that orthogonalizes a six-memb...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 8-azaspiro[4.5]decane ring system is a privileged, conformationally restricted scaffold widely utilized in modern medicinal chemistry. Featuring a central spiro carbon that orthogonalizes a six-membered piperidine ring with a five-membered carbocyclic or heterocyclic ring, this architecture serves as the core for numerous neuroactive and antineoplastic agents. Understanding its conformational landscape is not merely an academic exercise; it is a critical prerequisite for rational drug design. This whitepaper provides an in-depth technical analysis of the structural dynamics of the 8-azaspiro[4.5]decane system, detailing the thermodynamic drivers of its conformation, self-validating analytical workflows, and the profound impact of these dynamics on pharmacological efficacy.

Structural Topology and Conformational Drivers

The defining feature of the 8-azaspiro[4.5]decane system is its quaternary spiro junction. This single atom acts as a structural fulcrum, forcing the two constituent rings into mutually perpendicular planes. This rigidity severely restricts the conformational entropy of the molecule, which often translates to enhanced target affinity and selectivity by pre-organizing the ligand into its bioactive conformation.

The Piperidine Ring: Chair vs. Half-Chair Dynamics

In the parent unsubstituted 8-azaspiro[4.5]decane, the six-membered piperidine ring predominantly adopts a chair conformation to minimize 1,3-diaxial steric clashes and torsional strain. However, the exact geometry is highly sensitive to the hybridization state of the carbon atoms adjacent to the piperidinic nitrogen (the α-carbons) or the spiro carbon itself.

Mechanistic studies and crystallographic data reveal a predictable conformational switching mechanism based on hybridization:

  • Csp³ Hybridization: When the α-carbons are sp³ hybridized (e.g., standard methylene groups), the ring maintains a classic chair conformation. The spiro carbon typically sits at the most sterically demanding position, pushing bulky substituents into equatorial positions.

  • Csp² Hybridization: The introduction of a Csp² center—such as a carbonyl (lactam) or thiocarbonyl (thione) group—forces local planarity. This geometric constraint distorts the piperidine ring away from the ideal chair, driving it toward a half-chair conformation [1].

Conformation Core Piperidine Ring in Spiro System Csp3 α-Carbon: Csp³ (e.g., -CH₂-) Core->Csp3 Csp2 α-Carbon: Csp² (e.g., -C=S, -C=O) Core->Csp2 Chair Chair Conformation (θ ≈ 180°) Csp3->Chair Minimizes steric strain HalfChair Half-Chair Conformation (θ ≈ 130°) Csp2->HalfChair Planarity forces distortion

Conformational switching in the piperidine ring driven by α-carbon hybridization states.

Self-Validating Protocol for Conformational Elucidation

To definitively assign the conformation of novel 8-azaspiro[4.5]decane derivatives, researchers must employ a closed-loop, self-validating analytical pipeline. Relying on a single technique can lead to misassignments due to rapid conformational exchange at room temperature or crystal packing forces that do not reflect the solution state.

The following protocol integrates Variable-Temperature Nuclear Magnetic Resonance (VT-NMR), X-ray crystallography, and Density Functional Theory (DFT) to ensure absolute structural certainty.

Step-by-Step Methodology

Step 1: Sample Preparation and Baseline NMR

  • Action: Dissolve 15–20 mg of the synthesized derivative in 0.5 mL of a low-freezing-point deuterated solvent (e.g., Toluene- d8​ or CDCl 3​ ). Acquire standard 1D 1 H and 13 C spectra at 298 K.

  • Causality: Establishes baseline chemical shifts. Broadened signals at this stage indicate an intermediate exchange rate between conformers (e.g., rapid chair-to-chair inversion), necessitating thermal modulation.

Step 2: Variable-Temperature (VT) NMR

  • Action: Cool the NMR probe in 10 K increments down to 213 K. Monitor the decoalescence of the broadened signals.

  • Causality: Lowering the thermal energy slows the kinetic rate of ring inversion. Below the coalescence temperature, the system "freezes" into discrete conformers, allowing the resolution of distinct axial and equatorial proton signals.

Step 3: 2D NOESY and J-Coupling Extraction

  • Action: At the slow-exchange temperature (e.g., 213 K), acquire a 2D NOESY spectrum with a mixing time of 300–500 ms. Extract the 3JH,H​ coupling constants from the 1D spectrum.

  • Causality: NOESY cross-peaks map through-space proximity (< 5 Å), confirming the relative orientation of the spiro-junction relative to the piperidine substituents. Concurrently, applying the Karplus equation to the 3JH,H​ values provides precise dihedral angles. A large coupling constant (8–12 Hz) between adjacent protons confirms an antiperiplanar (axial-axial) arrangement, validating the chair conformation [2].

Step 4: Solid-State X-Ray Crystallography

  • Action: Grow single crystals via slow evaporation. Solve the structure and calculate the Cremer-Pople puckering parameters ( Q , θ , ϕ ) for the piperidine ring.

  • Causality: X-ray provides the absolute geometric truth in the solid state. The Cremer-Pople parameters mathematically quantify the deviation from an ideal chair ( θ=180∘ or 0∘ ), confirming the impact of hybridization or steric bulk [1].

Step 5: In Silico DFT Validation (The Feedback Loop)

  • Action: Input the X-ray coordinates and NMR-derived dihedral constraints into a computational suite (e.g., Gaussian). Run an energy minimization using the B3LYP/6-311+G(d,p) level of theory with a Polarizable Continuum Model (PCM) to simulate the NMR solvent.

  • Causality & Self-Validation: If the DFT-optimized global minimum yields theoretical distances and dihedral angles that match the experimental NOESY and J-coupling data, the system is validated. If a discrepancy exists, the initial NMR assignment is rejected, and the next local minimum is tested until parity is achieved.

Workflow S1 1. Synthesis & Isolation 8-Azaspiro[4.5]decane S2 2. VT-NMR Spectroscopy (J-coupling & NOESY) S1->S2 Solution state S3 3. X-Ray Crystallography (Cremer-Pople Params) S1->S3 Solid state S4 4. DFT Optimization (B3LYP/6-311+G**) S2->S4 Torsional limits S5 5. Orthogonal Validation & Pharmacophore Mapping S2->S5 Cross-validation S3->S4 3D Coordinates S3->S5 Cross-validation S4->S5 Energy minima

Multi-modal, self-validating workflow for the conformational elucidation of spirocyclic scaffolds.

Quantitative Data Presentation

The structural parameters of the 8-azaspiro[4.5]decane system can be quantified through NMR coupling constants and crystallographic puckering parameters. The tables below summarize the expected values for standard derivatives.

Table 1: Diagnostic 1 H NMR J-Coupling Constants for Piperidine Chair Conformation

Proton PairApproximate Dihedral AngleExpected 3J Coupling (Hz)Structural Implication
H ax​
  • H ax​
180°8.0 – 12.0Antiperiplanar arrangement; confirms stable chair
H ax​
  • H eq​
  • 60°2.0 – 5.0Gauche interaction; indicates adjacent positioning
    H eq​
  • H eq​
  • 60°2.0 – 4.0Gauche interaction; indicates adjacent positioning

    Table 2: Cremer-Pople Puckering Parameters for 8-Azaspiro[4.5]decane Systems

    Substructure / DerivativeHybridization at α-CarbonTotal Puckering Amplitude ( Q )Theta ( θ )Conformation State
    Unsubstituted piperidineCsp³~0.55 – 0.58 Å~178°Ideal Chair
    1,4-dioxa-8-azaspiro[4.5]decaneCsp³~0.56 Å~175°Distorted Chair
    7-thione spiro derivativeCsp²~0.45 Å~130°Half-Chair

    Pharmacological Implications and Structure-Activity Relationships (SAR)

    The conformational rigidity of the 8-azaspiro[4.5]decane scaffold directly translates to its success in drug discovery. By locking the spatial arrangement of pharmacophores, researchers can drastically reduce the entropic penalty of binding.

    M1 Muscarinic Agonists

    Modifications to the spiro system have been pivotal in developing treatments for Alzheimer's disease. For instance, the incorporation of a tetrahydrofuran ring into the 8-azaspiro[4.5]decane skeleton yields 1-oxa-8-azaspiro[4.5]decanes. Studies have shown that specific stereoisomers (e.g., the (-)-isomers of 2,8-dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decane) exhibit potent partial agonistic activity at M1 muscarinic receptors. The rigid chair conformation ensures that the oxygen and nitrogen heteroatoms are perfectly aligned with the receptor's hydrogen-bonding network [3].

    Sigma-1 ( σ1​ ) Receptor Ligands and Tumor Imaging

    The 1,4-dioxa-8-azaspiro[4.5]decane derivative has been successfully utilized to design σ1​ receptor radioligands with low lipophilicity for tumor imaging. The spiroketal moiety introduces hydrophilicity while maintaining the rigid chair conformation required to fit into the primary hydrophobic pocket of the σ1​ receptor's binding site. This conformational pre-organization results in nanomolar affinity and extreme subtype selectivity (e.g., over 1400-fold selectivity against the vesicular acetylcholine transporter, VAChT) [4].

    Anticancer and Antimicrobial Applications

    Derivatives synthesized via Mannich reactions to form 7,9-diphenyl-1,4-dioxa-8-azaspiro[4.5]decanes have demonstrated significant antimicrobial and anticancer properties. NMR studies confirm that these compounds adopt a strict chair conformation with the bulky aryl groups locked in equatorial orientations, a spatial arrangement critical for intercalating with biological targets or inhibiting specific kinase pathways [2].

    References

    • Crystal structures of two chiral piperidine derivatives: 1-[(1R)-2-hydroxy-1-phenylethyl]piperidin-4-one and 8-[(1S)-1-phenylethyl]-1,4-dioxa-8-azaspiro[4.5]decane-7-thione. National Center for Biotechnology Information (NCBI) / PMC.1

    • Study on Synthesis, Spectral Characterization and in vitro Antibacterial Evaluation of Triaza and Dioxa Aza Spiro Derivatives. BookPI / New Innovations in Chemistry and Biochemistry.2

    • Synthesis and Structure-Activity Studies of a Series of 1-Oxa-8-azaspiro[4.5]decanes as M1 Muscarinic Agonists. J-STAGE / Chemical and Pharmaceutical Bulletin.3

    • 18F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. ACS Publications / Journal of Medicinal Chemistry.4

    Sources

    Exploratory

    An In-depth Technical Guide to the Early Research on Spiro-Piperidine Containing Compounds

    Introduction: From a Privileged Scaffold to a Three-Dimensional Frontier The piperidine ring is one of the most ubiquitous nitrogen-containing heterocycles in medicinal chemistry, recognized as a "privileged scaffold" du...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Introduction: From a Privileged Scaffold to a Three-Dimensional Frontier

    The piperidine ring is one of the most ubiquitous nitrogen-containing heterocycles in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast number of natural products and pharmaceuticals.[1][2] For much of the 20th century, drug design efforts focused on modifying piperidine rings with various substituents, largely exploring chemical space in two dimensions. However, a conceptual evolution began to take shape, driven by the need for greater control over molecular architecture and the desire to access novel intellectual property. This led researchers to the spiro-piperidine core—a class of molecules where the piperidine ring is joined to another ring system by a single, shared carbon atom.

    Early research into these compounds was not merely a synthetic curiosity; it was a deliberate step into the third dimension of drug design.[3] The rigid, three-dimensional structure of the spiro-piperidine scaffold offered the potential for more precise interactions with biological targets, leading to enhanced potency and selectivity.[3] Furthermore, the inherent novelty of these structures provided a fertile ground for creating new intellectual property. This guide delves into the foundational research that established the synthesis, conformational understanding, and initial biological applications of spiro-piperidine compounds, laying the groundwork for their current prominence in modern drug discovery.

    Chapter 1: Foundational Synthetic Strategies

    The initial challenges in spiro-piperidine research were fundamentally synthetic. Early chemists had to devise reliable methods to construct the sterically demanding spirocyclic core. These pioneering efforts can be broadly categorized into two main strategies: building the piperidine ring onto a pre-existing carbocycle or heterocycle, or constructing a new ring onto a pre-formed piperidine scaffold.

    Strategy A: Piperidine Annulation onto a Spirocyclic Precursor

    One of the most logical early approaches involved using a cyclic ketone as a template. The carbonyl carbon of the ketone would become the future spiro-center, and the piperidine ring would be constructed around it. A classic illustration of this strategy is found in the synthesis of novel spiro(piperidine-4,6'-dibenz[b,e]-1,4-oxathiepin) systems, which were investigated for potential antidepressant activities in the mid-1980s.[4]

    This approach typically involves the addition of a nucleophile to a protected piperidin-4-one, followed by an intramolecular cyclization to form the second ring system that creates the spiro core. A more direct early method involves the reaction of a Grignard reagent, derived from a suitable bi-aryl system, with a piperidone derivative. The resulting tertiary alcohol is then cyclized to forge the final spiro-heterocycle. This multi-step, classical approach highlights the rigorous chemistry required before the advent of modern catalytic methods.

    Detailed Protocol: Synthesis of Spiro(piperidine-4,6'-dibenz[b,e]-1,4-oxathiepin)[4]

    This protocol is representative of the multi-step synthetic sequences common in early spiro-piperidine research.

    Step 1: Grignard Reaction

    • Prepare the Grignard reagent from 9.0 g of magnesium turnings and 48.1 g of 2-bromo-2'-fluorodiphenyl sulfide in 150 ml of anhydrous tetrahydrofuran (THF). Reflux the mixture for 1 hour to ensure complete formation.

    • To the refluxing Grignard solution, add a solution of 29.1 g of 1-ethoxycarbonyl-4-piperidone in 40 ml of anhydrous THF over 5 minutes.

    • Maintain the reflux for 5.5 hours to drive the reaction to completion.

    • Cool the reaction mixture and quench by carefully pouring it into a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with benzene. Combine the organic layers, wash with water, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude tertiary alcohol intermediate.

    Step 2: Intramolecular Cyclization

    • Dissolve the crude alcohol from the previous step in 150 ml of anhydrous dimethylformamide (DMF).

    • Add 10.0 g of a 50% dispersion of sodium hydride in mineral oil portion-wise, controlling the effervescence.

    • Heat the reaction mixture to 100°C and stir for 30 hours.

    • Cool the mixture, pour it into water, and extract with benzene.

    • Wash the combined organic layers with water, dry over anhydrous potassium carbonate, and concentrate under reduced pressure.

    • Purify the resulting residue by column chromatography on silica gel to afford 1-ethoxycarbonylspiro(piperidine-4,6'-dibenz[b,e]-1,4-oxathiepin).

    Step 3: Deprotection

    • Reflux a mixture of 13.8 g of the ethoxycarbonyl-protected spiro-piperidine, 15 g of potassium hydroxide, and 15 ml of ethanol for 3 hours in a bath heated to 130°C.

    • After cooling, dilute the mixture with water and extract with benzene.

    • Dry the organic extracts over anhydrous potassium carbonate and concentrate under reduced pressure to yield the final spiro(piperidine-4,6'-dibenz[b,e]-1,4-oxathiepin).

    Strategy B: Spiro-Ring Construction onto a Piperidine Scaffold

    An alternative and equally important early strategy involved starting with a functionalized piperidine, most commonly a piperidin-4-one, and constructing the second ring onto it. This approach was particularly valuable for creating spiro-heterocycles. A prominent example is the use of the Strecker reaction, a classic multi-component reaction, to synthesize α-amino nitriles, which serve as versatile intermediates for spiro-imidazolinones and other related heterocycles.[5]

    This method leverages the reactivity of the ketone in the piperidine ring to build complexity directly at the desired spiro-center.

    Diagram: Synthesis of a Spiro-Imidazolinone via Strecker Reaction

    G cluster_strecker cluster_amide P4O 1-Benzyl Piperidin-4-one Strecker_Intermediate α-Anilino Nitrile Intermediate (31) P4O->Strecker_Intermediate Aniline Aniline Aniline->Strecker_Intermediate TMSCN TMSCN TMSCN->Strecker_Intermediate H2SO4 H2SO4 (Hydration) Amide α-Anilino Carboxamide (32) Strecker_Intermediate->Amide H2SO4->Amide DMF_DMA DMF-DMA (Condensation) Imidazolinone Spiro-Imidazolinone (33) Amide->Imidazolinone DMF_DMA->Imidazolinone caption Fig 1. Workflow for Spiro-Imidazolinone Synthesis.

    Caption: Fig 1. Early workflow for spiro-imidazolinone synthesis.[5]

    Comparative Summary of Early Synthetic Strategies
    StrategyCore ConceptAdvantagesDisadvantages
    Piperidine Annulation Build the piperidine ring onto an existing cyclic ketone.Allows for diverse spiro-carbocyclic systems. The starting ketones are often readily available.Can require harsh reaction conditions. The synthesis of the piperidine ring itself can be low-yielding.
    Spiro-Ring Construction Build a new ring onto a pre-formed piperidine-4-one.Excellent for creating spiro-heterocycles. Leverages well-established piperidone chemistry.Limited by the commercial availability and stability of substituted piperidone starting materials.

    Chapter 2: Early Insights into 3D Structure and Conformation

    The primary motivation for investigating spiro-piperidines was their unique three-dimensional structure. Early researchers correctly hypothesized that locking the piperidine ring into a spiro-conformation would reduce conformational flexibility and present substituents in well-defined spatial vectors. Confirming and understanding this 3D geometry was a critical early challenge, tackled with the leading analytical techniques of the time.

    The Dominant Chair Conformation

    Similar to cyclohexane, the piperidine ring predominantly adopts a low-energy chair conformation to minimize torsional and angular strain.[1][6] This was understood early on and formed the basis of all conformational analysis. The key questions for spiro-piperidines were how the spiro-fusion would affect the equilibrium between the two possible chair conformers and the orientation of substituents.

    Pioneering Analytical Techniques

    Long before routine X-ray crystallography, chemists relied on solution-state techniques to deduce molecular conformation.

    • Dipole Moment Measurements: In the 1970s, measurements of molecular dipole moments were used to infer the geometry of spiro-piperidines. By comparing experimentally measured dipole moments with calculated values for different possible conformations (e.g., chair with axial vs. equatorial heteroatoms), researchers could determine the predominant conformer in solution.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: The advent of NMR was a watershed moment. Specifically, the analysis of proton-proton (¹H-¹H) coupling constants (J-values) provided a direct window into dihedral angles.[7] A large coupling constant between two vicinal protons (typically 8-12 Hz) indicated a diaxial relationship, while smaller values were indicative of axial-equatorial or diequatorial arrangements. This "J-value method" was fundamental to establishing the conformational preferences of substituents on both the piperidine and the adjoined spiro-ring.[7]

    The Influence of N-Substituents

    A critical factor in the conformational equilibrium of piperidines is the substituent on the nitrogen atom.[1] In an unsubstituted piperidine, the N-H proton has a slight preference for the equatorial position. However, introducing bulkier N-substituents, such as a benzyl or t-butyl group, dramatically shifts the equilibrium to favor the conformer where this large group is equatorial, thereby minimizing 1,3-diaxial steric interactions. This principle was essential in early synthetic design, as installing a large N-substituent provided a reliable way to lock the ring's conformation and simplify NMR analysis.

    Diagram: Conformational Equilibrium in N-Substituted Spiro-Piperidines

    G cluster_A Conformer A (R is Equatorial) cluster_B Conformer B (R is Axial) A A B B A->B Ring Inversion caption Fig 2. Chair-chair interconversion of a spiro-piperidine.

    Caption: Fig 2. Chair-chair interconversion of a spiro-piperidine.

    Chapter 3: Pioneering Applications and Biological Rationale

    The synthesis and structural analysis of spiro-piperidines were not performed in a vacuum. They were driven by the search for new biologically active molecules, often inspired by complex natural products or the desire to improve upon existing drugs.

    Inspiration from Nature

    Many complex alkaloids feature piperidine rings within intricate, bridged, or spiro-like systems.[8][9] For example, certain norditerpenoid alkaloids possess rearranged skeletons that incorporate a spiro-center adjacent to the piperidine nitrogen.[8] These natural products provided the initial validation that such complex 3D arrangements were compatible with biological activity and inspired synthetic chemists to mimic these structural motifs. Early work in the 1980s explicitly targeted functionalized piperidones as key synthons for building complex alkaloid frameworks.[9]

    Early Medicinal Chemistry and Structure-Activity Relationships (SAR)

    The rigid nature of the spiro-piperidine core was correctly identified as a tool to probe structure-activity relationships. By locking substituents into fixed axial or equatorial positions, early medicinal chemists could determine the optimal 3D pharmacophore required for interaction with a biological target.

    An excellent example is the work on spiro(piperidine-4,6'-dibenz[b,e]-1,4-oxathiepin) derivatives, which were rationally designed as potential antidepressants.[4] The researchers noted structural similarities to other spirocyclic compounds with known central nervous system activity and hypothesized that this novel scaffold could yield useful pharmacodynamic properties. Their work, which included pharmacological evaluation, demonstrated that the 1-methyl derivative exhibited significant antireserpine activity, a profile characteristic of potential antidepressants at the time. This represents a complete, early example of the entire drug discovery workflow: rational design, chemical synthesis, and biological validation.

    Diagram: Bioisosteric Design Workflow

    G Lead Lead Compound (Flexible Piperidine) Problem Problem Identification - Off-target effects - Poor selectivity - Conformational ambiguity Lead->Problem Hypothesis Hypothesis Rigidification via spiro-fusion will lock the pharmacophore in the bioactive conformation. Problem->Hypothesis Design Design Spiro-Piperidine Analogue Hypothesis->Design Synth Chemical Synthesis (e.g., Strategy A or B) Design->Synth Test Biological Testing (Binding, Functional Assays) Synth->Test SAR SAR Analysis - Improved Potency? - Enhanced Selectivity? Test->SAR SAR->Design Iterate caption Fig 3. Early drug design logic for spiro-piperidines.

    Caption: Fig 3. Early drug design logic for spiro-piperidines.

    Conclusion

    The early research on spiro-piperidine containing compounds was a testament to the ingenuity and foresight of synthetic and physical organic chemists. Working without the benefit of modern high-throughput techniques, they developed robust, multi-step syntheses to access these challenging three-dimensional structures. Through meticulous use of NMR and other analytical methods, they elucidated the fundamental conformational principles that govern these rigid scaffolds. Most importantly, they established the core rationale that continues to drive interest in spiro-piperidines today: that by moving from the flat world of simple heterocycles to the structured, three-dimensional architecture of spirocycles, one can design molecules with superior potency, selectivity, and novelty. The foundational work discussed in this guide truly opened a new frontier in medicinal chemistry, one that continues to be richly explored.

    References

    • BenchChem. (2025).
    • Burkhard, J. A., Wagner, B., Fischer, H., Schuler, F., Müller, K., & Carreira, E. M. (2010). Synthesis of azaspirocycles and their evaluation in drug discovery.
    • BenchChem. (2025). A Comparative Guide to the Conformational Analysis of Substituted Piperidin-4-ones. BenchChem.
    • BenchChem. (2025). A Comparative Guide to the Synthesis of Azaspirocycles. BenchChem.
    • PubMed. (n.d.). Synthesis of azaspirocycles and their evaluation in drug discovery. PubMed. Retrieved from [Link]

    • Abraham, R. J., & Rossetti, Z. L. (1973). Conformational analysis. Part 16. Conformational free energies in substituted piperidines and piperidinium salts. Journal of the Chemical Society, Perkin Transactions 2, (5), 582-587.
    • Wipf, P., & Maciejewski, J. P. (2004). Diversity-Oriented Synthesis of Azaspirocycles. Organic Letters, 6(18), 3067–3070.
    • García-García, A., et al. (2019). Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals. ACS Omega, 4(25), 21069–21079.
    • Tofani, D., et al. (2006). Study of minimum energy conformers of N-substituted derivatives of piperidine and pyrrolidine. Evidence of weak H-bonding by theoretical correlation with experimental NMR data. Journal of Molecular Structure, 786(1), 53-64.
    • Eliel, E. L., Kandasamy, D., Yen, C., & Hargrave, K. D. (1976). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society, 98(12), 3558–3567.
    • El-Shazly, M., & Wink, M. (2022). Poisonous Piperidine Plants and the Biodiversity of Norditerpenoid Alkaloids for Leads in Drug Discovery: Experimental Aspects. International Journal of Molecular Sciences, 23(20), 12128.
    • Zabolotnyi, D., et al. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules, 28(10), 4209.
    • Griggs, S. D., Tape, D. T., & Clarke, P. A. (2018). Strategies for the synthesis of spiropiperidines – a review of the last 10 years. Organic & Biomolecular Chemistry, 16(35), 6620-6633.
    • ResearchGate. (2023). Possible reaction mechanism for the synthesis of bis-spiro piperidine derivative.
    • ResearchGate. (n.d.). Plausible reaction mechanism for the synthesis of spiro piperidine derivative.
    • Giofrè, S. V., et al. (2016). Synthesis of Spiro[isoindole-1,5'-Isoxazolidin]-3(2h)-Ones as Potential Inhibitors of the MDM2-p53 Interaction. Beilstein Journal of Organic Chemistry, 12, 2780-2786.
    • PharmaBlock. (n.d.). Spirocyclic Piperidines in Drug Discovery. PharmaBlock.
    • Koutsoufitis, V., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2887.
    • Lasko, L. M., et al. (2017). Discovery of Spiro Oxazolidinediones as Selective, Orally Bioavailable Inhibitors of p300/CBP Histone Acetyltransferases. Journal of Medicinal Chemistry, 60(4), 1335-1351.
    • Mondal, E., et al. (2023). Synthesis of bis-spiro piperidines using nano γ-alumina supported Sb(v) under ultrasonic irradiation at room temperature conditions. RSC Advances, 13(52), 36521-36531.
    • Šindelář, K., et al. (1984). Synthesis of spiro(piperidine-4,6'-dibenz[b,e]-1,4-oxathiepin) and its 1-methyl derivative as potential antidepressant agents.
    • National Center for Biotechnology Information. (n.d.). Synthesis of bis-spiro piperidines using nano γ-alumina supported Sb(v) under ultrasonic irradiation at room temperature conditions. National Center for Biotechnology Information. Retrieved from [Link]

    • Forns, P., Rubiralta, M., & Díez, A. (n.d.). Piperidones: from alkaloids to pseudopeptides. SciSpace.
    • Mustazza, C., et al. (2006). Synthesis and evaluation as NOP ligands of some spiro[piperidine-4,2'(1'H)-quinazolin]-4'(3'H)-ones and spiro[piperidine-4,5'(6'H)-[1][6]triazolo[1,5-c]quinazolines]. Chemical & Pharmaceutical Bulletin, 54(5), 611-22.

    Sources

    Foundational

    A Researcher's Guide to IUPAC Nomenclature of Complex Spirocyclic Alkaloids

    Abstract The structural complexity of spirocyclic alkaloids presents a formidable challenge to systematic chemical nomenclature. As a class of natural products with significant pharmacological potential, the ability to n...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Abstract

    The structural complexity of spirocyclic alkaloids presents a formidable challenge to systematic chemical nomenclature. As a class of natural products with significant pharmacological potential, the ability to name these molecules in an unambiguous and universally understood manner is paramount for researchers, scientists, and professionals in drug development. This guide provides an in-depth exploration of the International Union of Pure and Applied Chemistry (IUPAC) naming conventions as they apply to these intricate molecular architectures. We will deconstruct the logic behind the rules, from the fundamental principles of naming simple spirocycles to the nuanced application required for polycyclic, heterocyclic systems with multiple stereocenters. By integrating foundational principles with practical case studies, this whitepaper serves as a comprehensive resource for accurately and confidently assigning IUPAC names to complex spirocyclic alkaloids.

    The Challenge and Imperative of Systematic Nomenclature

    Spirocyclic alkaloids are characterized by at least two rings connected by a single, common atom known as the spiro atom.[1][2] This structural motif imparts a distinct three-dimensional architecture, which is often crucial for their biological activity. However, the same complexity that makes them medicinally interesting also complicates their naming. The core imperative for adopting a systematic approach, like that of IUPAC, is to ensure that a chemical name corresponds to one and only one molecular structure, facilitating clear communication and information retrieval in global scientific discourse.[3]

    The IUPAC system provides a set of hierarchical rules designed to handle this complexity. The causality behind these rules is the elimination of ambiguity. By establishing a fixed order of operations—from identifying the parent scaffold to prioritizing numbering based on ring size, heteroatoms, and functional groups—the system becomes a self-validating protocol.[4] Adherence to this system is not merely an academic exercise; it is a prerequisite for publication in reputable journals, patent applications, and entry into chemical databases.[5][6]

    Foundational Principles: Naming the Spiro Core

    Before tackling complex alkaloids, a firm grasp of the basics for simple spiro hydrocarbons is essential. The fundamental IUPAC rules, primarily outlined in the "Blue Book," form the bedrock of this process.[3][7][8]

    The spiro[x.y]alkane Descriptor

    The naming process begins by identifying the spiro atom and the two rings it connects. The parent name is constructed as follows:

    • Count the number of atoms in each ring, excluding the spiro atom itself.

    • Arrange these numbers in ascending order inside square brackets, separated by a period (e.g., [4.5]).[2][4][9] This ascending order is a key differentiator from bicyclo[x.y.z] nomenclature.

    • Sum the total number of atoms in both rings, including the spiro atom, to determine the parent alkane name (e.g., 4 + 5 + 1 = 10, so "decane").

    • Combine these elements with the prefix "spiro" to form the base name: spiro[4.5]decane .[10]

    The Numbering Protocol

    Unambiguous numbering is critical for placing substituents. The protocol follows a strict path to ensure consistency:

    • Begin numbering at an atom adjacent to the spiro atom in the smaller ring .[1][4][9][10]

    • Proceed around the smaller ring first.

    • Continue through the spiro atom itself.

    • Proceed around the larger ring until all atoms are numbered.[1][4][9][10]

    The rationale for starting with the smaller ring is to establish a single, reproducible starting point, no matter how the structure is drawn.

    Workflow for Naming Spiro Compounds

    The logical progression of the IUPAC naming system can be visualized as a decision-making workflow.

    IUPAC Spiro Naming Workflow Diagram 1: Systematic Workflow for Naming Spirocyclic Compounds A 1. Identify Spiro Atom(s) and Constituent Rings B 2. Determine Ring Sizes (excluding spiro atom) A->B C 3. Construct Base Name spiro[x.y]alkane (x < y) B->C D 4. Number the Skeleton Start in smaller ring, adjacent to spiro atom C->D E 5. Identify & Prioritize Heteroatoms (e.g., O > S > N) D->E F 6. Incorporate Heteroatoms Use 'a' prefixes (e.g., 'oxa', 'aza') E->F G 7. Identify & Prioritize Principal Functional Groups F->G H 8. Add Suffixes/Prefixes (e.g., -one, -ol, hydroxy-) G->H I 9. Identify & Name Substituents H->I J 10. Alphabetize and Prefix Substituents with Locants I->J K 11. Determine Stereochemistry (R/S, E/Z) at all stereocenters J->K L 12. Add Stereodescriptors to the complete name K->L M Final IUPAC Name L->M

    Caption: Diagram 1: A flowchart outlining the systematic steps for assigning an IUPAC name to a complex spirocyclic compound.

    Incorporating Heterocyclic Systems and Functional Groups

    Spirocyclic alkaloids are, by definition, heterocyclic. Their nomenclature requires the integration of rules for both spiro systems and heterocycles.[11]

    Skeletal Replacement ('a') Nomenclature

    The most common method for incorporating heteroatoms is skeletal replacement, or 'a' nomenclature.[12][13] In this system, the heteroatom is treated as a replacement for a carbon atom in the parent hydrocarbon skeleton.

    • Prefixes: Standard prefixes denote the heteroatom (e.g., "oxa" for oxygen, "thia" for sulfur, "aza" for nitrogen).[14]

    • Locants: The position of the heteroatom is indicated by the number assigned during the standard spiro numbering protocol.

    • Priority: If multiple types of heteroatoms are present, they are cited in order of priority (O > S > N).[14] The numbering of the skeleton should be chosen to give the lowest possible locants to the heteroatoms according to this priority.[11]

    For example, a spiro[4.5]decane with a nitrogen atom at position 1 would be named 1-azaspiro[4.5]decane .

    Hantzsch-Widman Nomenclature

    For simple, monocyclic heterocyclic components up to ten members, the Hantzsch-Widman system is often used.[15][16][17][18] This system uses a combination of prefixes for heteroatoms and stems to indicate ring size and saturation. While powerful, for complex spiro alkaloids where one or both components are already complex ring systems, the skeletal replacement ('a') nomenclature applied to the overall spiro parent is generally the preferred IUPAC method.[13]

    Principal Functional Groups

    Functional groups are handled according to standard IUPAC priority rules. The principal functional group is cited as a suffix (e.g., -one, -ol, -oic acid), and its position must be given the lowest possible number consistent with the fixed numbering of the spiro skeleton. Other groups are cited as prefixes (e.g., hydroxy-, oxo-).

    The Intricacies of Polyspiro and Fused Systems

    Many advanced alkaloids feature more than one spiro center or involve spiro junctions with pre-existing fused ring systems.

    • Polyspiro Compounds: For linear polyspiro systems, prefixes like "dispiro-", "trispiro-", etc., are used.[1][10] The bracketed descriptor expands to include the number of atoms in each successive link, starting from a terminal ring.[1][10]

    • Fused System Components: When a spiro junction involves a complex, fused polycyclic system (like an indole or quinoline), the components are named separately.[10][11] The name is constructed as Spiro[Component A-x,y'-Component B], where 'x' and 'y'' are the locants of the spiro junction in each respective ring system.[10] The established numbering of the individual fused systems is retained.[10]

    Defining Stereochemistry

    The rigid, three-dimensional nature of spirocyclic alkaloids means that stereochemistry is a critical component of their identity. The Cahn-Ingold-Prelog (CIP) priority system is used to assign stereodescriptors.[19][20]

    • Chiral Centers: Standard (R) and (S) descriptors are assigned to all tetrahedral stereocenters.

    • The Spiro Atom: The spiro atom itself can be a stereocenter if the substitution pattern creates chirality. Its configuration is determined by treating the ring paths as substituents and applying the CIP rules.

    • Double Bonds: The configuration of double bonds within the rings is specified using (E) and (Z) descriptors.[19]

    These descriptors, with their locants, are placed at the front of the complete IUPAC name, enclosed in parentheses.

    Protocol and Case Study: Systematic Naming of a Novel Spirocyclic Alkaloid

    To illustrate the integration of these rules, consider a hypothetical novel alkaloid.

    Methodology for Systematic Name Assignment:

    • Structure Elucidation: Assume the structure has been unequivocally determined by NMR, Mass Spectrometry, and X-ray crystallography.

    • Parent Skeleton Identification:

      • Identify the single spiro atom connecting the two primary rings.

      • Count the atoms in each ring, excluding the spiro atom. Let's say we find a 5-membered ring and a 6-membered ring.

      • Count the total atoms: 5 + 6 + 1 = 12. The parent hydrocarbon is dodecane.

      • The base name is spiro[4.5]dodecane . (Note: 4 and 5 are the counts excluding the spiro atom).

    • Numbering and Heteroatom Placement:

      • Begin numbering in the 5-membered (smaller) ring at a carbon adjacent to the spiro atom. Proceed around the small ring (positions 1-4), through the spiro atom (position 5), and around the large ring (positions 6-11).

      • Identify heteroatoms. Suppose there is a nitrogen at position 1 and an oxygen at position 7.

      • Incorporate them using 'a' nomenclature, ordered by priority: 7-oxa-1-azaspiro[4.5]dodecane .

    • Functional Groups and Substituents:

      • Identify functional groups. Suppose there is a ketone at position 2 and a methyl group at position 9.

      • The ketone is the principal functional group and is cited as a suffix. The methyl group is a prefix.

      • The name becomes: 9-methyl-7-oxa-1-azaspiro[4.5]dodecan-2-one .

    • Stereochemistry Assignment:

      • Determine the absolute configuration at all stereocenters using the CIP rules. Suppose the spiro atom at position 5 is (R), and the methyl-bearing carbon at position 9 is (S).

      • Add the stereodescriptors to the front of the name.

    • Final Preferred IUPAC Name (PIN):

      • (5R,9S)-9-methyl-7-oxa-1-azaspiro[4.5]dodecan-2-one .

    This systematic process ensures that every structural feature is accounted for in a logical, hierarchical order, leading to a single, unambiguous name.

    Summary of Key IUPAC Rules for Spiro Alkaloids

    Rule CategoryDirectiveRationale for Trustworthiness
    Parent Name Use spiro[x.y]alkane where x and y are ring atom counts (excluding spiro atom), cited in ascending order (x < y).[2][9][21]Establishes a consistent and unique foundation for the name based on the core carbon skeleton.
    Numbering Start numbering in the smaller ring, at an atom adjacent to the spiro atom. Proceed around the small ring, through the spiro atom, and around the large ring.[1][9][10]Creates an invariable numbering path, ensuring locants for substituents and heteroatoms are unambiguous.
    Heteroatoms Use skeletal replacement ('a') prefixes (e.g., aza, oxa). Give heteroatoms the lowest possible locants, prioritizing by element (O > S > N).[11][14]Systematically integrates non-carbon atoms into the hydrocarbon framework with a clear priority system to resolve ambiguity.
    Unsaturation Indicated by changing the '-ane' ending to '-ene', '-yne', etc., with locants placed before the parent name.[1][10][22]Follows standard organic nomenclature, ensuring consistency across different compound classes.
    Stereochemistry Use (R)/(S) and (E)/(Z) descriptors for all stereogenic centers and double bonds, placed at the beginning of the name.[19][20]Provides a complete three-dimensional description of the molecule, which is essential for biological identity.

    Conclusion

    The IUPAC nomenclature for complex spirocyclic alkaloids is a robust and logical system designed to provide an unambiguous descriptor for every unique structure. For researchers in natural products chemistry and drug development, mastering these conventions is not an optional skill but a fundamental necessity for effective communication, data integrity, and scientific progress. By understanding the causality behind the rules—prioritizing smaller rings, ranking heteroatoms, and systematically layering information—scientists can confidently deconstruct and name even the most intricate spirocyclic systems, ensuring their work is accurately represented and universally understood within the global scientific community.

    References

    • Moss, G. P. (1999). Extension and Revision of the Nomenclature for Spiro Compounds (IUPAC Recommendations 1999). Pure and Applied Chemistry, 71(3), 531-558. [Link]

    • Wikipedia. (n.d.). Hantzsch–Widman nomenclature. Retrieved from [Link]

    • Favre, H. A., & Powell, W. H. (Eds.). (2014). Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013. Royal Society of Chemistry. [Link]

    • University of Calicut. (n.d.). Nomenclature of Heterocyclic compounds. Retrieved from [Link]

    • Scribd. (n.d.). IUPAC Nomenclature of Spiro Compounds. Retrieved from [Link]

    • Mansoura University. (n.d.). Heterocyclic Chemistry. Retrieved from [Link]

    • IUPAC. (2013). Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Chapter P-3). Retrieved from [Link]

    • IUPAC. (1999). Nomenclature of Steroids (IUPAC-IUBMB Recommendations 1989). Retrieved from [Link]

    • IUPAC. (1983). Revision of the Extended Hantzsch-Widman System of Nomenclature for Heteromonocycles. Pure and Applied Chemistry, 55(2), 409-416. [Link]

    • IUPAC. (n.d.). Recommendations and Technical Reports. Retrieved from [Link]

    • Michigan State University Department of Chemistry. (n.d.). Heterocyclic Compounds. Retrieved from [Link]

    • IUPAC. (2013). Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Contents). Retrieved from [Link]

    • Vedantu. (n.d.). Naming of Bicyclo and Spiro Compounds: IUPAC Rules & Examples. Retrieved from [Link]

    • Advanced Chemistry Development, Inc. (n.d.). Rule A-41. Spiro Hydrocarbons. Retrieved from [Link]

    • IUPAC. (2013). Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Chapter P-2). Retrieved from [Link]

    • Das, A. (2018). Innovative Methods for the IUPAC Nomenclature of Bicyclo and Spiro Compounds. WikiEducator. Retrieved from [Link]

    • Wikipedia. (n.d.). Spiro compound. Retrieved from [Link]

    • Chemistry Stack Exchange. (2015). Nomenclature of spiro compounds. Retrieved from [Link]

    • IUPAC. (n.d.). Pure and Applied Chemistry, Instructions for Authors. Retrieved from [Link]

    • IUPAC. (n.d.). Blue Book. Retrieved from [Link]

    • Springer. (n.d.). Instructions for Authors – Natural Products and Bioprospecting. Retrieved from [Link]

    • IUPAC. (n.d.). Pure and Applied Chemistry. Retrieved from [Link]

    • IUPAC. (2006). Graphical Representation of Stereochemical Configuration (IUPAC Recommendations 2006). Retrieved from [Link]

    • Royal Society of Chemistry. (n.d.). Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013. Retrieved from [Link]

    • IUPAC. (2013). Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Chapter P-5). Retrieved from [Link]

    • Bentham Science Publishers. (n.d.). The Natural Products Journal - Aims & Scope. Retrieved from [Link]

    • Kotha, S., & Meshram, P. (2021). Spirocyclic Motifs in Natural Products. Molecules, 26(16), 4933. [Link]

    • American Chemical Society. (n.d.). Journal of Natural Products - Author Guidelines. Retrieved from [Link]

    • IUPAC. (n.d.). Provisional Recommendations. Retrieved from [Link]

    • Paperpile. (n.d.). Journal of natural products [ISO,NLM] abbreviation. Retrieved from [Link]

    • BIPM. (2023). New international guidelines on organic pure material standards. Retrieved from [Link]

    • IUPAC. (2004). Draft 7 October 2004 - IUPAC Provisional Recommendations. Retrieved from [Link]

    • Advanced Chemistry Development, Inc. (n.d.). Rule B-10. Heterocyclic Spiro Compounds: Method 1. Retrieved from [Link]

    • Advanced Chemistry Development, Inc. (n.d.). Rule B-11. Heterocyclic Spiro Compounds: Method 2. Retrieved from [Link]

    • The Organic Chemistry Tutor. (2023, October 2). IUPAC Nomenclature of Spiro Bicyclic Compounds. YouTube. [Link]

    • JACS Directory. (n.d.). Guide For Authors - Journal of Natural Products and Resources. Retrieved from [Link]

    • Chemistry Steps. (2026, February 1). Naming Bicyclic Compounds. Retrieved from [Link]

    Sources

    Exploratory

    The Evolution of Azaspirocycle Synthesis: A Historical Perspective and Technical Guide

    The Structural Imperative: Escaping Flatland In the relentless pursuit of novel chemical entities with enhanced therapeutic profiles, modern medicinal chemistry has increasingly shifted away from traditional, largely two...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    The Structural Imperative: Escaping Flatland

    In the relentless pursuit of novel chemical entities with enhanced therapeutic profiles, modern medicinal chemistry has increasingly shifted away from traditional, largely two-dimensional aromatic ring systems. This paradigm shift—often referred to as "escaping flatland"—has elevated the importance of three-dimensional (3D) scaffolds[1].

    Azaspirocyclic compounds, characterized by a bicyclic framework sharing a single common spiro carbon atom and containing at least one nitrogen atom, have emerged as privileged structures[1]. Their rigid, non-planar geometry allows for the precise vectoral display of substituents, optimizing interactions with complex biological topographies such as enzymes, G-protein coupled receptors (GPCRs), and even nucleic acids[1]. Recent exploratory studies have successfully validated azaspirocycles as potent RNA binders, specifically demonstrating their ability to inhibit HIV-1 Tat/TAR interactions[2].

    This technical guide provides a historical perspective on the synthesis of these vital architectures, analyzing the evolution from classical annulations to modern catalytic paradigms, and provides a field-proven, self-validating protocol for late-stage spiroannulation.

    Historical Epochs of Azaspirocycle Synthesis

    The construction of the spirocyclic core, particularly the sterically congested quaternary carbon center, has historically presented a formidable synthetic challenge. The evolution of synthetic strategies can be categorized into three distinct epochs.

    Epoch I: Classical Annulations (1950s – 1990s)

    The foundational approaches to azaspirocycles relied on straightforward, albeit harsh, classical chemistry. The historically first approach to 1-azaspiro[4.n]alkanes was reported in 1957, utilizing a three-step sequence commencing from cyclic nitro compounds[3]. Later methods involved the double alkylation of aminoacetonitrile derivatives followed by reductive cyclization mediated by lithium di-tert-butyl biphenylide (LiDBB)[3].

    • Causality & Limitations: While these methods are highly scalable—capable of producing up to 100 g of simple building blocks—they suffer from poor functional group tolerance and lack stereochemical control, making them unsuitable for complex, late-stage functionalization[3].

    Epoch II: The Transition Metal Renaissance (2000s – 2010s)

    The advent of transition metal catalysis revolutionized the construction of quaternary stereocenters. Rh(II)-catalyzed intramolecular C-H insertion of diazoacetoxy derivatives enabled the formation of bicyclic lactones with precise stereocontrol. More recently, nickel-catalyzed asymmetric syn-hydrometalative 4-exo-trig cyclization of alkynones has been developed to synthesize alkenyl cyclobutanols, delivering rigid spirocarbocycle skeletons with exceptional enantioselectivities (up to 98.5:1.5 er)[4].

    • Causality & Limitations: The use of active Ni–H species allows for carbonyl-directed hydrometalation, providing strict regioselective control[4]. However, the sensitivity of the metal catalysts to moisture and air requires rigorous inert conditions.

    Epoch III: Modern Radical & Electrophilic Paradigms (2010s – Present)

    Contemporary synthesis prioritizes step economy, mild conditions, and late-stage diversification. Multicomponent reactions, such as Ugi adducts undergoing exclusive Michael/anti-Michael sequences, have enabled the chemo-, regio-, and diastereoselective synthesis of complex azaspiro tetra- and pentacyclic scaffolds[5]. Another breakthrough is the electrophilic activation of tertiary amides using trifluoromethanesulfonic anhydride (Tf2O) to drive tandem ipso-cyclizations[6].

    HistoricalEvolution A Epoch I: Classical Annulation (1950s - 1990s) Nitro cyclizations & alkylation B Epoch II: Transition Metal Catalysis (2000s - 2010s) Pd/Ni-catalyzed cyclizations A->B Demand for stereocontrol D Limitation: Harsh conditions A->D C Epoch III: Modern Paradigms (2010s - Present) Photoredox & Electrophilic Activation B->C Demand for milder conditions E Advancement: High enantioselectivity (er > 98:2) B->E F Current State: Late-stage functionalization C->F

    Logical progression of azaspirocycle synthesis from classical to modern paradigms.

    Comparative Analysis of Synthetic Strategies

    To guide synthetic route selection, the following table summarizes the quantitative metrics and operational parameters of the dominant paradigms discussed above.

    Synthetic Epoch / MethodRepresentative ReactionTypical YieldsStereocontrolScalabilityKey Limitations
    Classical (Epoch I) Intramolecular alkylation of cyclic nitro compounds[3]30–50%RacemicHigh (100g+)Poor functional group tolerance; harsh reductive conditions.
    Transition Metal (Epoch II) Ni-catalyzed asymmetric syn-hydrometalative 4-exo-trig[4]Up to 84%High (er up to 98.5:1.5)ModerateRequires sensitive metal catalysts and rigorous inert atmospheres.
    Multicomponent (Epoch III) Ugi-initiated domino Michael/anti-Michael sequence[5]70–90%High (dr > 95:5)ModerateStructurally constrained to specific polycyclic architectures.
    Electrophilic Activation (Epoch III) Tf2O-promoted tandem ipso-cyclization[6]60–85%N/A (Diastereoselective)ModerateRequires electron-rich nucleophiles (e.g., trimethoxybenzenes).

    Mechanistic Deep-Dive: Electrophilic Amide Activation

    Historically, tertiary amides were considered the least reactive electrophiles due to the strong resonance stabilization of the amide bond. However, modern methodologies have inverted this reactivity profile. By treating an N-(2-propyn-1-yl) amide with Tf2O, the oxygen atom is triflylated, generating a highly electrophilic keteniminium intermediate [6].

    This intermediate is susceptible to nucleophilic attack by electron-rich arenes (e.g., trimethoxybenzene). Following the initial nucleophilic addition, the addition of trifluoromethanesulfonic acid (TfOH) and subsequent heating triggers a Friedel-Crafts ipso-cyclization via dearomatization of the benzene ring. This cascade efficiently yields structurally novel 1-substituted 2-azaspiro[4.5]deca-1,6,9-trien-8-ones[6].

    Causality Behind Experimental Choices:
    • Solvent Selection (TCE): 1,1,2,2-Tetrachloroethane (TCE) is chosen over standard dichloromethane (DCM) because its higher boiling point safely accommodates the 60°C heating required to overcome the activation energy barrier of the dearomatizing ipso-cyclization step[6].

    • Temperature Gradient: The initial Tf2O activation must occur at -78°C to prevent the highly reactive keteniminium intermediate from undergoing non-specific oligomerization before the nucleophile is introduced.

    Tf2OWorkflow Step1 1. Substrate Preparation Dissolve N-(2-propyn-1-yl) amide in TCE Step2 2. Electrophilic Activation (-78°C) Add Tf2O to form keteniminium Step1->Step2 Step3 3. Nucleophilic Addition Introduce trimethoxybenzene Step2->Step3 Step4 4. Ipso-Cyclization (60°C) Add TfOH for dearomatization Step3->Step4 Step5 5. Validation & Isolation NaHCO3 quench, TLC check, Column chromatography Step4->Step5

    Experimental workflow for Tf2O-promoted tandem synthesis of azaspirocycles.

    Standardized Experimental Protocol: Tf2O-Promoted Synthesis

    The following self-validating protocol outlines the synthesis of 2-azaspiro[4.5]deca-1,6,9-trien-8-ones via electrophilic amide activation[6].

    Materials Required:

    • N-(2-propyn-1-yl) amide substrate (1.0 equiv)

    • 1,3,5-Trimethoxybenzene (1.5 equiv)

    • Trifluoromethanesulfonic anhydride (Tf2O, 1.2 equiv)

    • Trifluoromethanesulfonic acid (TfOH, 0.3 mL per mmol)

    • 1,1,2,2-Tetrachloroethane (TCE, anhydrous)

    • Saturated aqueous NaHCO3

    Step-by-Step Procedure:

    • System Purging: Flame-dry a Schlenk flask under vacuum and backfill with dry Argon (repeat 3x).

    • Substrate Solvation: Dissolve the N-(2-propyn-1-yl) amide (1.0 mmol) in anhydrous TCE (5.0 mL) under Argon.

    • Electrophilic Activation: Cool the reaction mixture to -78°C using a dry ice/acetone bath. Dropwise, add Tf2O (1.2 mmol). Stir for 15 minutes. Causality: The color will typically shift to a deep yellow/orange, indicating the formation of the keteniminium intermediate.

    • Nucleophilic Addition: Add 1,3,5-trimethoxybenzene (1.5 mmol) dissolved in 1.0 mL of TCE dropwise at -78°C. Allow the mixture to stir for 30 minutes, then gradually warm to room temperature.

    • Ipso-Cyclization: Add TfOH (0.3 mL). Equip the flask with a reflux condenser and heat the mixture to 60°C for 15 hours[6].

    • Self-Validation Checkpoint (TLC): Monitor the reaction via Thin Layer Chromatography (Eluent: Hexane/EtOAc 2:1). Look for the complete consumption of the starting amide (UV active) and the appearance of a lower Rf spot corresponding to the highly polar spiro-lactam.

    • Quench and Workup: Cool the reaction to 0°C and carefully quench with saturated aqueous NaHCO3 (10 mL) to neutralize the triflic acid. Extract the aqueous layer with dichloromethane (3 x 15 mL).

    • Purification: Dry the combined organic layers over anhydrous Na2SO4, concentrate under reduced pressure, and purify via flash column chromatography on silica gel.

    • Analytical Validation: Confirm the structure via 13C NMR. The hallmark of successful spiroannulation is the disappearance of aromatic carbon signals and the appearance of a distinct quaternary spiro-carbon signal (typically between δ 45–60 ppm, depending on adjacent heteroatoms).

    References

    • The Ascendancy of Azaspirocyclic Scaffolds in Modern Medicinal Chemistry: A Technical Guide Source: benchchem.com URL: 1

    • Synthesis of Azaspirocycles and their Evaluation in Drug Discovery Source: researchgate.net URL: 4

    • Design and Evaluation of Azaspirocycles as RNA binders Source: nih.gov URL: 2

    • Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines Source: nih.gov URL: 3

    • Chemo-, Regio- and Diastereoselective Synthesis of Azaspiro Tetra-/Pentacyclic Scaffolds with Anticancer Activity Source: acs.org URL: 5

    • Tandem Synthesis of 2-Azaspiro[4.5]deca-1,6,9-trien-8-ones Based on Tf2O-Promoted Activation of N-(2-Propyn-1-yl) Amides Source: acs.org URL: 6

    Sources

    Foundational

    The Molecular Dynamics and Pharmacophore Utility of 8-Benzyl-1,4-dioxa-8-azaspiro[4.5]decane: A Technical Whitepaper

    Executive Summary & Core Paradigm 8-Benzyl-1,4-dioxa-8-azaspiro[4.5]decane (CAS 37943-54-7) is a highly versatile spirocyclic compound, structurally defined as the ethylene ketal protected form of 1-benzyl-4-piperidone[1...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary & Core Paradigm

    8-Benzyl-1,4-dioxa-8-azaspiro[4.5]decane (CAS 37943-54-7) is a highly versatile spirocyclic compound, structurally defined as the ethylene ketal protected form of 1-benzyl-4-piperidone[1][2]. For researchers and drug development professionals, understanding its "mechanism of action" requires a paradigm shift: it is not a terminal active pharmaceutical ingredient (API) that directly binds to a biological target in its native state. Instead, its mechanism operates on two distinct, synergistic levels:

    • Chemical Reactivity : The thermodynamic stability and orthogonal reactivity of the spiro-ketal system during complex multistep organic synthesis[3].

    • Structural Biology (Pharmacophore Role) : When incorporated into larger ligands, the 1,4-dioxa-8-azaspiro[4.5]decane core governs 3D spatial geometry, dictating target engagement and isoform selectivity for critical biological receptors and enzymes (e.g., HDACs, PDE5, Urotensin-II)[4][5].

    Chemical Mechanism of Action: Conformational Dynamics & Reactivity

    At a molecular level, the compound features a piperidine ring fused to a 1,3-dioxolane ring via a shared spiro carbon at position 4.

    • Vector Projection and "Escape from Flatland" : Unlike flat, sp2-hybridized aromatic rings, the sp3-rich spirocyclic core projects its substituents in a rigid, defined three-dimensional vector. This structural feature enhances aqueous solubility, reduces promiscuous off-target protein binding, and improves metabolic stability[5].

    • Ketal Stability and Deprotection Dynamics : The ethylene ketal acts as a robust protecting group for the 4-piperidone carbonyl. It remains stable under basic, strongly nucleophilic (such as Grignard reagent attacks[6]), and reductive conditions. However, the mechanism of its unmasking relies on specific acidic hydrolysis: protonation of the ketal oxygen facilitates nucleophilic attack by water, leading to the expulsion of ethylene glycol and the regeneration of the reactive ketone[4].

    Pharmacophore Mechanism: Target Engagement at the Molecular Level

    When the spiro[4.5]decane scaffold is integrated into APIs, it actively modulates the biological mechanism of action by altering the ligand-receptor binding interface.

    Epigenetic Modulation via HDAC Inhibition

    In the design of dual PDE5/HDAC inhibitors for Alzheimer's disease, the spirocyclic core serves as a bulky surface-recognition cap[5][7].

    • Mechanism : While the terminal hydroxamic acid moiety reaches into the catalytic pocket to chelate the active-site zinc ion, the bulky spiro[4.5]decane core sits at the entrance of the hydrophobic tunnel. Docking studies reveal that this rigid, non-planar structure provides isoform selectivity (e.g., favoring HDAC6 over HDAC1) because it optimally fills the wider surface pocket of specific isoforms[8].

    • Outcome : Inhibition of histone deacetylase prevents the removal of acetyl groups from histones, leading to chromatin relaxation and the promotion of gene transcription associated with memory consolidation and neuroprotection[7][9].

    GPCR Antagonism (Urotensin-II Receptor)

    The compound is a critical precursor to Palosuran, a potent antagonist of the urotensin-II (U-II) receptor[4].

    • Mechanism : The spiro-derived moiety helps orient the basic amine and lipophilic groups to competitively bind the U-II receptor. This interaction blocks intracellular calcium mobilization and downstream MAPK phosphorylation, effectively halting U-II-induced vasoconstriction[4].

    Bacterial Topoisomerase Inhibition

    Recent developments have utilized the 1,4-dioxa-8-azaspiro[4.5]decane substituent to create dual inhibitors of bacterial DNA gyrase and topoisomerase IV, achieving low nanomolar inhibition by optimizing the spatial fit within the bacterial enzyme's DNA-cleavage complex.

    Experimental Methodologies

    Protocol 1: Synthesis of 8-Benzyl-1,4-dioxa-8-azaspiro[4.5]decane via N-Alkylation

    Rationale: N-alkylation of the commercially available secondary amine provides a high-yielding, scalable route to the protected scaffold. Potassium carbonate is selected as a mild base to scavenge the generated hydrobromic acid without inducing side reactions[10].

    • Preparation : Dissolve 1,4-dioxa-8-azaspiro[4.5]decane (1.0 equiv) in anhydrous acetonitrile (0.5 M concentration) under an inert nitrogen atmosphere.

    • Base Addition : Add potassium carbonate (K 2​ CO 3​ , 1.5 equiv). The heterogeneous mixture is stirred for 10 minutes.

    • Alkylation : Cool the suspension to 0 °C using an ice bath. Add benzyl bromide (1.0 equiv) dropwise to control the exothermic N-alkylation process[10].

    • Propagation : Heat the reaction mixture to reflux and stir overnight. Self-Validation: Monitor reaction completion via Thin Layer Chromatography (TLC) using a Cyclohexane/Ethyl Acetate (6:4) mobile phase[8].

    • Workup : Cool to room temperature, quench with distilled water to dissolve inorganic salts, and extract three times with dichloromethane. Dry the combined organic layers over anhydrous Na 2​ SO 4​ , filter, and concentrate in vacuo to yield the target compound as a yellowish liquid[2][10].

    Protocol 2: Acidic Deprotection to 1-Benzyl-4-piperidone

    Rationale: Unmasking the ketone is necessary for downstream functionalization (e.g., Buchwald-Hartwig amination or Horner-Wadsworth-Emmons reactions)[5].

    • Preparation : Dissolve 8-benzyl-1,4-dioxa-8-azaspiro[4.5]decane in a mixture of Tetrahydrofuran (THF) and 2M aqueous HCl (1:1 v/v).

    • Hydrolysis : Stir the solution at 50 °C for 4 hours. The acidic environment is critical to protonate the ketal oxygen, facilitating water attack[4].

    • Neutralization : Cool the mixture and carefully neutralize with saturated aqueous NaHCO 3​ until pH 8 is reached. Self-Validation: Verify pH with indicator paper to ensure the basic amine is fully deprotonated for extraction.

    • Extraction : Extract with ethyl acetate, dry over MgSO 4​ , and concentrate to isolate the reactive ketone.

    Quantitative Data & Comparative Analysis

    Table 1: Physicochemical Properties of 8-Benzyl-1,4-dioxa-8-azaspiro[4.5]decane

    PropertyValueClinical/Chemical Significance
    CAS Number 37943-54-7Unique identifier for regulatory tracking[1].
    Molecular Formula C 14​ H 19​ NO 2​ Defines the spirocyclic and benzyl components[1].
    Molecular Weight 233.31 g/mol Low molecular weight allows for downstream additions while staying within Lipinski's Rule of 5[1].
    Physical State Clear to yellowish liquidFacilitates easy handling in continuous flow or batch reactors[2].

    Table 2: Impact of Spirocyclic Linkers on HDAC Inhibition (Comparative IC 50​ )

    Linker ChemotypeHDAC1 IC 50​ (nM)HDAC6 IC 50​ (nM)Selectivity Profile
    Linear Aliphatic (e.g., SAHA) ~10~15Pan-HDAC inhibitor; lacks isoform selectivity.
    1,4-dioxa-8-azaspiro[4.5]decane Core > 100~25Isoform-selective; bulky core fits the wider HDAC6 surface pocket[8].

    (Note: Data in Table 2 is synthesized from comparative studies on spirocyclic linker chemotypes[5][8]).

    Visualizations

    Synthesis A 1,4-dioxa-8-azaspiro[4.5]decane (Starting Material) C Acetonitrile (0°C to Reflux) A->C B Benzyl Bromide + K2CO3 B->C D 8-Benzyl-1,4-dioxa-8-azaspiro[4.5]decane (Target Scaffold) C->D N-Alkylation

    Chemical synthesis workflow for 8-Benzyl-1,4-dioxa-8-azaspiro[4.5]decane via N-alkylation.

    MOA Spiro Spiro-Derivative HDAC Inhibitor Zinc Zinc Pocket Chelation Spiro->Zinc Hydroxamic Acid Surface Surface Recognition (Spiro Core) Spiro->Surface Spiro Scaffold HDAC HDAC Enzyme Chromatin Condensed Chromatin HDAC->Chromatin Deacetylation (Blocked) Zinc->HDAC Blocks Catalysis Surface->HDAC Confers Selectivity OpenChromatin Relaxed Chromatin Chromatin->OpenChromatin Acetylation Accumulates Transcription Gene Transcription OpenChromatin->Transcription Activation

    Pharmacological mechanism of action of spiro-derivative HDAC inhibitors on chromatin relaxation.

    References

    • Hoffman Fine Chemicals . "CAS 37943-54-7 | 8-Benzyl-1,4-dioxa-8-azaspiro[4.5]decane." Hoffman Fine Chemicals. 1

    • EvitaChem . "3-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]phenylmagnesium bromide 0.25 M in Tetrahydrofuran." EvitaChem. 6

    • BenchChem . "Palosuran Hydrochloride: A Technical Guide to its Discovery and Synthesis." BenchChem. 4

    • LookChem . "Cas 177-11-7, 1,4-Dioxa-8-azaspiro[4.5]decane." LookChem. 3

    • IRIS Unimore . "Investigation of the effect of different linker chemotypes on the inhibition of histone deacetylases (HDACs)." University of Modena and Reggio Emilia. 8

    • BenchChem . "1,4-Dioxa-8-azaspiro[4.5]decane | 177-11-7." BenchChem. 9

    • Google Patents . "WO2014131855A1 - Novel compounds as dual inhibitors of phosphodiesterases and histone deacetylases." Google Patents. 7

    • ACS Publications . "Design, Synthesis, and Biological Evaluation of First-in-Class Dual Acting Histone Deacetylases (HDACs) and Phosphodiesterase 5 (PDE5) Inhibitors for the Treatment of Alzheimer's Disease." ACS Publications. 5

    • ACS Omega . "New Dual Inhibitors of Bacterial Topoisomerases with Broad-Spectrum Antibacterial Activity and In Vivo Efficacy." MTAK.

    • MIT DSpace . "Photoredox activation of carbon dioxide." Massachusetts Institute of Technology. 10

    Sources

    Protocols & Analytical Methods

    Method

    Application Note: High-Yield Synthesis and Isolation of 8-Benzyl-1,4-dioxa-8-azaspiro[4.5]decane

    Introduction and Mechanistic Rationale 8-Benzyl-1,4-dioxa-8-azaspiro[4.5]decane is a highly versatile spirocyclic intermediate widely utilized in medicinal chemistry and drug discovery. The spiroketal framework provides...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Introduction and Mechanistic Rationale

    8-Benzyl-1,4-dioxa-8-azaspiro[4.5]decane is a highly versatile spirocyclic intermediate widely utilized in medicinal chemistry and drug discovery. The spiroketal framework provides a rigid, metabolically stable core that dictates the 3D vectorality of attached pharmacophores, making it a crucial building block in the synthesis of urotensin-II receptor antagonists like Palosuran[3] and various histone deacetylase (HDAC) inhibitors.

    To provide researchers with maximum flexibility based on precursor availability and scale-up requirements, this protocol details two distinct, self-validating synthetic pathways:

    • Route A (Thermodynamic Control): The acid-catalyzed ketalization of 1-benzyl-4-piperidone [3].

    • Route B (Kinetic Control): The nucleophilic SN​2 benzylation of 1,4-dioxa-8-azaspiro[4.5]decane[1] [2].

    Synthetic Pathway Visualization

    SynthesisRoutes SM1 1-Benzyl-4-piperidone (Starting Material A) ReagentsA Ethylene Glycol, p-TsOH Toluene, Reflux (Dean-Stark) SM1->ReagentsA Acid-Catalyzed Ketalization SM2 1,4-Dioxa-8-azaspiro[4.5]decane (Starting Material B) ReagentsB Benzyl Bromide, K2CO3 MeCN or DMF, 0°C to RT SM2->ReagentsB N-Alkylation (SN2) Target 8-Benzyl-1,4-dioxa-8-azaspiro[4.5]decane (Target Product) ReagentsA->Target -H2O ReagentsB->Target -HBr

    Figure 1: Convergent synthetic pathways for 8-Benzyl-1,4-dioxa-8-azaspiro[4.5]decane.

    Comparative Reaction Metrics

    To assist in selecting the optimal synthetic route for your laboratory setup, the quantitative and operational parameters of both pathways are summarized below:

    ParameterRoute A: KetalizationRoute B: N-Benzylation
    Primary Mechanism Acid-catalyzed addition / DehydrationBimolecular substitution ( SN​2 )
    Starting Material 1-Benzyl-4-piperidone1,4-Dioxa-8-azaspiro[4.5]decane
    Reagents Ethylene glycol, p-TsOHBenzyl bromide, K2​CO3​
    Solvent Toluene (or Benzene)Acetonitrile (MeCN) or DMF
    Temperature Reflux (~110 °C)0 °C warming to Room Temperature
    Reaction Time 4 - 16 hours1 - 3 hours
    Typical Yield 85 - 95%80 - 90%
    Key Advantage Highly scalable, utilizes inexpensive reagentsFast reaction, mild thermal conditions

    Experimental Protocols

    Route A: Acid-Catalyzed Ketalization (Dean-Stark Methodology)

    Causality & Design: This route relies heavily on Le Chatelier's principle. The reaction between the ketone and ethylene glycol is a reversible equilibrium process. p-Toluenesulfonic acid (p-TsOH) is selected as the catalyst because it is a strong, organic-soluble acid that efficiently protonates the carbonyl oxygen, increasing its electrophilicity without inducing unwanted side reactions[3]. Toluene is chosen as the solvent because it forms a minimum-boiling azeotrope with water (~85 °C). This allows the physical removal of the water byproduct via a Dean-Stark trap, thereby driving the thermodynamic equilibrium entirely toward the spiroketal product.

    Step-by-Step Procedure:

    • Apparatus Setup: Equip a round-bottom flask with a magnetic stir bar, a Dean-Stark trap filled with toluene, and a reflux condenser.

    • Reagent Loading: Add 1-benzyl-4-piperidone (1.0 equiv), ethylene glycol (5.0 equiv), and p-toluenesulfonic acid monohydrate (0.1 equiv) to the flask. The large molar excess of ethylene glycol further pushes the equilibrium toward the product.

    • Solvent Addition: Suspend the mixture in anhydrous toluene (approx. 5–10 mL per gram of starting material).

    • Reflux & Azeotropic Distillation: Heat the reaction mixture to reflux (approx. 110 °C). Monitor the Dean-Stark trap for the accumulation of water. Continue refluxing until water droplets cease to collect (typically 4–16 hours, highly dependent on scale).

    • Quenching: Cool the mixture to room temperature. Wash the organic layer with saturated aqueous sodium bicarbonate ( NaHCO3​ ) to neutralize the p-TsOH catalyst. This step is critical to halt the reverse hydrolysis reaction during workup.

    • Extraction: Extract the aqueous layer once with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate ( Na2​SO4​ ), and filter.

    • Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting crude oil can be purified via vacuum distillation or used directly in subsequent synthetic steps.

    Route B: N-Benzylation via SN​2 Substitution

    Causality & Design: This pathway utilizes a classical SN​2 mechanism. Potassium carbonate ( K2​CO3​ ) is employed as a heterogeneous acid scavenger. Unlike soluble organic bases (e.g., triethylamine or pyridine) which might act as competing nucleophiles, K2​CO3​ remains mostly insoluble. It efficiently neutralizes the hydrobromic acid (HBr) byproduct, preventing the protonation of the secondary amine starting material (which would destroy its nucleophilicity) [1] [2]. The reaction is initiated at 0 °C to control the exothermic nature of the substitution and minimize the formation of quaternary ammonium salts through over-alkylation.

    Step-by-Step Procedure:

    • Apparatus Setup: Place a round-bottom flask equipped with a magnetic stir bar in an ice-water bath (0 °C).

    • Reagent Loading: Dissolve 1,4-dioxa-8-azaspiro[4.5]decane (1.0 equiv) in anhydrous acetonitrile (MeCN) or N,N-Dimethylformamide (DMF) (approx. 5 mL per gram) [1] [2].

    • Base Addition: Add finely powdered potassium carbonate ( K2​CO3​ , 1.5–2.0 equiv) to the solution. Ensure vigorous stirring to maintain the suspension.

    • Electrophile Addition: Slowly add benzyl bromide (1.0–1.2 equiv) dropwise. Maintaining the temperature at 0 °C during this addition is critical for chemoselectivity and preventing thermal runaway [1].

    • Reaction Propagation: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 1–3 hours. Reaction progress can be monitored via TLC (e.g., Cyclohexane/EtOAc 6:4, visualizing with UV and ninhydrin stain).

    • Workup: Dilute the reaction mixture with diethyl ether or ethyl acetate. Wash the organic layer extensively with distilled water. Note: If DMF is used, 3-4 aqueous washes are required to fully partition the solvent into the aqueous phase [2]. Perform a final wash with brine.

    • Isolation: Dry the organic phase over anhydrous MgSO4​ , filter, and concentrate under reduced pressure to afford 8-benzyl-1,4-dioxa-8-azaspiro[4.5]decane as a pale yellow oil.

    References

    • Source: mit.
    • Source: google.com (Google Patents)
    • Source: benchchem.
    Application

    Application Notes &amp; Protocols: The 1,4-Dioxa-8-azaspiro[4.5]decane Scaffold in Neuropharmacology Research

    Introduction: A Privileged Scaffold for CNS Drug Discovery The 1,4-dioxa-8-azaspiro[4.5]decane moiety represents a versatile and increasingly significant scaffold in the field of neuropharmacology. Its rigid, spirocyclic...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Introduction: A Privileged Scaffold for CNS Drug Discovery

    The 1,4-dioxa-8-azaspiro[4.5]decane moiety represents a versatile and increasingly significant scaffold in the field of neuropharmacology. Its rigid, spirocyclic structure provides a unique three-dimensional conformation that allows for precise orientation of functional groups, leading to high-affinity and selective interactions with various central nervous system (CNS) targets. While the specific derivative, 8-Benzyl-1,4-dioxa-8-azaspiro[4.5]decane, is not extensively characterized in public literature, the broader class of compounds built upon this core structure has yielded potent modulators of key neurotransmitter systems. This guide will explore the application of this scaffold, drawing on data from representative derivatives to illustrate its potential in neuropharmacological research and drug development. We will delve into its role in targeting dopamine and sigma receptors, provide detailed experimental protocols for its characterization, and present key quantitative data to inform future research endeavors.

    Mechanism of Action: Targeting Key Neuromodulatory Systems

    Derivatives of the 1,4-dioxa-8-azaspiro[4.5]decane scaffold have demonstrated significant activity at two critical neuropharmacological targets: the dopamine D2 receptor and the sigma-1 (σ1) receptor. The modular nature of the scaffold allows for synthetic modifications that can fine-tune selectivity and potency for each target.

    Dopamine D2 Receptor Antagonism

    The 8-azaspiro[4.5]decane core is a key structural feature of several potent dopamine D2 receptor antagonists, including the well-characterized antipsychotic, Spiperone, which contains a related 1,3,8-triazaspiro[4.5]decane structure.[1][2][3] Antagonism of D2 receptors in the mesolimbic pathway is a cornerstone of treatment for psychosis and schizophrenia. By blocking the binding of endogenous dopamine, these compounds can temper the hyperactivity of this pathway, which is thought to underlie the positive symptoms of schizophrenia.

    G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Binds AC Adenylyl Cyclase D2R->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates DARPP32 DARPP-32 PKA->DARPP32 Phosphorylates Cellular_Response Altered Gene Expression & Firing Rate DARPP32->Cellular_Response Modulates Azaspiro_Decane 1,4-Dioxa-8-azaspiro[4.5]decane Derivative (Antagonist) Azaspiro_Decane->D2R Blocks

    Caption: Dopamine D2 Receptor Antagonism Signaling Pathway.

    Sigma-1 (σ1) Receptor Modulation

    The sigma-1 receptor is an intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface, and it plays a crucial role in regulating calcium signaling, ion channel function, and neuronal survival.[4] A notable derivative, 8-(4-(2-fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane, has been identified as a high-affinity ligand for the σ1 receptor.[4][5] This interaction is of significant interest for the development of novel therapeutics for neurodegenerative diseases, neuropathic pain, and certain psychiatric disorders.

    G cluster_er Endoplasmic Reticulum Sigma1R Sigma-1 Receptor IP3R IP3 Receptor Sigma1R->IP3R Stabilizes Ca_ER Ca2+ Store IP3R->Ca_ER Regulates Ca2+ Release Azaspiro_Decane 1,4-Dioxa-8-azaspiro[4.5]decane Derivative (Ligand) Azaspiro_Decane->Sigma1R Binds & Modulates Ca_Mito Mitochondrial Ca2+ Uptake Ca_ER->Ca_Mito Ca2+ Transfer Cell_Function Modulation of Neuronal Excitability & Survival Ca_Mito->Cell_Function Impacts

    Caption: Sigma-1 Receptor Modulation Pathway.

    Applications in Neuropharmacological Research

    The dual-target potential of the 1,4-dioxa-8-azaspiro[4.5]decane scaffold makes it a valuable tool for a range of neuropharmacological investigations:

    • Probing the Dopaminergic System: Derivatives selective for the D2 receptor can be used to study the pathophysiology of schizophrenia, psychosis, and other dopamine-related disorders in animal models.

    • Developing Novel Antipsychotics: The scaffold can serve as a template for designing novel antipsychotic drugs with potentially improved side-effect profiles compared to classical butyrophenones like haloperidol.[1]

    • Neuroimaging Agents: Radiolabeled derivatives, such as [18F]-labeled 8-(4-(2-fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane, can be synthesized for use in Positron Emission Tomography (PET) to visualize and quantify σ1 receptor density in the brain, which is relevant for studying neurodegenerative diseases and tumors.[4][5][6]

    • Investigating Neurodegenerative Diseases: Through modulation of the σ1 receptor, these compounds can be used to explore novel therapeutic strategies for Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis (ALS).

    Quantitative Data Summary

    The following table summarizes the binding affinities of representative compounds containing the azaspiro[4.5]decane scaffold for key neuropharmacological targets.

    CompoundTarget ReceptorBinding Affinity (Ki)Reference
    Spiperone (structural analog)Dopamine D21.08 nM[3]
    Spiperone (structural analog)Dopamine D30.48 nM[3]
    Spiperone (structural analog)Dopamine D40.2 nM[3]
    8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decaneSigma-1 (σ1)5.4 ± 0.4 nM[4][5]

    Experimental Protocols

    Protocol 1: In Vitro Dopamine D2 Receptor Binding Assay

    This protocol is designed to determine the affinity of a test compound for the dopamine D2 receptor using a competitive radioligand binding assay.

    G A Prepare Membranes (e.g., from CHO cells expressing human D2 receptor) E Combine Components in 96-well plate: Membranes, Radioligand, Test Compound or Vehicle A->E B Prepare Assay Buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2) B->E C Prepare Radioligand (e.g., [3H]Spiperone) C->E D Prepare Test Compound (serial dilutions) D->E F Incubate at 25°C for 90 minutes E->F G Terminate by Rapid Filtration (over GF/B filters) F->G H Wash Filters with Ice-Cold Buffer G->H I Measure Bound Radioactivity (Liquid Scintillation Counting) H->I J Data Analysis: Calculate IC50 and Ki values (Cheng-Prusoff equation) I->J

    Caption: Workflow for Dopamine D2 Receptor Binding Assay.

    Step-by-Step Methodology:

    • Membrane Preparation: Utilize membranes from a stable cell line overexpressing the human dopamine D2 receptor (e.g., CHO-K1 or HEK293 cells). Homogenize cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in assay buffer.

    • Assay Setup: In a 96-well plate, add the following in triplicate:

      • Total Binding: 50 µL of membrane suspension, 50 µL of radioligand (e.g., [3H]Spiperone at a final concentration of ~0.2 nM), and 50 µL of assay buffer.

      • Non-specific Binding: 50 µL of membrane suspension, 50 µL of radioligand, and 50 µL of a high concentration of a known D2 antagonist (e.g., 10 µM haloperidol).

      • Competitive Binding: 50 µL of membrane suspension, 50 µL of radioligand, and 50 µL of the test compound at various concentrations.

    • Incubation: Incubate the plate at 25°C for 90 minutes with gentle agitation.

    • Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

    • Washing: Wash the filters three times with 3 mL of ice-cold wash buffer (assay buffer).

    • Scintillation Counting: Place the filters in scintillation vials, add 4 mL of scintillation cocktail, and quantify the bound radioactivity using a liquid scintillation counter.

    • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of the test compound. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

    Protocol 2: In Vitro Sigma-1 (σ1) Receptor Binding Assay

    This protocol is adapted for determining the affinity of compounds for the σ1 receptor, a key target for some 1,4-dioxa-8-azaspiro[4.5]decane derivatives.[7]

    G A Prepare Membranes (e.g., from guinea pig brain or cells expressing σ1 receptor) E Combine Components in 96-well plate: Membranes, Radioligand, Test Compound or Vehicle A->E B Prepare Assay Buffer (50 mM Tris-HCl, pH 7.4) B->E C Prepare Radioligand (e.g., 3H-pentazocine) C->E D Prepare Test Compound (serial dilutions) D->E F Incubate at 37°C for 150 minutes E->F G Terminate by Rapid Filtration (over GF/B filters pre-soaked in 0.5% polyethyleneimine) F->G H Wash Filters with Ice-Cold Buffer G->H I Measure Bound Radioactivity (Liquid Scintillation Counting) H->I J Data Analysis: Calculate IC50 and Ki values (Cheng-Prusoff equation) I->J

    Caption: Workflow for Sigma-1 Receptor Binding Assay.

    Step-by-Step Methodology:

    • Membrane Preparation: Prepare membranes from tissues with high σ1 receptor expression, such as guinea pig brain, or from cell lines overexpressing the receptor.[7]

    • Assay Setup: In a 96-well plate, combine the test compound, a selective σ1 receptor radioligand (e.g., [³H]-(+)-pentazocine), and the membrane preparation in the assay buffer (50 mM Tris-HCl, pH 7.4).[7]

    • Incubation: Incubate the plate at 37°C for 150 minutes.[7]

    • Filtration: Terminate the reaction by rapid filtration over glass fiber filters that have been pre-soaked in 0.5% polyethyleneimine to reduce non-specific binding.[7]

    • Washing: Wash the filters with ice-cold buffer.[7]

    • Scintillation Counting: Measure the bound radioactivity by liquid scintillation counting.[7]

    • Data Analysis: Determine non-specific binding using a high concentration of a known σ1 ligand, such as haloperidol.[7] Calculate Ki values from the determined IC50 values using the Cheng-Prusoff equation.[7]

    Conclusion

    The 1,4-dioxa-8-azaspiro[4.5]decane scaffold is a validated and promising platform for the discovery of novel neuropharmacological agents. Its structural rigidity and synthetic tractability allow for the development of potent and selective ligands for critical CNS targets like the dopamine D2 and sigma-1 receptors. The protocols and data presented herein provide a foundational guide for researchers and drug development professionals to explore the potential of this chemical class in addressing a wide range of neurological and psychiatric disorders.

    References

    • PubChem. Spiperone. National Institutes of Health. Available from: [Link]

    • PubMed. (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Available from: [Link]

    • Wikipedia. Spiperone. Available from: [Link]

    • ACS Publications. 18F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Journal of Medicinal Chemistry. Available from: [Link]

    • J-Stage. Synthesis and Structure-Activity Studies of a Series of 1-Oxa-8-azaspiro[4.5]decanes as M 1 Muscarinic Agonists. Available from: [Link]

    • Inxight Drugs. SPIPERONE. Available from: [Link]

    • ResearchGate. Structure of the dopamine D2 receptor in complex with the antipsychotic drug spiperone. Available from: [Link]

    • MDPI. Dissecting the Mechanism of Action of Spiperone—A Candidate for Drug Repurposing for Colorectal Cancer. Available from: [Link]

    • PubChemLite. (8-benzyl-1,4-dioxa-8-aza-spiro[4.5]dec-6-yl)-methanol. Available from: [Link]

    • PMC. Synthesis and Characterization of Selective Dopamine D2 Receptor Antagonists. 2. Azaindole, Benzofuran, and Benzothiophene Analogs of L-741,626. Available from: [Link]

    • Google Patents. US3784551A - 2-oxo-1,4-dioxa-8-azaspiro (4.5) decanes and related compounds.
    • SFERA. 1 Discovery of novel 1,3,8-triazaspiro[4.5]decane derivatives that target the c subunit of F1/FO-adenosine triphosphate (ATP) sy. Available from: [Link]

    • Figshare. 18F‑Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Journal of Medicinal Chemistry. Available from: [Link]

    • PubChemLite. 1,4-dioxa-8-azaspiro[4.5]decane. Available from: [Link]

    • IRIS. triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Available from: [Link]

    • ResearchGate. Synthesis of 1,4-dioxaspira[4.5]decan-8-one. Available from: [Link]

    • MDPI. 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. Available from: [Link]

    Sources

    Method

    [18F]-labeling of 8-Benzyl-1,4-dioxa-8-azaspiro[4.5]decane for PET imaging.

    Application Note:[18F]-Labeling of 8-Benzyl-1,4-dioxa-8-azaspiro[4.5]decane Derivatives for σ1​ Receptor PET Imaging Target Audience: Radiochemists, PET Imaging Scientists, and Oncology Drug Development Professionals Exe...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Application Note:[18F]-Labeling of 8-Benzyl-1,4-dioxa-8-azaspiro[4.5]decane Derivatives for σ1​ Receptor PET Imaging

    Target Audience: Radiochemists, PET Imaging Scientists, and Oncology Drug Development Professionals

    Executive Summary & Mechanistic Rationale

    The sigma-1 ( σ1​ ) receptor is a unique ligand-regulated chaperone protein highly overexpressed in various human malignancies, including prostate carcinoma, melanoma, and breast cancer[1]. Consequently, it serves as a highly attractive target for Positron Emission Tomography (PET) imaging in oncology.

    Historically, σ1​ radiotracers (e.g., [11C]SA4503, [18F]fluspidine) have suffered from high lipophilicity (LogD > 2.5), leading to significant non-specific binding in non-target tissues and suboptimal tumor-to-background ratios[1]. To overcome this, the 8-benzyl-1,4-dioxa-8-azaspiro[4.5]decane scaffold was identified as a breakthrough pharmacophore. The incorporation of the spirocyclic ketal (1,4-dioxa) introduces hydrophilic oxygen heteroatoms that drastically reduce the overall lipophilicity of the molecule without disrupting the essential basic amine required for receptor binding[2].

    This application note details the synthesis, [18F]-radiolabeling, and quality control of the optimized clinical candidate: 8-(4-(2-[18F]fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane ([18F]5a) [2].

    Tracer Design & Structural Causality

    Pharmacophore Core 1,4-Dioxa-8-azaspiro[4.5]decane (Basic Amine + Hydrophilic Ketal) Lipophilicity Reduced Lipophilicity (LogD ~ 0.81) Core->Lipophilicity Lowers non-specific binding Result High Tumor-to-Background PET Imaging Lipophilicity->Result Binding Primary Hydrophobic Region (4-(2-fluoroethoxy)benzyl) Affinity High σ1 Affinity (Ki = 5.4 nM) Binding->Affinity Fits Glennon Model Affinity->Result

    Caption: Structural causality of the 8-benzyl-1,4-dioxa-8-azaspiro[4.5]decane scaffold in PET tracer design.

    The design of [18F]5a adheres strictly to the Glennon pharmacophore model for σ1​ ligands[1]:

    • Basic Amine: The piperidine nitrogen acts as the primary interaction site with the receptor's aspartate residue.

    • Primary Hydrophobic Region: The 4-(2-fluoroethoxy)benzyl group fits perfectly into the primary hydrophobic pocket. The 2-fluoroethoxy extension provides an ideal, sterically unhindered site for late-stage aliphatic nucleophilic [18F]fluorination[2].

    • Hydrophilic Modulation: The 1,4-dioxa spiro ring acts as a secondary region that fine-tunes the LogD to an optimal 0.81, ensuring rapid clearance from blood and non-target tissues[2].

    Quantitative Data & Pharmacological Profile

    To validate the efficacy of this scaffold, quantitative pharmacological and radiochemical parameters are summarized below.

    Table 1: In Vitro Pharmacological Profile of the [19F] Reference Standard[2]

    ParameterValueAssay / MethodCausality / Implication
    σ1​ Affinity ( Ki​ ) 5.4 ± 0.4 nMCompetition binding (-pentazocine)High affinity ensures target retention.
    σ2​ Affinity ( Ki​ ) 163 ± 12 nMCompetition binding ([3H]DTG)Prevents cross-talk with σ2​ receptors.
    VAChT Affinity ( Ki​ ) 7580 ± 520 nMCompetition binding ([3H]vesamicol)Eliminates vesicular acetylcholine transporter interference.
    Lipophilicity (LogD 7.4​ ) 0.81 ± 0.13Shake-flask method (Octanol/PBS)Optimal range (0.81 provides superior physiological clearance).

    Experimental Protocols: Precursor Synthesis

    The radiosynthesis requires a highly reactive precursor. The tosylate leaving group is selected over halides (Br, I) due to its superior leaving group kinetics in aliphatic nucleophilic substitutions, maximizing the radiochemical yield (RCY) within the short half-life of Fluorine-18 (109.8 min)[3].

    Step 1: Reductive Amination (Phenol Intermediate)

    • Reaction: Dissolve 1,4-dioxa-8-azaspiro[4.5]decane (1.0 eq) and 4-hydroxybenzaldehyde (1.1 eq) in anhydrous 1,2-dichloroethane (0.2 M).

    • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq) in portions at 0 °C. Causality: NaBH(OAc)3 is a mild reducing agent that selectively reduces the iminium ion without reducing the aldehyde directly.

    • Validation: Stir at room temperature for 12 h. Monitor via TLC (DCM:MeOH 9:1). The disappearance of the aldehyde spot validates reaction completion.

    • Workup: Quench with saturated aqueous NaHCO3. Extract with DCM, dry over Na2SO4, and concentrate. Purify via silica gel chromatography to isolate 4-((1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)phenol.

    Step 2: Tosylation (Precursor Generation)

    • Alkylation: Dissolve the phenol intermediate (1.0 eq) in anhydrous acetonitrile (MeCN). Add anhydrous K2CO3 (3.0 eq) and ethylene glycol di-p-toluenesulfonate (1.5 eq).

    • Reaction: Reflux for 8 h under N2. Causality: The excess of the ditosylate prevents dimerization (two phenol molecules reacting with one ditosylate).

    • Isolation: Filter the inorganic salts, concentrate the filtrate, and purify via flash chromatography (Hexane:Ethyl Acetate gradient) to yield the pure tosylate precursor: 8-(4-(2-(tosyloxy)ethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane.

    • Self-Validation: Confirm purity (>98%) via LC-MS and 1H-NMR prior to radiolabeling. Impurities (especially free alcohols or moisture) will lethally quench the [18F]fluoride nucleophile.

    Automated [18F]-Radiolabeling Workflow

    Workflow F18 [18F]Fluoride (Cyclotron) Dry Azeotropic Drying K222 / K2CO3 F18->Dry Label Nucleophilic Substitution Tosylate Precursor 100°C, 10 min Dry->Label [18F]KF/K222 Purify HPLC Purification & SPE Formulation Label->Purify Crude Tracer QC Quality Control RCP > 95% Purify->QC Pure [18F]5a

    Caption: Automated radiosynthesis workflow for [18F]-labeled 1,4-dioxa-8-azaspiro[4.5]decane derivatives.

    This protocol is designed for automated synthesis modules (e.g., GE TRACERlab FX-FN or Trasis AllinOne) to ensure GMP compliance and operator safety[2].

    Phase 1: Isotope Trapping and Activation

    • Trapping: Transfer cyclotron-produced [18F]fluoride (typically 10-50 GBq in [18O]H2O) through a pre-conditioned Sep-Pak Light QMA carbonate cartridge. Causality: The cartridge traps [18F]F- while allowing the expensive [18O]H2O to be recovered for recycling.

    • Elution: Elute the trapped [18F]F- into the reactor using a solution of Kryptofix 2.2.2 (K222, 15 mg) and K2CO3 (3 mg) in 1 mL of MeCN/H2O (8:2 v/v). Causality: K222 is a cryptand that strongly sequesters the K+ ion, leaving the [18F]F- as a highly reactive, "naked" nucleophile.

    • Azeotropic Drying: Evaporate the solvent at 100 °C under vacuum and a stream of N2. Add anhydrous MeCN (1 mL) and evaporate again. Repeat twice. Critical Check: Strict anhydrous conditions are mandatory; trace water will form strong hydrogen bonds with [18F]F-, destroying its nucleophilicity.

    Phase 2: Nucleophilic Substitution

    • Labeling: Dissolve the tosylate precursor (4.0 mg) in 1.0 mL of anhydrous MeCN. Add this solution to the dried [18F]KF/K222 complex in the reactor.

    • Heating: Seal the reactor and heat at 100 °C for 10 minutes. Causality: 10 minutes at 100 °C provides the optimal thermodynamic balance between driving the SN2 substitution to completion and preventing the thermal degradation of the spirocyclic ketal.

    • Quenching: Cool the reactor to 35 °C and quench the reaction with 1.5 mL of HPLC mobile phase (e.g., H2O/MeCN with 0.1% TFA).

    Phase 3: Purification and Formulation

    • HPLC Purification: Inject the quenched mixture onto a semi-preparative RP-HPLC column (e.g., Phenomenex Luna C18, 250 × 10 mm). Elute at 4 mL/min. Monitor via inline radioactivity and UV (254 nm) detectors. Collect the radioactive peak corresponding to [18F]5a (typically eluting around 12-15 minutes).

    • SPE Formulation: Dilute the collected HPLC fraction with 50 mL of sterile water to reduce the organic solvent concentration. Pass the diluted solution through a pre-conditioned Sep-Pak C18 Plus cartridge. The radiotracer is trapped on the cartridge.

    • Washing & Elution: Wash the cartridge with 10 mL of sterile water to remove any residual TFA and MeCN. Elute the purified [18F]5a with 1 mL of dehydrated ethanol (USP grade) followed immediately by 9 mL of 0.9% sterile saline. Causality: This yields a 10% EtOH/saline solution, which is the standard biocompatible matrix for intravenous injection in preclinical and clinical settings.

    Quality Control (QC) & Release Criteria

    Before the radiotracer can be released for in vivo PET imaging, it must pass a self-validating QC panel.

    Table 2: Radiosynthesis and QC Specifications[2]

    ParameterTarget SpecificationValidation MethodCausality / Importance
    Radiochemical Yield (RCY) 35 - 60% (decay-corrected)Dose CalibratorEnsures sufficient clinical dose from a standard cyclotron run.
    Radiochemical Purity (RCP) > 95%Analytical Radio-HPLCPrevents off-target imaging artifacts from radiometabolites or unreacted [18F]F-.
    Specific Activity (SA) 25 – 45 GBq/μmolHPLC (UV vs. Radioactivity curve)Critical for high-affinity targets to avoid pharmacological receptor blockade by "cold" (unlabeled) mass.
    Chemical Purity No toxic impuritiesUV Absorbance (254 nm)Ensures patient/subject safety and prevents competitive binding.
    Formulation pH 6.5 - 7.5pH Indicator StripBiocompatibility for intravenous administration.

    References

    • Xie, F., Bergmann, R., Kniess, T., et al. "18F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent." Journal of Medicinal Chemistry, 2015, 58(14), 5395–5407.[2] URL:[Link]

    • Piras, L., et al. "A Full-Spectrum Evaluation of Sigma-1 Receptor (S1R) Positron Emission Tomography (PET) Radioligands from Binding Affinity to Clinical Imaging." Molecules, 2021, 26(20), 6255.[1] URL:[Link]

    • McCurdy, C. R., et al. "Highly selective sigma receptor ligands and radioligands as probes in nociceptive processing and the pathphysiological study of memory deficits and cognitive disorders." US Patent 20140328755A1, 2014.[3] URL:

    Sources

    Application

    Application Note: In Vitro Radioligand Binding Assays for 8-Benzyl-1,4-dioxa-8-azaspiro[4.5]decane Derivatives

    Executive Summary & Mechanistic Grounding The 8-benzyl-1,4-dioxa-8-azaspiro[4.5]decane scaffold is a highly versatile spirocyclic piperidine derivative that has become a cornerstone in neuropharmacology and oncology drug...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary & Mechanistic Grounding

    The 8-benzyl-1,4-dioxa-8-azaspiro[4.5]decane scaffold is a highly versatile spirocyclic piperidine derivative that has become a cornerstone in neuropharmacology and oncology drug design. By replacing highly lipophilic moieties (such as spirocyclic benzofurans) with a more hydrophilic 1,4-dioxa ketal ring, medicinal chemists can significantly lower the overall lipophilicity (LogP) of the molecule. This structural modification enhances aqueous solubility, improves pharmacokinetic profiles, and facilitates fast background washout in positron emission tomography (PET) tumor imaging[1].

    This scaffold is predominantly utilized to target Sigma-1 (σ1) receptors in tumor imaging[1], Mu-Opioid receptors (μOR) in analgesic development (e.g., fentanyl derivatives), and Urotensin-II receptors in cardiovascular disease. Evaluating these derivatives requires meticulously designed in vitro competitive radioligand binding assays. Because these compounds are basic amines, assay conditions must be strictly controlled to differentiate true receptor-specific affinity from non-specific lipid partitioning.

    Mechanism Scaffold 8-Benzyl-1,4-dioxa- 8-azaspiro[4.5]decane Ketal Spirocyclic Ketal (Hydrophilic Modulator) Scaffold->Ketal Amine Piperidine Amine (Cationic Center) Scaffold->Amine Benzyl Benzyl Group (Hydrophobic Anchor) Scaffold->Benzyl Receptor Target Receptor (e.g., σ1R / μOR) Ketal->Receptor Modulates Lipophilicity Amine->Receptor Asp/Glu Salt Bridge Benzyl->Receptor π-π Stacking

    Fig 1: Pharmacophore mapping of 8-benzyl-1,4-dioxa-8-azaspiro[4.5]decane at target receptors.

    Experimental Design: Causality & Self-Validating Systems

    To ensure Trustworthiness and assay reproducibility, this protocol is designed as a self-validating system. We do not merely mix reagents; every component is selected to isolate a specific thermodynamic interaction.

    Causality Behind Reagent Selection
    • Radioligand Selection: For σ1R, we utilize -pentazocine . It is the gold-standard radioligand because its dextrorotatory enantiomer exhibits absolute selectivity for σ1R over σ2R and opioid receptors. For μOR, [³H]DAMGO is used due to its high specificity for the μ-subtype over κ and δ opioid receptors[2].

    • Buffer Composition (50 mM Tris-HCl, pH 7.4): Tris buffer is selected over phosphate buffers because it maintains physiological pH without chelating divalent cations (like Mg²⁺ or Ca²⁺) that are often required for stable G-protein coupled receptor (GPCR) conformation.

    • Filter Pre-treatment (0.5% PEI): 8-benzyl-1,4-dioxa-8-azaspiro[4.5]decane derivatives possess a basic piperidine nitrogen. In aqueous solution, this amine is protonated and will bind non-specifically to the negatively charged silanol groups of glass fiber (GF/B) filters. Pre-soaking filters in 0.5% Polyethylenimine (PEI) coats the glass fibers with a polycationic layer, repelling the basic amine and drastically reducing Non-Specific Binding (NSB).

    Assay Validation Parameters

    A valid assay must demonstrate a Z'-factor > 0.5 . Furthermore, the NSB (defined by 10 µM Haloperidol for σ1R or 10 µM Naloxone for μOR) must not exceed 15-20% of the Total Binding (TB) signal. If NSB is higher, the calculated IC₅₀ of the test derivative will be artificially skewed by lipid partitioning.

    Step-by-Step Methodology

    Part A: Reagent and Membrane Preparation
    • Tissue Homogenization: Isolate guinea pig brain (for σ1R) or rat brain (for μOR). Homogenize the tissue in 10 volumes of ice-cold 50 mM Tris-HCl buffer (pH 7.4) using a Potter-Elvehjem homogenizer.

    • Centrifugation: Centrifuge the homogenate at 40,000 × g for 20 minutes at 4°C. Discard the supernatant to remove endogenous ligands (e.g., endogenous opioids).

    • Resuspension: Resuspend the membrane pellet in fresh Tris-HCl buffer. Repeat the centrifugation step twice to ensure a washed membrane preparation. Adjust the final protein concentration to 1.0 mg/mL using a Bradford protein assay.

    Part B: Competitive Binding Incubation
    • Plate Setup: Utilize a 96-well deep-well polypropylene plate to prevent the lipophilic test compounds from adhering to the plastic walls.

    • Reaction Mixture: To each well, add:

      • 50μL of the 8-benzyl-1,4-dioxa-8-azaspiro[4.5]decane derivative (serial dilutions from 10−11 to 10−5 M).

      • 50μL of the radioligand (e.g., 3.0 nM -pentazocine for σ1R or 1.5 nM [³H]DAMGO for μOR).

      • 100μL of the prepared membrane suspension (approx. 100 µg protein/well).

    • Controls:

      • Total Binding (TB): Substitute the test derivative with 50μL of assay buffer.

      • Non-Specific Binding (NSB): Substitute the test derivative with 50μL of 10 µM Haloperidol (σ1R) or Naloxone (μOR).

    • Thermodynamic Equilibrium: Incubate the plate at 25°C for exactly 120 minutes. Expert Insight: 120 minutes is critical. Shorter incubations may not reach equilibrium, invalidating the use of the Cheng-Prusoff equation later.

    Part C: Filtration and Detection
    • Filtration: Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters pre-soaked for 1 hour in 0.5% PEI[3].

    • Washing: Wash the filters three times with 3 mL of ice-cold Tris-HCl buffer. Expert Insight: The buffer must be ice-cold (4°C) to slow the dissociation rate (k_off) of the radioligand during the washing phase.

    • Quantification: Extract the filters into scintillation vials, add 3 mL of liquid scintillation cocktail, and vortex. Allow to sit in the dark for 2 hours to reduce chemiluminescence, then count the retained radioactivity (DPM) using a Liquid Scintillation Counter.

    Workflow Prep 1. Membrane Preparation (Receptor-expressing tissue) Incubate 2. Competitive Incubation (Radioligand + Derivative) Prep->Incubate Equilibrate 3. Thermodynamic Equilibrium (120 min @ 25°C) Incubate->Equilibrate Filter 4. Rapid Filtration (PEI-treated GF/B filters) Equilibrate->Filter Count 5. Scintillation Counting (Quantify Bound Radioligand) Filter->Count

    Fig 2: Self-validating radioligand binding assay workflow for spirocyclic piperidine derivatives.

    Data Analysis & Quantitative Benchmarks

    Data should be analyzed using non-linear regression (e.g., GraphPad Prism) to fit a one-site competitive binding model. The IC₅₀ values are converted to absolute inhibition constants ( Ki​ ) using the Cheng-Prusoff equation :

    Ki​=1+Kd​[L]​IC50​​

    Where [L] is the concentration of the radioligand and Kd​ is its dissociation constant.

    Quantitative Data Summary

    The following table summarizes expected binding profiles for 1,4-dioxa-8-azaspiro[4.5]decane derivatives across various targets based on validated literature:

    Scaffold DerivativeTarget ReceptorRadioligandReference AntagonistTypical Affinity ( Ki​ / IC50​ )Clinical / Research Application
    1,4-dioxa-8-azaspiro[4.5]decane (5a-e) Sigma-1 (σ1R)-PentazocineHaloperidol1.5 - 12.0 nMPET Tumor Imaging Agents[1]
    1,4-dioxa-8-azaspiro[4.5]decane (F30) Mu-Opioid (μOR)[³H]DAMGONaloxone0.19 - 977.2 nMAnalgesic / Fentanyl SAR
    8-Benzyl- derivative Urotensin-II[¹²⁵I]-U-IIPalosuran< 10.0 nMCardiovascular Therapeutics
    8-Benzyl- derivative (Linker) HDAC1 / HDAC6N/A (Enzymatic)VorinostatSub-micromolarEpigenetic Modulators[4]

    References

    1.[1] Title: 18F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Source: Journal of Medicinal Chemistry (ACS Publications). URL: [Link]

    2.[2] Title: Fentanyl Family at the Mu-Opioid Receptor: Uniform Assessment of Binding and Computational Analysis. Source: Molecules (MDPI). URL: [Link]

    4.[4] Title: Investigation of the effect of different linker chemotypes on the inhibition of histone deacetylases (HDACs). Source: IRIS Unimore. URL: [Link]

    Sources

    Method

    Utilizing 8-Benzyl-1,4-dioxa-8-azaspiro[4.5]decane in the development of sigma-1 receptor ligands.

    Application Note: Rational Design and Evaluation of Sigma-1 Receptor Ligands Utilizing the 8-Benzyl-1,4-dioxa-8-azaspiro[4.5]decane Scaffold Introduction & Pharmacophore Rationale The sigma-1 receptor ( R) is a unique, l...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Application Note: Rational Design and Evaluation of Sigma-1 Receptor Ligands Utilizing the 8-Benzyl-1,4-dioxa-8-azaspiro[4.5]decane Scaffold

    Introduction & Pharmacophore Rationale

    The sigma-1 receptor ( R) is a unique, ligand-operated chaperone protein localized primarily at the mitochondria-associated endoplasmic reticulum membrane (MAM). It plays a critical role in cellular survival, calcium homeostasis, and neuroprotection, making it a highly sought-after target for neurodegenerative diseases, ischemic stroke, and neuropathic pain[1].

    Developing highly selective R ligands requires strict adherence to its pharmacophore model, which demands a basic amine flanked by primary and secondary hydrophobic regions. Spirocyclic piperidines—specifically spiro[[2]benzofuran-1,4'-piperidines] and spiro[[2]benzopyran-1,4'-piperidines]—have emerged as privileged scaffolds, exhibiting low nanomolar affinity for R and exceptional selectivity over the R subtype and other central nervous system targets[2].

    The Role of 8-Benzyl-1,4-dioxa-8-azaspiro[4.5]decane: To construct these spirocyclic systems, 8-Benzyl-1,4-dioxa-8-azaspiro[4.5]decane serves as an indispensable chemical building block. Structurally, it is the ethylene acetal (ketal) of 1-benzylpiperidin-4-one.

    • Causality of Selection: The ketal protection is critical. Direct utilization of 1-benzylpiperidin-4-one during complex multi-step syntheses often leads to unwanted enolization, aldol condensations, or degradation under strongly basic organometallic conditions. The 1,4-dioxa spiro-ring robustly masks the ketone, allowing for orthogonal functionalization of the benzyl group if required, before being cleanly deprotected via mild acidic hydrolysis to yield the reactive ketone for spirocyclization[3]. Furthermore, the N-benzyl moiety perfectly occupies the primary hydrophobic binding pocket of the R, anchoring the molecule for high-affinity interactions[2].

    S1R_Pathway Ligand Spirocyclic S1R Agonist (e.g., PRE-084 or Novel Ligand) S1R_BiP S1R-BiP Complex (MAM Resting State) Ligand->S1R_BiP Binds Orthosteric Site S1R_Active Active S1R (Dissociated from BiP) S1R_BiP->S1R_Active Induces Dissociation IP3R IP3 Receptor Stabilization S1R_Active->IP3R Chaperone Activity Ca2_Flux Enhanced Ca2+ Flux to Mitochondria IP3R->Ca2_Flux Modulates Channel Neuroprotection Neuroprotection & Cell Survival Ca2_Flux->Neuroprotection Promotes ATP Production

    Mechanism of Sigma-1 Receptor activation and BiP dissociation by spirocyclic agonists.

    Chemical Synthesis Workflow

    The transformation of 8-Benzyl-1,4-dioxa-8-azaspiro[4.5]decane into a potent R ligand relies on a self-validating sequence of deprotection, organometallic addition, and acid-catalyzed intramolecular cyclization.

    Protocol 1: Synthesis of 1'-Benzyl-3-methoxy-3H-spiro[[2]benzofuran-1,4'-piperidine]

    This protocol outlines the generation of a highly selective R ligand (Compound 23 in literature)[2].

    Step 1: Ketal Deprotection

    • Dissolve 8-Benzyl-1,4-dioxa-8-azaspiro[4.5]decane (10 mmol) in 30 mL of THF.

    • Add 20 mL of 10% aqueous HCl. Reflux the mixture for 4 hours.

    • Validation Check: Monitor via TLC (DCM:MeOH 9:1). The disappearance of the high-Rf ketal spot and the appearance of a UV-active, lower-Rf spot confirms the formation of 1-benzylpiperidin-4-one.

    • Neutralize with saturated , extract with ethyl acetate (3 x 30 mL), dry over , and concentrate under vacuum.

    Step 2: Halogen-Metal Exchange and Nucleophilic Addition

    • In a flame-dried, argon-purged flask, dissolve the bromoacetal precursor (e.g., 2-(2-bromophenyl)-1,1-dimethoxyethane, 12 mmol) in anhydrous THF (40 mL) and cool to -78°C.

    • Dropwise add n-Butyllithium (1.2 eq, 2.5 M in hexanes). Stir for 30 minutes to facilitate the halogen-lithium exchange.

    • Slowly add the freshly prepared 1-benzylpiperidin-4-one (10 mmol) in THF (10 mL).

    • Allow the reaction to warm to room temperature over 2 hours. Quench with saturated . Extract and purify the tertiary alcohol intermediate via flash chromatography.

    Step 3: Intramolecular Spirocyclization

    • Dissolve the tertiary alcohol intermediate in toluene (50 mL).

    • Add a catalytic amount of p-Toluenesulfonic acid (p-TsOH, 0.1 eq). Reflux under a Dean-Stark trap for 6 hours to drive the intramolecular transacetalization/cyclization.

    • Validation Check: -NMR should confirm the disappearance of the free hydroxyl proton and the shift of the piperidine ring protons, confirming the rigid spirocyclic core.

    Synthesis_Workflow SM 8-Benzyl-1,4-dioxa- 8-azaspiro[4.5]decane Deprotect Acidic Hydrolysis (HCl/H2O) SM->Deprotect Ketone 1-Benzylpiperidin-4-one Deprotect->Ketone Grignard Aryl-Lithium Addition Ketone->Grignard Alcohol Tertiary Alcohol Intermediate Grignard->Alcohol Cyclization Acid-Catalyzed Spirocyclization Alcohol->Cyclization Product Spirocyclic S1R Ligand (Target Compound) Cyclization->Product

    Synthetic workflow from protected ketal to spirocyclic Sigma-1 Receptor ligand.

    In Vitro Radioligand Binding Assays

    To establish E-E-A-T (Experience and Expertise), it is crucial to recognize that R and R share overlapping pharmacophores. A self-validating binding protocol must utilize highly specific radioligands and masking agents to prevent cross-talk[4].

    Protocol 2: R Competitive Binding Assay

    Rationale: -pentazocine is the gold-standard radioligand for R due to its exquisite selectivity, ensuring that displacement curves reflect true R affinity without R interference[4].

    • Membrane Preparation: Homogenize male Guinea pig brain (which expresses high densities of R) in ice-cold 50 mM Tris-HCl buffer (pH 8.0). Centrifuge at 40,000 x g for 30 minutes at 4°C. Resuspend the pellet to a final protein concentration of 1 mg/mL.

    • Assay Setup: In a 96-well plate, combine:

      • 100 µg of membrane preparation.

      • -pentazocine at a constant concentration of 5 nM.

      • Test spirocyclic compounds at varying concentrations (10 to 10 M).

    • Self-Validation Control: Define non-specific binding (NSB) in parallel wells using 10 µM Haloperidol.

    • Incubation & Termination: Incubate for 90 minutes at 37°C. Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to neutralize the negative charge of the glass fibers, drastically reducing non-specific radioligand adherence).

    • Quantification: Wash filters three times with ice-cold buffer, transfer to scintillation vials, add cocktail, and quantify radioactivity. Calculate and derive using the Cheng-Prusoff equation.

    Functional Evaluation: S1R-BiP Dissociation Assay

    Binding affinity ( ) does not indicate functional efficacy. To determine if the synthesized spirocyclic ligand acts as an agonist or antagonist, a co-immunoprecipitation (Co-IP) assay measuring the dissociation of the S1R-BiP heterodimer is required[5].

    Protocol 3: Co-Immunoprecipitation of S1R and BiP

    Rationale: Agonists (like PRE-084) trigger the dissociation of S1R from BiP, while antagonists (like NE-100) lock the complex in its resting state and block agonist-induced dissociation[5].

    • Cell Treatment: Culture CHO cells expressing human R. Treat cells with the test compound (10 µM) for 30 minutes. Use PRE-084 (10 µM) as a positive agonist control and NE-100 (10 µM) as an antagonist control.

    • Lysis: Lyse cells using a mild, non-denaturing buffer (e.g., 1% CHAPS in PBS) to preserve protein-protein interactions.

    • Immunoprecipitation: Incubate 500 µg of lysate with 2 µg of anti-S1R antibody overnight at 4°C. Capture the complex using Protein A/G magnetic beads.

    • Detection: Elute the proteins, run on SDS-PAGE, and perform a Western Blot probing for BiP (GRP78).

    • Interpretation: A significant reduction in the BiP band intensity compared to the vehicle control confirms agonist activity. If the BiP band remains intense and blocks the effect of co-administered PRE-084, the compound is an antagonist .

    Quantitative Data Presentation

    The following table summarizes the expected binding and functional profiles of optimized spirocyclic piperidines derived from the 8-Benzyl-1,4-dioxa-8-azaspiro[4.5]decane scaffold, benchmarked against industry standards[1][2][5].

    Compound / Ligand R Binding ( , nM) R Binding ( , nM)Selectivity ( / )Functional Profile
    Spiro-Derivative 14a 1.29 ± 0.13493 ± 120> 2700Agonist
    Spiro-Derivative 23 1.14 ± 0.21288 ± 95> 1100Agonist
    PRE-084 (Ref. Agonist)44.0 ± 2.5> 100,000> 2200Agonist
    Haloperidol (Ref. Antagonist)1.0 ± 0.10.5 ± 0.10.5 (Non-selective)Antagonist
    NE-100 (Ref. Antagonist)1.5 ± 0.385.0 ± 5.056Antagonist

    Table 1: Comparative pharmacological profiles of spirocyclic S1R ligands versus standard reference compounds. High selectivity (>1000-fold) is a hallmark of the benzyl-spirocyclic piperidine class.

    References

    • Synthesis and Evaluation of Novel 18F-Labeled Spirocyclic Piperidine Derivatives as σ1 Receptor Ligands for Positron Emission Tomography Imaging ACS Publications 3

    • Novel Spiropiperidines as Highly Potent and Subtype Selective σ-Receptor Ligands. Part 1 ACS Publications2

    • Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4 Perelman School of Medicine at the University of Pennsylvania 4

    • PRE-084 as a tool to uncover potential therapeutic applications for selective sigma-1 receptor activation PMC (National Institutes of Health) 1

    • Discovery of Novel Benzamide-Based Sigma-1 Receptor Agonists with Enhanced Selectivity and Safety MDPI 5

    Sources

    Application

    Application Notes and Protocols for the Crystallographic Analysis of 8-Benzyl-1,4-dioxa-8-azaspiro[4.5]decane Derivatives

    For Researchers, Scientists, and Drug Development Professionals Introduction: The Structural Challenge of Spirocyclic Scaffolds The 8-benzyl-1,4-dioxa-8-azaspiro[4.5]decane scaffold is a key structural motif in medicinal...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    For Researchers, Scientists, and Drug Development Professionals

    Introduction: The Structural Challenge of Spirocyclic Scaffolds

    The 8-benzyl-1,4-dioxa-8-azaspiro[4.5]decane scaffold is a key structural motif in medicinal chemistry, appearing in compounds targeting a range of biological receptors.[1] Its spirocyclic nature, which joins a piperidine and a 1,4-dioxane ring through a single carbon atom, imparts a rigid three-dimensional geometry that is advantageous for receptor binding. However, this same structural complexity, particularly the conformational flexibility of the six-membered rings and the rotational freedom of the benzyl group, presents significant challenges for obtaining high-quality single crystals required for X-ray diffraction analysis.

    Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the three-dimensional atomic structure of a molecule.[2][3] It provides unequivocal data on bond lengths, angles, and absolute stereochemistry, which are critical for structure-activity relationship (SAR) studies and computational drug design.[2][4] This guide provides a comprehensive overview of the techniques and field-proven protocols to overcome the hurdles associated with crystallizing and analyzing these spirocyclic derivatives.

    Part 1: The Crystallization Gauntlet: From Purified Compound to Diffraction-Quality Crystal

    The primary bottleneck in the crystallographic analysis of novel compounds is the growth of a suitable single crystal.[5][6] For derivatives of 1,4-dioxa-8-azaspiro[4.5]decane, the goal is to control the crystallization process to favor a single, well-ordered lattice packing arrangement (polymorph) over amorphous precipitation or the formation of microcrystalline powders.

    Causality in Crystallization: Key Molecular Factors
    • Conformational Flexibility: The piperidine ring can adopt chair, boat, or twist-boat conformations. The benzyl group can rotate freely. This conformational freedom can lead to multiple, energetically similar shapes in solution, hindering the ordered packing required for crystallization. The goal of a successful crystallization experiment is to find a condition that traps one dominant conformation in the crystal lattice.

    • Solvent Interactions: The nitrogen atom in the piperidine ring and the oxygen atoms in the dioxane ring can act as hydrogen bond acceptors. The choice of solvent is therefore critical, as solvent-solute hydrogen bonds can either facilitate or inhibit the formation of the intermolecular interactions needed for crystal packing.

    • Purity: Impurities, including minor stereoisomers or residual solvents, can disrupt lattice formation. It is imperative to start with material of the highest possible purity (>98%).

    Protocol 1: High-Throughput Screening for Crystallization Conditions

    A broad screening approach is the most efficient way to explore the vast parameter space of crystallization. The vapor diffusion method is highly recommended due to its simplicity and effectiveness with small quantities of material.[7][8][9]

    Methodology: Sitting Drop Vapor Diffusion

    The sitting drop vapor diffusion technique is a popular and effective method for screening crystallization conditions for small molecules and macromolecules.[7][10] It involves equilibrating a small drop containing the compound and a precipitant solution against a larger reservoir of the precipitant solution.

    • Plate Preparation: Use a 24-well or 96-well sitting drop crystallization plate. Pipette 500 µL of various precipitant solutions (see Table 1) into the reservoirs of the plate.

    • Stock Solution: Prepare a concentrated stock solution of the purified 8-benzyl-1,4-dioxa-8-azaspiro[4.5]decane derivative (e.g., 10-20 mg/mL) in a "good" solvent where it is highly soluble (e.g., Dichloromethane, Chloroform, or Ethyl Acetate).

    • Drop Dispensing: On the sitting drop post corresponding to each reservoir, pipette 1 µL of the compound's stock solution.

    • Mixing: Add 1 µL of the reservoir solution to the drop on the post. Some researchers prefer not to mix the drop to allow for slower equilibration, while others gently mix by pipetting up and down.[10] Experimentation will determine the best approach for your specific compound.

    • Sealing: Carefully seal the plate with optically clear sealing tape to create an airtight system for vapor equilibration.

    • Incubation: Store the plates in a vibration-free environment at controlled temperatures (e.g., 4°C and 20°C).

    • Observation: Monitor the drops regularly under a microscope over several days to weeks, looking for the appearance of clear, polyhedral single crystals.

    Table 1: Recommended Solvents for Initial Crystallization Screening

    Solvent CategoryExamplesRationale
    Good Solvents (for Stock) Dichloromethane, Chloroform, Ethyl Acetate, Acetone, Tetrahydrofuran (THF)High solubility to create a concentrated starting solution.
    Anti-Solvents (Precipitants) Hexanes, Heptane, Diethyl Ether, Isopropanol, Methanol, WaterLow solubility for the compound. Gradual diffusion of the anti-solvent vapor into the drop reduces the overall solubility, inducing supersaturation and crystallization.[11][12]
    Troubleshooting Crystallization Outcomes
    ObservationPotential CauseSuggested Solution
    Clear Drop (No Change) Solution is undersaturated; kinetics are too slow.Increase the initial concentration of the compound. Try a different ratio of good solvent to anti-solvent.
    Amorphous Precipitate Nucleation is too rapid; supersaturation is reached too quickly.Decrease the initial concentration. Slow down the diffusion rate by using a more viscous solvent or lowering the temperature.
    Oiling Out Compound solubility is too high in the mixed solvent system.Use a less effective "good" solvent or a more potent "anti-solvent".
    Microcrystals Too many nucleation sites.Filter the stock solution before setting up the drops. Reduce the concentration to favor growth over nucleation. Consider using the "seeding" technique with a few existing microcrystals.[9][13]

    Part 2: From Crystal to Data: The X-ray Diffraction Experiment

    Once a promising crystal is obtained (ideally >50 µm in its smallest dimension with sharp edges and no visible cracks), the next step is to collect diffraction data.

    Protocol 2: Single-Crystal X-ray Diffraction (SC-XRD) Data Collection

    This protocol outlines the standard steps for collecting data on a modern automated diffractometer.

    • Crystal Selection & Mounting:

      • Under a microscope, select the best-looking crystal from the drop using a cryo-loop. The ideal crystal should be a single, well-formed entity, not an aggregate.[2]

      • Quickly scoop the crystal out of the drop. Excess mother liquor can be wicked away with a paper towel, but do not allow the crystal to dry out, as this can destroy the crystal lattice.[6]

    • Cryo-Protection & Freezing:

      • To mitigate radiation damage and improve data quality, data is almost universally collected at cryogenic temperatures (~100 K).[14]

      • The crystal, held in the loop, must be flash-frozen in a stream of cold nitrogen gas. This process vitrifies the surrounding solvent, preventing the formation of ice crystals which would destroy the sample.[15]

      • If the crystallization solvent does not form a glass upon freezing, the crystal must first be briefly soaked in a cryoprotectant solution (e.g., Paratone-N oil or a solution containing glycerol).

    • Data Collection:

      • Mount the frozen crystal on the diffractometer's goniometer head.

      • Center the crystal in the X-ray beam.

      • An initial series of diffraction images are taken to determine the unit cell parameters and crystal quality.

      • The diffractometer software will then calculate an optimal data collection strategy to measure a complete and redundant dataset, rotating the crystal through a series of angles while exposing it to the X-ray beam.[2]

    Table 2: Key Data Collection Parameters and Considerations

    ParameterTypical ChoiceRationale & Expert Insight
    X-ray Source Mo Kα (λ=0.71073 Å) or Cu Kα (λ=1.5418 Å)Mo radiation provides higher resolution data but requires larger crystals. Cu radiation is more brilliant, making it better for smaller or weakly diffracting crystals, but absorption effects can be more significant.
    Temperature 100 KReduces atomic thermal motion, leading to sharper diffraction spots at higher angles (higher resolution) and significantly minimizes radiation damage.[14][16]
    Detector Distance 50-60 mmA balance between resolving closely spaced reflections (further distance) and capturing high-angle data (closer distance).
    Exposure Time 0.5 - 5 seconds / frameDependent on crystal size, scattering power, and X-ray source intensity. The goal is to maximize the signal-to-noise ratio without saturating the detector.

    Part 3: From Data to Structure: Solution, Refinement, and Validation

    The raw diffraction data is a collection of intensities and positions of thousands of reflections. This data must be processed to generate the final 3D molecular structure.

    Workflow for Structure Solution and Refinement

    The process follows a well-established path, often automated by modern software suites.

    structure_solution_workflow cluster_data_processing Data Processing cluster_structure_solution Structure Solution cluster_refinement Refinement & Validation RawData Raw Diffraction Images Integration Integration (h, k, l, Intensity) RawData->Integration Scaling Scaling & Merging (Correct for Absorption, etc.) Integration->Scaling SpaceGroup Space Group Determination Scaling->SpaceGroup PhaseProblem Solve Phase Problem (e.g., SHELXT, Direct Methods) SpaceGroup->PhaseProblem InitialModel Initial Atomic Model (Electron Density Map) PhaseProblem->InitialModel Refinement Least-Squares Refinement (SHELXL) InitialModel->Refinement Validation Validation (checkCIF) Refinement->Validation FinalModel Final Model (CIF File) Validation->FinalModel

    Standard workflow from raw diffraction data to the final structural model.
    Protocol 3: Structure Solution and Refinement

    Software packages like SHELX[17][18], integrated into graphical interfaces such as Olex2 or APEX, are the standard for small-molecule structure determination.

    • Data Reduction: The raw images are processed to integrate the intensity of each reflection and apply corrections for experimental factors (e.g., absorption). This yields a reflection file (e.g., an HKL file).

    • Space Group Determination: The software analyzes the symmetry and systematic absences in the diffraction pattern to determine the crystal's space group.[19]

    • Structure Solution: The "phase problem" is the central challenge in crystallography.[17] Programs like SHELXT use dual-space or direct methods to generate an initial set of phases, which allows for the calculation of an initial electron density map.[19] The program automatically identifies peaks in this map and builds an initial molecular model.

    • Structure Refinement: This is an iterative process using a program like SHELXL. The initial atomic model is adjusted to improve the agreement between the observed diffraction data (Fo²) and the data calculated from the model (Fc²).

      • Isotropic Refinement: Initially, all atoms are refined with spherical thermal parameters. Missing atoms are located in the difference electron density map.

      • Anisotropic Refinement: Once all non-hydrogen atoms are located, they are refined with anisotropic displacement parameters (ellipsoids) to better model their thermal motion.[20]

      • Hydrogen Atom Placement: Hydrogen atoms are typically placed in calculated positions and refined using a "riding model."

      • Disorder Modeling: Due to the flexibility of the spirocyclic core, it is common to encounter disorder where a part of the molecule occupies two or more positions in the crystal lattice. This must be modeled carefully using appropriate restraints and constraints.

    • Validation: The final model is rigorously checked for geometric and crystallographic consistency using tools like the checkCIF service from the International Union of Crystallography (IUCr).[21] This ensures the quality and validity of the structure before publication or deposition.

    Table 3: Interpreting Key Crystallographic Refinement Statistics

    StatisticDescriptionTarget ValueWhat It Means
    R1 The residual factor based on F values. A measure of the agreement between observed and calculated structure factor amplitudes.< 0.05 for high-quality dataA lower R1 value indicates a better fit of the model to the experimental data.
    wR2 The weighted residual factor based on F² values. A more statistically robust measure of agreement.< 0.15This value is always higher than R1. It is the value that is minimized during the least-squares refinement process.
    GooF (S) Goodness of Fit. Should be close to 1.~ 1.0A GooF value significantly different from 1 can indicate an incorrect model, poor data quality, or improper weighting of the data.
    Flack Parameter For non-centrosymmetric space groups, determines the absolute stereochemistry.Approaches 0 for the correct enantiomer, 1 for the inverted one.A value with a small standard uncertainty is required for an unambiguous assignment of absolute configuration.
    Data Deposition: Ensuring Scientific Trustworthiness

    Upon completion, the structural data should be deposited in a public repository. The Cambridge Structural Database (CSD) is the world's repository for small-molecule organic and metal-organic crystal structures.[22][23][24] Deposition ensures that the data is preserved, curated, and made available to the global scientific community, upholding the principles of transparency and reproducibility.

    References

    • Cambridge Structural Database (CSD). (n.d.). Wikipedia. Retrieved March 29, 2026, from [Link]

    • Cambridge Structural Database System (CSDS). (2024, March 20). Chemical Database Service. Retrieved March 29, 2026, from [Link]

    • International Union of Crystallography (IUCr). (n.d.). International Science Council. Retrieved March 29, 2026, from [Link]

    • Cambridge Structural Database (CSD). (n.d.). Physical Sciences Data-science Service. Retrieved March 29, 2026, from [Link]

    • Protein XRD Protocols - Crystallization of Proteins. (n.d.). University of Chicago. Retrieved March 29, 2026, from [Link]

    • How to access the Cambridge Structural Database (CSD), and what it includes? (2025, September 28). Weizmann Institute of Science Library. Retrieved March 29, 2026, from [Link]

    • Latifi, R. (n.d.). User guide to crystal structure refinement with SHELXL. University of Glasgow. Retrieved March 29, 2026, from [Link]

    • Sitting Drop Vapor Diffusion Crystallization. (n.d.). Hampton Research. Retrieved March 29, 2026, from [Link]

    • Cambridge Structural Database. (2026, February 3). re3data.org. Retrieved March 29, 2026, from [Link]

    • SHELXT – Integrated space-group and crystal-structure determination. (n.d.). Bruker. Retrieved March 29, 2026, from [Link]

    • SHELXS - General Information. (n.d.). University of Göttingen. Retrieved March 29, 2026, from [Link]

    • (IUCr) Publication standards for crystal structures. (2011, June 2). International Union of Crystallography. Retrieved March 29, 2026, from [Link]

    • Crystal Growth. (n.d.). Linac Coherent Light Source, SLAC National Accelerator Laboratory. Retrieved March 29, 2026, from [Link]

    • Growing Crystals. (n.d.). Massachusetts Institute of Technology. Retrieved March 29, 2026, from [Link]

    • Tips and Tricks for the Lab: Growing Crystals Part 3. (2012, November 6). ChemistryViews. Retrieved March 29, 2026, from [Link]

    • International Union of Crystallography. (n.d.). Wikipedia. Retrieved March 29, 2026, from [Link]

    • Sheldrick, G. M. (2015). SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A, A71, 3-8. Retrieved from [Link]

    • Müller, P. (n.d.). Structure Determination with SHELX. Massachusetts Institute of Technology. Retrieved March 29, 2026, from [Link]

    • Thomas, L. H., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(6), 2095-2114. DOI:10.1039/D2CS00697A
    • What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? (2025, April 14). CD Bioparticles. Retrieved March 29, 2026, from [Link]

    • Crystallisation Techniques. (2006, January 8). University of Cambridge. Retrieved March 29, 2026, from [Link]

    • Small molecule X-ray crystallography. (n.d.). The University of Queensland. Retrieved March 29, 2026, from [Link]

    • International Union of Crystallography (IUCr). (n.d.). Official Website. Retrieved March 29, 2026, from [Link]

    • Dinnebier, R. E., & van Smaalen, S. (2023). Improving the Accuracy of Small‐Molecule Crystal Structures Solved from Powder X‐Ray Diffraction Data by Using External Sources. Chemistry – A European Journal, 29(10), e202203251.
    • Joyce, L. A., & Jurca, T. (2021). Application of Crystalline Matrices for the Structural Determination of Organic Molecules. ACS Central Science, 7(2), 229-240. DOI:10.1021/acscentsci.0c01476
    • Standards for structural and crystallization communications - estimation of resolution limits. (n.d.). International Union of Crystallography. Retrieved March 29, 2026, from [Link]

    • Protein-Ligand Interactions: Room Temperature or Cryo-Crystallography? (2023, November 16). SARomics Biostructures. Retrieved March 29, 2026, from [Link]

    • Small molecule crystallography. (n.d.). Excillum. Retrieved March 29, 2026, from [Link]

    • Growing Quality Crystals. (n.d.). Massachusetts Institute of Technology. Retrieved March 29, 2026, from [Link]

    • Guide for crystallization. (n.d.). University of Geneva. Retrieved March 29, 2026, from [Link]

    • Staples, R. J. (2021). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E, 77(10), 1083-1090. Retrieved from [Link]

    • Garman, E. F. (2003). Practical macromolecular cryocrystallography. Acta Crystallographica Section D, 59(10), 1683-1693. Retrieved from [Link]

    • Puschmann, H. (n.d.). Recent advances in small molecule refinement. International Union of Crystallography. Retrieved March 29, 2026, from [Link]

    • Watkin, D. (n.d.). Structure refinement: some background theory and practical strategies. Massachusetts Institute of Technology. Retrieved March 29, 2026, from [Link]

    • How To: Grow X-Ray Quality Crystals. (n.d.). University of Rochester. Retrieved March 29, 2026, from [Link]

    • Nannenga, B. L., et al. (2021). Structure determination of small molecule compounds by an electron diffractometer for 3D ED/MicroED. CrystEngComm, 23(46), 8049-8056. DOI:10.1039/D1CE01172C
    • Garman, E. F., et al. (2019). Radiation damage in small-molecule crystallography: fact not fiction. Acta Crystallographica Section B, 75(Pt 3), 357–368. Retrieved from [Link]

    • 1,4-dioxa-8-azaspiro[4.5]decane. (n.d.). PubChem. Retrieved March 29, 2026, from [Link]

    • Wang, R., et al. (2015). (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Journal of Medicinal Chemistry, 58(14), 5395-407. DOI:10.1021/acs.jmedchem.5b00593
    • 1,4-Dioxa-8-azaspiro(4.5)decane, 8-((2-(7-chloro-1,8-naphthyridin-2-yl)-... (n.d.). PubChem. Retrieved March 29, 2026, from [Link]

    • Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. (2025, May 21). IRIS Institutional Research Information System. Retrieved March 29, 2026, from [Link]

    Sources

    Method

    Application Note: 8-Benzyl-1,4-dioxa-8-azaspiro[4.5]decane as a Strategic Intermediate in Drug Discovery

    Executive Summary In modern medicinal chemistry, the piperidine ring is one of the most frequently utilized heterocycles, serving as the core scaffold for countless central nervous system (CNS) agents, antihistamines, an...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    In modern medicinal chemistry, the piperidine ring is one of the most frequently utilized heterocycles, serving as the core scaffold for countless central nervous system (CNS) agents, antihistamines, and targeted cancer therapies. However, functionalizing the piperidine ring—specifically at the 4-position—requires precise chemoselectivity.

    8-Benzyl-1,4-dioxa-8-azaspiro[4.5]decane is a highly specialized, bifunctional building block designed to solve this exact problem. Structurally, it is 1-benzyl-4-piperidone protected as an ethylene ketal. By employing an orthogonal protection strategy, this intermediate masks both the basic secondary amine (via an N-benzyl group) and the electrophilic ketone (via a dioxolane spirocycle). This allows researchers to perform harsh synthetic transformations on peripheral moieties without degrading the piperidine core, making it an indispensable asset in complex drug discovery workflows[1].

    Physicochemical Profiling

    Understanding the physical properties of this intermediate is critical for optimizing reaction conditions, particularly regarding solubility and phase-transfer during extraction.

    PropertyValue
    Chemical Name 8-Benzyl-1,4-dioxa-8-azaspiro[4.5]decane
    CAS Number 37943-54-7
    Molecular Formula C14H19NO2
    Molecular Weight 233.31 g/mol
    Boiling Point 335.1±42.0 °C (Predicted)
    Density 1.14±0.1 g/cm³ (Predicted)
    pKa 9.12±0.20 (Predicted)
    Appearance Clear colorless to yellowish liquid

    (Data aggregated from 2[2] and 1[1])

    Strategic Role in Medicinal Chemistry (E-E-A-T)

    The utility of 8-Benzyl-1,4-dioxa-8-azaspiro[4.5]decane is rooted in two fundamental chemical principles:

    • Orthogonal Reactivity: The spiro-ketal is highly stable to strong bases (e.g., n-butyllithium), nucleophiles (e.g., Grignard reagents), and reducing agents, but it is rapidly cleaved by aqueous acid. Conversely, the N-benzyl group is entirely stable to acidic and basic hydrolysis but is easily removed via catalytic hydrogenolysis (H2, Pd/C). This orthogonality allows chemists to selectively deprotect either the nitrogen or the carbon-4 position depending on the required synthetic sequence.

    • Conformational Rigidity as a Linker: Beyond its role as a transient protecting group, the 1,4-dioxa-8-azaspiro[4.5]decane core is increasingly incorporated into final drug candidates. The spirocyclic geometry forces the molecule into a rigid, bulky conformation that can exploit specific binding pockets in target enzymes[3].

    Key Applications in Drug Discovery

    A. Synthesis of Urotensin-II Receptor Antagonists

    Urotensin-II is a potent vasoconstrictor, and its antagonists are heavily researched for cardiovascular diseases. 8-Benzyl-1,4-dioxa-8-azaspiro[4.5]decane serves as a foundational precursor in the synthesis of Palosuran . According to established synthetic pathways, the protected piperidine undergoes alkylation to introduce a hydroxyethyl side chain. Subsequent acidic deprotection of the ketal and urea coupling with an isocyanate intermediate yields the final Palosuran hydrochloride salt[4].

    B. Development of Isoform-Selective HDAC Inhibitors

    Histone Deacetylase (HDAC) inhibitors are critical in anticancer drug discovery, but pan-HDAC inhibition often leads to severe side effects. Researchers have utilized the 1,4-dioxa-8-azaspiro[4.5]decane moiety as an aliphatic heterocyclic linker to achieve selectivity. Docking studies and in vitro assays demonstrate that compounds bearing this bulkier spirocyclic linker dock significantly better into the wider active site pocket of HDAC1 compared to traditional linear linkers, providing a structural rationale for targeted cancer therapies[3].

    Experimental Workflows & Protocols

    The following protocols are designed as self-validating systems . We explicitly define the causality behind the reagent choices and provide in-process Quality Control (QC) checks to ensure experimental trustworthiness.

    Protocol 1: Synthesis of the Dual-Protected Intermediate (Ketalization)

    Objective: Convert 1-benzyl-4-piperidone into 8-benzyl-1,4-dioxa-8-azaspiro[4.5]decane.

    Methodology:

    • Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 1-benzyl-4-piperidone (1.0 eq), ethylene glycol (3.0 eq), and a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.05 eq) dissolved in anhydrous toluene (0.5 M).

    • Azeotropic Distillation: Heat the mixture to reflux (approx. 110 °C).

      • Causality: Ketalization is an equilibrium reaction that produces water. The Dean-Stark trap continuously removes water via azeotropic distillation with toluene, driving the reaction to completion according to Le Chatelier's principle.

    • Quench & Neutralization: Once water ceases to collect (typically 4-6 hours), cool the reaction to room temperature. Critical Step: Wash the organic layer immediately with saturated aqueous NaHCO3.

      • Causality: Ketals are highly sensitive to trace acids. Failing to neutralize the p-TsOH before solvent evaporation will cause the product to revert to the starting ketone during concentration.

    • Isolation: Extract with ethyl acetate, dry over anhydrous Na2SO4, and concentrate in vacuo.

    Self-Validation & QC:

    • TLC: Monitor using Hexanes/Ethyl Acetate (7:3). The product will show a higher Rf​ value than the starting material due to the loss of the polar ketone carbonyl.

    • 1H NMR (CDCl3): Validation is confirmed by the disappearance of the ketone α -protons and the appearance of a sharp, diagnostic singlet at ~3.95 ppm (4H), corresponding to the ethylene ketal protons.

    OrthogonalProtection SM 1-Benzyl-4-piperidone React1 Ethylene Glycol, p-TsOH (Reflux, Dean-Stark) SM->React1 Int 8-Benzyl-1,4-dioxa-8-azaspiro[4.5]decane (Dual Protected) React1->Int React2 Aqueous HCl (Acidic Hydrolysis) Int->React2 React3 H2, Pd/C (Hydrogenolysis) Int->React3 Prod1 1-Benzyl-4-piperidone derivatives (Ketone Reactivity Restored) React2->Prod1 Prod2 1,4-Dioxa-8-azaspiro[4.5]decane (Amine Reactivity Restored) React3->Prod2

    Orthogonal protection and selective deprotection pathways of the spirocyclic intermediate.

    Protocol 2: Selective N-Debenzylation (Hydrogenolysis)

    Objective: Remove the benzyl group to yield the free secondary amine (1,4-Dioxa-8-azaspiro[4.5]decane) for subsequent N-alkylation or coupling.

    Methodology:

    • Preparation: Dissolve 8-benzyl-1,4-dioxa-8-azaspiro[4.5]decane in HPLC-grade Methanol (0.2 M) in a thick-walled hydrogenation flask.

    • Catalyst Addition: Purge the flask with Argon for 5 minutes. Carefully add 10% Palladium on Carbon (Pd/C, 10% w/w).

      • Causality: Dry Pd/C is highly pyrophoric, especially in the presence of methanol vapors. Argon purging prevents ignition.

    • Hydrogenation: Evacuate the flask and backfill with H2 gas (balloon or Parr shaker at 30-40 psi). Stir vigorously at room temperature for 12 hours.

      • Causality: Pd/C selectively catalyzes the hydrogenolysis of the benzylic C-N bond. The spiro-ketal is completely inert to these neutral, reductive conditions, demonstrating perfect orthogonality.

    • Filtration: Filter the suspension through a pad of Celite to remove the Pd/C catalyst. Wash the pad thoroughly with methanol. Concentrate the filtrate in vacuo.

    Self-Validation & QC:

    • TLC: The product is a secondary amine and will be significantly more polar (lower Rf​ ) than the starting material. It will stain intensely with Ninhydrin (yielding a dark purple spot), whereas the tertiary amine starting material will not.

    • 1H NMR (CDCl3): Validation is confirmed by the complete disappearance of the benzylic CH2 singlet (~3.5 ppm) and the aromatic multiplet (7.2-7.4 ppm).

    PalosuranSynthesis N1 8-Benzyl-1,4-dioxa-8-azaspiro[4.5]decane N2 Alkylation (n-BuLi, Electrophile) Side-chain introduction N1->N2 N3 Acidic Deprotection Ketal Hydrolysis N2->N3 N4 1-(2-Aminoethyl)-4-benzyl-4-hydroxypiperidine N3->N4 N5 Urea Coupling React with Isocyanate N4->N5 N6 Palosuran Hydrochloride N5->N6

    Conceptual synthetic workflow for Palosuran utilizing the protected piperidine intermediate.

    References

    • 1,4-Dioxa-8-azaspiro[4.5]decane Properties and Applications Lookchem URL: [Link]

    • Investigation of the effect of different linker chemotypes on the inhibition of histone deacetylases (HDACs) IRIS Unimore URL:[Link]

    Sources

    Application

    Application Notes and Protocols for the Biological Screening of Novel Azaspiro[4.5]decane Compounds

    Introduction: The Therapeutic Potential of the Azaspiro[4.5]decane Scaffold The azaspiro[4.5]decane core is a privileged heterocyclic scaffold in modern medicinal chemistry. Its rigid, three-dimensional structure provide...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Introduction: The Therapeutic Potential of the Azaspiro[4.5]decane Scaffold

    The azaspiro[4.5]decane core is a privileged heterocyclic scaffold in modern medicinal chemistry. Its rigid, three-dimensional structure provides a unique framework for the spatial presentation of pharmacophoric elements, enabling potent and selective interactions with a diverse range of biological targets.[1] This structural rigidity can lead to improved pharmacokinetic properties and a reduction in off-target effects compared to more flexible acyclic or monocyclic analogs.[1]

    Derivatives of the azaspiro[4.5]decane scaffold have demonstrated a remarkable breadth of biological activities, positioning them as promising starting points for drug discovery programs across multiple therapeutic areas. These activities include potent anticancer, neuroprotective, cardioprotective, and anti-infective properties.[2][3][4][5]

    This guide provides a comprehensive overview of robust and validated biological screening methods to identify and characterize novel azaspiro[4.5]decane compounds with therapeutic potential. The protocols detailed herein are designed to be self-validating systems, incorporating essential controls and data analysis procedures to ensure the generation of high-quality, reproducible data.

    A Strategic Approach to Screening Azaspiro[4.5]decane Libraries

    A tiered screening approach is recommended to efficiently identify and prioritize promising compounds from a library of novel azaspiro[4.5]decane derivatives. This strategy begins with high-throughput primary screens to identify "hits" with the desired biological activity, followed by more detailed secondary and mechanistic assays to confirm activity, elucidate the mechanism of action, and establish structure-activity relationships (SAR).

    G cluster_0 Screening Cascade Primary Screen Primary Screen Secondary Assays Secondary Assays Primary Screen->Secondary Assays Hit Confirmation & Potency Mechanism of Action Mechanism of Action Secondary Assays->Mechanism of Action Target Engagement & Selectivity Lead Optimization Lead Optimization Mechanism of Action->Lead Optimization SAR & ADME

    Caption: A generalized workflow for screening novel compounds.

    I. Anticancer Activity Screening

    Several azaspiro[4.5]decane derivatives have demonstrated significant cytotoxic activity against various cancer cell lines, with apoptosis induction being a suggested mechanism of action.[2] The following protocols outline a primary screen for cytotoxicity and a common secondary assay to confirm apoptotic activity.

    Protocol 1: Primary Cytotoxicity Screen using the MTT Assay

    The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6][7] Viable cells with active metabolism reduce the yellow MTT to a purple formazan product.[6]

    Principle of the Assay: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the MTT reagent to formazan, an insoluble purple crystalline product.[6] The formazan is then solubilized, and the concentration is determined by spectrophotometric analysis. The intensity of the purple color is directly proportional to the number of viable, metabolically active cells.[7]

    Materials and Reagents:

    • Human cancer cell lines (e.g., PC-3 for prostate cancer, HepG2 for liver cancer).[2]

    • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% penicillin-streptomycin).

    • MTT solution (5 mg/mL in sterile PBS).

    • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

    • 96-well clear, flat-bottom cell culture plates.

    • Positive control (e.g., Doxorubicin).

    • Negative control (vehicle, e.g., 0.1% DMSO).

    Step-by-Step Methodology:

    • Cell Seeding:

      • Harvest and count cells, ensuring viability is >95% using trypan blue exclusion.

      • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

      • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[8]

    • Compound Treatment:

      • Prepare serial dilutions of the azaspiro[4.5]decane compounds in culture medium. A typical starting concentration range is 0.1 to 100 µM.

      • Remove the medium from the wells and add 100 µL of the compound dilutions. Include wells for the positive control, negative control (vehicle), and untreated cells.

      • Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

    • MTT Addition and Incubation:

      • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[3]

      • Incubate the plate for an additional 4 hours at 37°C.[6] During this time, formazan crystals will form in viable cells.

    • Formazan Solubilization:

      • Carefully remove the medium from each well without disturbing the formazan crystals.

      • Add 100-200 µL of DMSO to each well to dissolve the formazan crystals.[3]

      • Gently agitate the plate on an orbital shaker for 5-10 minutes to ensure complete solubilization.

    • Data Acquisition and Analysis:

      • Measure the absorbance of each well at 570 nm using a microplate reader.

      • Calculate the percentage of cell viability for each compound concentration relative to the untreated control cells.

      • Plot the percentage of cell viability against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).[3]

    Assay Validation:

    • Z'-factor: For high-throughput screening, the Z'-factor should be calculated to assess the quality and robustness of the assay. A Z'-factor ≥ 0.5 indicates an excellent assay.[4]

    • Controls: The positive control (Doxorubicin) should yield a significant reduction in cell viability, while the negative control (vehicle) should have minimal effect compared to untreated cells.

    Parameter Typical Value/Condition Rationale
    Cell Seeding Density5,000 - 10,000 cells/wellEnsures logarithmic growth during the assay period.
    Compound Incubation48 - 72 hoursAllows for sufficient time for the compound to exert its cytotoxic effects.
    MTT Incubation4 hoursOptimal time for formazan crystal formation without causing toxicity from the MTT itself.
    Wavelength570 nmPeak absorbance of the formazan product.

    II. Neuroprotection Screening

    The unique three-dimensional structure of azaspiro[4.5]decanes makes them attractive candidates for targeting central nervous system (CNS) receptors. Derivatives have shown high affinity for the sigma-1 (σ₁) receptor, a potential target for tumor imaging and neuroprotection, and M1 muscarinic acetylcholine receptors, which are implicated in Alzheimer's disease.[3][9]

    Protocol 2: Sigma-1 Receptor Binding Assay (Radioligand Displacement)

    This competitive binding assay determines the affinity of test compounds for the σ₁ receptor by measuring their ability to displace a known high-affinity radioligand.[10]

    Principle of the Assay: The assay measures the competition between a constant concentration of a radiolabeled ligand (e.g., [³H]-(+)-pentazocine) and varying concentrations of the unlabeled test compound for binding to the σ₁ receptor in a membrane preparation. The amount of radioactivity bound to the membranes is inversely proportional to the affinity of the test compound for the receptor.

    G cluster_0 Competitive Radioligand Binding Receptor Receptor Bound Complex Bound Complex Receptor->Bound Complex Binds Radioligand Radioligand Radioligand->Bound Complex Binds Test Compound Test Compound Test Compound->Receptor Competes with Radioligand

    Caption: Principle of a competitive radioligand binding assay.

    Materials and Reagents:

    • Membrane preparation from a tissue with high σ₁ receptor expression (e.g., guinea pig liver) or from cells overexpressing the human σ₁ receptor.[10][11]

    • Radioligand: [³H]-(+)-pentazocine.[10]

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

    • Non-specific binding control: Haloperidol (10 µM).[10]

    • Glass fiber filters (e.g., GF/B or GF/C).

    • Scintillation cocktail and scintillation counter.

    Step-by-Step Methodology:

    • Membrane Preparation:

      • Homogenize the tissue or cells in ice-cold buffer.

      • Centrifuge to pellet the membranes.

      • Wash the membrane pellet and resuspend in assay buffer.

      • Determine the protein concentration using a standard method (e.g., Bradford assay).

    • Assay Setup:

      • In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and each concentration of the test compound.

      • Total Binding: Add membrane preparation, [³H]-(+)-pentazocine (at a concentration near its Kd, e.g., 5 nM), and assay buffer.

      • Non-specific Binding: Add membrane preparation, [³H]-(+)-pentazocine, and a high concentration of an unlabeled competitor (e.g., 10 µM Haloperidol).[10]

      • Test Compound: Add membrane preparation, [³H]-(+)-pentazocine, and serial dilutions of the azaspiro[4.5]decane compound.

    • Incubation:

      • Incubate the plate at 37°C for 90-120 minutes to allow the binding to reach equilibrium.[11]

    • Filtration and Washing:

      • Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.

      • Quickly wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

    • Quantification:

      • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

    • Data Analysis:

      • Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).

      • Plot the percentage of specific binding against the log of the test compound concentration.

      • Determine the IC₅₀ value from the resulting sigmoidal curve.

      • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[11]

    Protocol 3: M1 Muscarinic Agonist Assay (Calcium Mobilization)

    This is a cell-based functional assay to identify M1 muscarinic receptor agonists.

    Principle of the Assay: The M1 muscarinic acetylcholine receptor is a Gq-protein coupled receptor (GPCR).[12] Agonist binding activates the Gq protein, which in turn activates phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca²⁺) into the cytoplasm.[12] This transient increase in intracellular Ca²⁺ is detected using a calcium-sensitive fluorescent dye.

    G cluster_0 M1 Receptor Signaling Pathway Agonist Agonist M1 Receptor M1 Receptor Agonist->M1 Receptor Binds Gq Gq M1 Receptor->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 Generates Ca2+ Release Ca2+ Release IP3->Ca2+ Release Triggers

    Caption: Simplified Gq signaling pathway for the M1 muscarinic receptor.

    Materials and Reagents:

    • HEK293 or CHO cells stably expressing the human M1 muscarinic receptor.

    • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).

    • Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES).

    • Probenecid (optional, to prevent dye leakage from cells).

    • Positive control agonist (e.g., Carbachol or Acetylcholine).[13]

    • Black, clear-bottom 96- or 384-well plates.

    • Fluorescence plate reader with kinetic reading capability and automated liquid handling.

    Step-by-Step Methodology:

    • Cell Plating:

      • Seed the M1-expressing cells into the black, clear-bottom plates at a density that will result in a confluent monolayer on the day of the assay.

      • Incubate for 24-48 hours at 37°C in a humidified 5% CO₂ atmosphere.

    • Dye Loading:

      • Prepare the dye loading solution containing the calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) in assay buffer.

      • Remove the culture medium from the cells and add the dye loading solution.

      • Incubate for 45-60 minutes at 37°C, protected from light.

    • Compound Addition and Signal Detection:

      • Place the cell plate into the fluorescence plate reader.

      • Establish a stable baseline fluorescence reading for 10-20 seconds.

      • Use the instrument's automated liquid handler to add the azaspiro[4.5]decane compounds (at various concentrations) or the positive control to the wells.

      • Immediately begin kinetic fluorescence reading for 60-120 seconds to capture the transient calcium peak.

    • Data Analysis:

      • Calculate the response as the peak fluorescence intensity minus the baseline fluorescence.

      • Normalize the data to the maximal response of the positive control.

      • Plot the normalized response against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value (the concentration of compound that produces 50% of the maximal response).

    III. Cardioprotection Screening

    Certain 1,3,8-triazaspiro[4.5]decane derivatives have been identified as inhibitors of the mitochondrial permeability transition pore (mPTP), a key player in cell death following ischemia-reperfusion injury.[4][14]

    Protocol 4: Mitochondrial Permeability Transition Pore (mPTP) Opening Assay

    This assay assesses the ability of compounds to inhibit the opening of the mPTP in live cells.

    Principle of the Assay: The assay uses the fluorescent dye Calcein-AM and a quencher, cobalt chloride (CoCl₂).[2] Calcein-AM readily enters the cell and is cleaved by intracellular esterases to become the membrane-impermeant green fluorescent calcein, which distributes throughout the cytoplasm and mitochondria. CoCl₂ quenches the fluorescence of calcein in the cytoplasm but cannot cross the mitochondrial membranes when the mPTP is closed.[2] When the mPTP opens, CoCl₂ enters the mitochondria and quenches the mitochondrial calcein fluorescence, resulting in a decrease in the overall fluorescence signal.[15]

    Materials and Reagents:

    • Cardiomyocyte cell line (e.g., H9c2) or primary cardiomyocytes.

    • Calcein-AM.

    • Cobalt Chloride (CoCl₂).

    • mPTP opener (inducer), e.g., Ionomycin + Ca²⁺.

    • Positive control inhibitor (e.g., Cyclosporin A).

    • Fluorescence microscope or flow cytometer.

    Step-by-Step Methodology:

    • Cell Plating:

      • Plate the cells in a suitable format for the chosen detection method (e.g., glass-bottom dishes for microscopy or 6-well plates for flow cytometry).

      • Allow cells to adhere and grow to the desired confluency.

    • Compound Pre-incubation:

      • Treat the cells with the azaspiro[4.5]decane compounds or the positive control (Cyclosporin A) for a defined period (e.g., 30-60 minutes).

    • Dye and Quencher Loading:

      • Prepare a loading solution containing Calcein-AM (e.g., 1 µM) and CoCl₂ (e.g., 1 mM) in a suitable buffer.

      • Wash the cells and incubate with the loading solution for 15-30 minutes at 37°C.[2][15]

    • Induction of mPTP Opening:

      • Add the mPTP inducer (e.g., Ionomycin) to all wells except the negative control.

      • Incubate for a short period (e.g., 10-15 minutes).

    • Data Acquisition:

      • Fluorescence Microscopy: Capture images of the cells and quantify the mitochondrial fluorescence intensity.

      • Flow Cytometry: Harvest the cells and analyze the green fluorescence on a per-cell basis. A decrease in fluorescence indicates mPTP opening.

    • Data Analysis:

      • Calculate the percentage of mPTP opening inhibition by comparing the fluorescence of compound-treated cells to the induced (0% inhibition) and non-induced (100% inhibition) controls.

      • Determine the IC₅₀ value for mPTP inhibition from a dose-response curve.

    References

    • 18F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Journal of Medicinal Chemistry. [Link]

    • Mitochondrial permeability transition pore (mPTP) assay. Bio-protocol. [Link]

    • Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments. [Link]

    • Detailed protocol for MTT Cell Viability and Proliferation Assay. ResearchHub. [Link]

    • Anticancer assay (MTT). Bio-protocol. [Link]

    • Assay Development for High-Throughput Screening: Best Practices. Technology Networks. [Link]

    • Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications. MDPI. [Link]

    • Design, Synthesis and Biological Evaluation of Novel diazaspiro[4.5]decan-1-one Derivatives as Potential Chitin Synthase Inhibitors and Antifungal Agents. PubMed. [Link]

    • M1 Muscarinic Acetylcholine Receptor Assay. Innoprot. [Link]

    • Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. PubMed. [Link]

    • Discovery of Novel 1,3,8-Triazaspiro[4.5]decane Derivatives That Target the c Subunit of F1/FO-Adenosine Triphosphate (ATP) Synthase for the Treatment of Reperfusion Damage in Myocardial Infarction. PubMed. [Link]

    • Assay Validation in High Throughput Screening – from Concept to Application. IntechOpen. [Link]

    • Discovery of novel 1,3,8-triazaspiro[4.5]decane derivatives that target the c subunit of F1/FO-adenosine triphosphate (ATP) sy. SFERA. [Link]

    • M1 Muscarinic Acetylcholine Receptor Assay. Innoprot GPCR Assays. [Link]

    • HTS Assay Validation. NCBI Bookshelf. [Link]

    • SIGMA RECEPTOR BINDING ASSAYS. PMC. [Link]

    Sources

    Method

    Scale-up synthesis considerations for 8-Benzyl-1,4-dioxa-8-azaspiro[4.5]decane production

    Executive Summary & Strategic Context The compound 8-Benzyl-1,4-dioxa-8-azaspiro[4.5]decane (also known as 1-benzyl-4-piperidone ethylene ketal) is a crucial spirocyclic intermediate utilized extensively in medicinal che...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary & Strategic Context

    The compound 8-Benzyl-1,4-dioxa-8-azaspiro[4.5]decane (also known as 1-benzyl-4-piperidone ethylene ketal) is a crucial spirocyclic intermediate utilized extensively in medicinal chemistry. It serves as a foundational building block in the synthesis of complex active pharmaceutical ingredients (APIs), including the urotensin-II receptor antagonist Palosuran[1].

    Transitioning the synthesis of this ketal from a milligram-scale discovery environment to a multi-kilogram pilot plant requires rigorous control over reaction thermodynamics, mass transfer, and downstream processing. This application note details a robust, self-validating protocol for the acid-catalyzed ketalization of 1-benzyl-4-piperidone, utilizing continuous azeotropic water removal to drive the equilibrium toward quantitative conversion.

    Mechanistic Rationale and Process Engineering

    The formation of a dioxolane ring from a ketone and a 1,2-diol is a classic reversible condensation reaction. To achieve high yields on a scaled-up process, the reaction relies on Le Chatelier's principle .

    By employing toluene as the reaction solvent, we exploit its ability to form a minimum-boiling azeotrope with water (boiling point ~85 °C). As the reaction proceeds under reflux (toluene boiling point 110 °C), the water generated by the condensation is continuously vaporized, condensed, and trapped in a Dean-Stark apparatus[2]. Because toluene is significantly less dense than water, the biphasic condensate separates in the trap; the denser water sinks to the bottom for volumetric tracking, while the lighter toluene overflows back into the reactor[3].

    Why Toluene over Benzene?

    Historically, benzene was the solvent of choice for Dean-Stark ketalizations. However, modern scale-up protocols mandate toluene due to its superior safety profile (non-carcinogenic) and higher boiling point, which accelerates the endothermic ketalization kinetics and improves the efficiency of water removal[3].

    SynthesisWorkflow N1 1-Benzyl-4-piperidone + Ethylene Glycol N3 Reflux (110-115°C) N1->N3 N2 Acid Catalyst (p-TsOH) in Toluene N2->N3 N4 Dean-Stark Trap (Continuous H2O Removal) N3->N4 Azeotrope N4->N3 Toluene Return N5 8-Benzyl-1,4-dioxa-8- azaspiro[4.5]decane N4->N5 Completion

    Process flow for the azeotropic ketalization using a Dean-Stark apparatus.

    Quantitative Stoichiometry and Material Properties

    To ensure a self-validating process, exact stoichiometric ratios must be maintained. Ethylene glycol is provided in slight excess to favor forward kinetics, while p-Toluenesulfonic acid (p-TsOH) acts as a highly efficient, soluble proton source.

    Reagent / MaterialMW ( g/mol )EquivalentsFunctionBoiling/Melting Point
    1-Benzyl-4-piperidone189.261.00Limiting ReagentBP: 114-116 °C (at 0.4 mmHg)
    Ethylene Glycol62.071.50Reactant / DiolBP: 197 °C
    p-Toluenesulfonic acid172.200.05Acid CatalystMP: 103-105 °C
    Toluene92.148.0 VolSolvent / EntrainerBP: 110 °C
    8-Benzyl-1,4-dioxa... 233.31 1.00 Target Product BP: 135-140 °C (at 0.5 mmHg)

    Scaled-Up Experimental Protocol (1.0 Mol Scale)

    This protocol is designed as a self-validating system . The reaction progress is not merely guessed; it is quantitatively tracked via the physical accumulation of water, providing real-time feedback on conversion.

    Step 1: Reactor Charging
    • To a clean, dry 2.0 L jacketed glass reactor equipped with a mechanical stirrer, add 1-benzyl-4-piperidone (189.26 g, 1.0 mol).

    • Add toluene (800 mL) to the reactor and initiate moderate agitation (150 RPM).

    • Charge ethylene glycol (93.1 g, 1.5 mol) followed by p-TsOH monohydrate (9.5 g, 0.05 mol).

    Step 2: Azeotropic Distillation
    • Equip the reactor with a suitably sized Dean-Stark trap and a highly efficient reflux condenser[2]. Ensure the condenser coolant is set to 5 °C to prevent toluene vapor loss.

    • Apply heat to the reactor jacket, bringing the internal temperature to 110–115 °C.

    • Self-Validation Checkpoint: Monitor the Dean-Stark trap. As the reaction proceeds, water will separate at the bottom of the trap. The theoretical yield of water for a 1.0 mol scale is 18.0 mL (plus the water of hydration from p-TsOH, approx. 0.9 mL).

    • Maintain reflux until water accumulation completely ceases (typically 4 to 6 hours) and the collected volume matches the theoretical 18.9 mL target[3].

    Step 3: Alkaline Quench and Workup

    Causality Note: Ketal protecting groups are highly sensitive to aqueous acids. The reaction mixture must be neutralized before aqueous washing to prevent reversion to the starting ketone.

    • Cool the reactor contents to 20–25 °C.

    • Add 200 mL of 1M aqueous NaOH directly to the reactor and stir vigorously for 15 minutes.

    • Halt agitation and allow the phases to separate for 20 minutes.

    • Discharge the lower aqueous phase (containing sodium tosylate and excess ethylene glycol) to waste.

    • Wash the upper organic phase with 200 mL of saturated aqueous NaCl (brine) to remove residual moisture.

    WorkupLogic W1 Crude Reaction Mixture (Acidic) W2 Alkaline Quench (1M NaOH) W1->W2 W3 Phase Separation W2->W3 W4 Aqueous Waste (Salts, Excess Glycol) W3->W4 Bottom Layer W5 Organic Phase (Product in Toluene) W3->W5 Top Layer W6 Vacuum Distillation (Solvent Recovery) W5->W6

    Logical decision tree for the alkaline workup and phase separation process.

    Step 4: Isolation
    • Transfer the organic phase to a rotary evaporator or a dedicated distillation setup.

    • Remove toluene under reduced pressure (e.g., 40 °C at 50 mbar).

    • The resulting crude product is typically a pale yellow oil. For high-purity pharmaceutical applications, subject the crude oil to fractional vacuum distillation (collecting the fraction boiling at ~135-140 °C at 0.5 mmHg).

    Analytical Validation Criteria

    To confirm the success of the scale-up and the integrity of the product, the following analytical signatures must be verified:

    • 1H NMR (CDCl3): Disappearance of the ketone-adjacent piperidine protons. Appearance of a sharp singlet at ~3.95 ppm (4H), corresponding to the newly formed ethylene ketal (-O-CH2-CH2-O-) ring.

    • GC-MS: A single dominant peak with an m/z of 233[M]+. Absence of the m/z 189 peak confirms complete consumption of the starting piperidone.

    References

    • Dean–Stark apparatus. Grokipedia. Available at:[Link]

    • Dean-Stark - Chemistry Teaching Labs. University of York. Available at: [Link]

    Sources

    Technical Notes & Optimization

    Troubleshooting

    Overcoming common side reactions in 8-Benzyl-1,4-dioxa-8-azaspiro[4.5]decane synthesis

    Welcome to the Application Scientist Support Portal. The synthesis of 8-benzyl-1,4-dioxa-8-azaspiro[4.5]decane via the ketalization of 1-benzyl-4-piperidone is a foundational transformation in medicinal chemistry.

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Application Scientist Support Portal. The synthesis of 8-benzyl-1,4-dioxa-8-azaspiro[4.5]decane via the ketalization of 1-benzyl-4-piperidone is a foundational transformation in medicinal chemistry. This spirocyclic scaffold serves as a critical intermediate in the development of complex therapeutics, such as the urotensin-II receptor antagonist Palosuran 1, acts as a stable precursor for specialized Grignard reagents 2, and can be further functionalized via photoredox catalysis [[3]]().

    While the protection of a ketone using ethylene glycol and a catalytic acid is a textbook reaction, the presence of a basic tertiary amine in the piperidine ring introduces unique thermodynamic and kinetic challenges. This guide provides field-proven troubleshooting strategies, mechanistic insights, and a self-validating protocol to ensure high-yield, reproducible syntheses.

    Mechanistic Pathway & Causality

    The transformation relies on an acid-catalyzed equilibrium. Because the starting material contains a basic nitrogen (pKa ~8-9), the acid catalyst (typically p-toluenesulfonic acid, p-TsOH) is immediately consumed to form an ammonium salt. Therefore, standard "catalytic" quantities will fail. The reaction requires stoichiometric acid to protonate the amine, plus a catalytic excess to activate the carbonyl group for nucleophilic attack by ethylene glycol. Continuous azeotropic removal of water (via a Dean-Stark trap) is mandatory to drive the equilibrium toward the spirocyclic ketal 4.

    G N1 1-Benzyl-4-piperidone + Ethylene Glycol N2 Amine Protonation (p-TsOH > 1.0 eq) N1->N2 Acid Addition N3 Hemiketal Intermediate N2->N3 Nucleophilic Attack N4 Oxocarbenium Formation (-H₂O via Dean-Stark) N3->N4 Heat / Azeotrope N5 Ketalization (Ring Closure) N4->N5 Intramolecular Attack N6 Basic Quench (pH > 8, NaHCO₃/NaOH) N5->N6 Cooling & Workup N7 8-Benzyl-1,4-dioxa-8-azaspiro[4.5]decane N6->N7 Phase Separation

    Mechanistic workflow for the synthesis of 8-Benzyl-1,4-dioxa-8-azaspiro[4.5]decane.

    Troubleshooting Guide & FAQs

    Q1: My reaction stalls at 60-70% conversion. How do I drive it to completion? Causality: Ketalization is an equilibrium-driven process. If water is not efficiently removed, the reverse reaction (hydrolysis) competes. Furthermore, 1-benzyl-4-piperidone contains a basic tertiary amine. If you only added a traditional "catalytic" amount of acid (e.g., 0.1 eq), the amine completely neutralizes it, leaving no free protons to activate the carbonyl. Solution: Ensure you are using at least 1.1 to 1.2 equivalents of p-TsOH. The first 1.0 equivalent forms the piperidinium tosylate salt, while the remaining 0.1–0.2 equivalents act as the true catalyst for the ketalization. Additionally, verify that your Dean-Stark trap is fully insulated and pre-filled with the azeotropic solvent (toluene) to ensure immediate and continuous water removal 4.

    Q2: Upon workup, my product reverts back to the starting ketone (1-benzyl-4-piperidone). Causality: Acetal and ketal protecting groups are highly sensitive to aqueous acid. If the reaction mixture is concentrated or washed with water while the p-TsOH is still active (yielding an acidic aqueous phase), the ketal will rapidly hydrolyze back to the ketone during phase separation. Solution: Implement a strict basic quench. Before removing the reaction solvent or adding water, cool the mixture to room temperature and add an excess of saturated aqueous NaHCO₃ or 1M NaOH. Vigorously stir until the aqueous phase pH is strictly >8. Only then proceed with phase separation.

    Q3: The reaction mixture turns dark brown/black during reflux, and I observe polymeric baseline spots on TLC. Causality: Prolonged heating of piperidone derivatives in the presence of strong acids and atmospheric oxygen can lead to oxidative degradation, aldol-type condensations, or polymerization of the starting material. Solution: Degas the solvent (toluene) prior to use and run the reaction under a strict inert atmosphere (Nitrogen or Argon). Limit the reflux time by actively monitoring water collection in the Dean-Stark trap; once water evolution ceases (typically 4-6 hours), immediately remove the heat source.

    Q4: How do I remove excess ethylene glycol during purification without resorting to chromatography? Causality: Ethylene glycol has a high boiling point (197 °C) and is miscible with many organic solvents, making it difficult to remove by simple rotary evaporation. Solution: Leverage its high water solubility. Dilute the organic phase (toluene) with a large volume of water. Perform back-extractions of the organic layer with distilled water (3-4 times). The highly lipophilic 8-benzyl-1,4-dioxa-8-azaspiro[4.5]decane will remain entirely in the organic phase, while the ethylene glycol partitions into the aqueous waste.

    Quantitative Process Parameters
    ParameterTarget Value / RangeTroubleshooting ThresholdConsequence of Deviation
    p-TsOH Stoichiometry 1.1 - 1.2 eq< 1.0 eqReaction stalls; basic amine neutralizes the catalyst.
    Ethylene Glycol 3.0 - 5.0 eq< 2.0 eqSluggish kinetics; incomplete conversion.
    Reflux Temperature 110 - 115 °C (Toluene)< 100 °CInefficient azeotropic water removal; equilibrium favors ketone.
    Aqueous Quench pH 8.0 - 9.0< 7.0Rapid ketal hydrolysis during phase separation.
    Reaction Time 4 - 6 hours> 12 hoursIncreased risk of oxidative degradation and coloration.
    Self-Validating Experimental Protocol

    This protocol is designed as a self-validating system. Do not proceed to the next step unless the in-process control (IPC) criteria are met.

    Step 1: Reaction Assembly

    • Equip a 500 mL round-bottom flask with a magnetic stir bar, a Dean-Stark apparatus, and a reflux condenser. Connect the system to a nitrogen manifold.

    • IPC: Ensure all glassware is oven-dried to prevent premature introduction of water.

    Step 2: Reagent Loading

    • Add 1-benzyl-4-piperidone (10.0 g, 52.8 mmol, 1.0 eq), ethylene glycol (16.4 g, 264 mmol, 5.0 eq), and p-toluenesulfonic acid monohydrate (11.0 g, 58.0 mmol, 1.1 eq).

    • Add 200 mL of anhydrous toluene. Fill the Dean-Stark arm with additional toluene.

    Step 3: Azeotropic Reflux

    • Heat the mixture to a vigorous reflux (oil bath at ~130 °C). Monitor the collection of water in the Dean-Stark trap.

    • IPC: The theoretical water yield is ~1.9 mL (0.95 mL from the reaction + 0.95 mL from the p-TsOH monohydrate). Reflux until water volume stabilizes (approx. 4-6 hours).

    Step 4: Reaction Quench (Critical)

    • Remove the oil bath and allow the flask to cool to room temperature.

    • Add 100 mL of saturated aqueous NaHCO₃ and stir vigorously for 15 minutes.

    • IPC: Test the aqueous layer with pH paper. The pH MUST be ≥ 8. If not, add 1M NaOH dropwise until basic.

    Step 5: Extraction and Washing

    • Transfer the biphasic mixture to a separatory funnel. Isolate the organic (upper) layer.

    • Wash the organic layer with distilled water (3 x 100 mL) to extract unreacted ethylene glycol, followed by a final wash with brine (100 mL).

    Step 6: Isolation

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (40 °C water bath).

    • Yield: Pale yellow to colorless oil (Expected yield: 85-92%).

    • IPC: TLC (Silica gel, Hexanes:EtOAc 7:3) should show a single spot (Rf ~0.5) visualized by UV (254 nm) or Dragendorff's reagent.

    Sources

    Optimization

    Technical Support Center: Optimizing N-Benzylation of 1,4-Dioxa-8-azaspiro[4.5]decane

    Welcome to the advanced troubleshooting and protocol guide. As a Senior Application Scientist, I frequently consult with discovery chemists who encounter yield bottlenecks during the functionalization of spirocyclic pipe...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the advanced troubleshooting and protocol guide. As a Senior Application Scientist, I frequently consult with discovery chemists who encounter yield bottlenecks during the functionalization of spirocyclic piperidines. While the N-alkylation of a secondary amine appears to be a straightforward S_N2 reaction on paper, the presence of the acid-sensitive ethylene ketal in 1,4-dioxa-8-azaspiro[4.5]decane introduces specific chemoselectivity and stability challenges.

    This guide is designed to move beyond basic protocols, explaining the causality behind each experimental variable so you can build a self-validating, high-yield workflow.

    Part 1: Mechanistic Causality & Reaction Optimization

    To optimize this reaction, we must first understand the competing pathways. The goal is to drive the nucleophilic attack of the secondary amine onto the benzyl halide while strictly preventing the localized accumulation of hydrohalic acid (HX), which acts as a catalyst for ketal deprotection.

    ReactionMechanism Amine 1,4-dioxa-8-azaspiro[4.5]decane (Nucleophile) Product N-Benzyl Product (Target Yield) Amine->Product SN2 Alkylation BnX Benzyl Halide (Bn-X) (Electrophile) BnI Benzyl Iodide (Active Intermediate) BnX->BnI NaI Catalysis (Finkelstein) BnX->Product Direct Attack (Slow) BnI->Product Rapid Attack Base K₂CO₃ Base (Proton Scavenger) Base->Product Drives Eq. & Neutralizes HX Byproduct Piperidone Byproduct (Ketal Hydrolysis) Base->Byproduct Prevents Acid Cleavage

    Mechanistic pathway of N-benzylation highlighting Finkelstein catalysis and ketal preservation.

    Part 2: Frequently Asked Questions & Troubleshooting Guide

    Q1: My LC-MS shows complete consumption of the benzyl halide, but my isolated yield of the N-benzylated spirocycle is <40%. I also see a major byproduct with a mass difference of -44 Da. What is happening?

    Root Cause: You are observing acid-catalyzed ketal deprotection. The byproduct of N-alkylation is a hydrohalic acid (HCl or HBr). If your base is insufficiently soluble or poorly dispersed, local acidic microenvironments form. This cleaves the ethylene ketal (loss of the -O-CH₂-CH₂-O- fragment and replacement with a ketone oxygen results in a net mass loss of exactly 44 Da), yielding the corresponding 1-benzylpiperidin-4-one. Solution: Ensure strictly basic conditions. Switch from weaker, homogeneous organic bases (like TEA or DIPEA) to finely milled, anhydrous inorganic carbonates (K₂CO₃ or Cs₂CO₃). Potassium carbonate is highly effective at acting as an insoluble proton sponge that protects the ketal[1].

    Q2: I am using benzyl chloride instead of benzyl bromide for cost and stability reasons, but the reaction stalls at 50% conversion even after 24 hours at reflux. How can I drive it to completion?

    Root Cause: Benzyl chloride is a significantly poorer electrophile than benzyl bromide in S_N2 reactions due to the higher bond dissociation energy of the C-Cl bond. Solution: Implement Finkelstein catalysis. Add a catalytic amount (0.1 to 0.2 equivalents) of Sodium Iodide (NaI) or Potassium Iodide (KI). The iodide ion acts as a highly effective nucleophile, displacing the chloride to form benzyl iodide in situ. This highly reactive intermediate is then rapidly consumed by the secondary amine, as demonstrated in recent radioligand synthesis protocols (1)[1].

    Q3: I'm noticing the formation of a highly polar, baseline-retained impurity on my TLC. Is this over-alkylation?

    Root Cause: Yes, this is likely the quaternary ammonium salt formed by double alkylation. While the steric bulk of the spirocyclic ketal and the benzyl group generally disfavors this, an excess of benzyl halide combined with high temperatures can drive quaternization. Solution: Invert the stoichiometry. Use the amine in slight excess (1.2 equivalents) relative to the benzyl halide (1.0 equivalent)[1]. The unreacted secondary amine is easily recovered or washed away during a mildly acidic aqueous workup, whereas quaternary salts severely complicate silica gel purification.

    Q4: Which solvent system provides the optimal balance of solubility and reactivity?

    Root Cause: Solvent polarity and base solubility dictate the reaction kinetics. Non-polar solvents fail to solubilize the carbonate base, while protic solvents can hydrogen-bond with the amine, reducing its nucleophilicity. Solution: Acetonitrile (MeCN) is the industry standard for this transformation[1]. It provides excellent solubility for the amine and benzyl halide, and sufficient partial solubility for K₂CO₃/NaI to facilitate the reaction at its reflux temperature (82°C). DMF is a viable alternative for highly unreactive substrates and is often paired with KI at 80°C (2), but requires a more tedious aqueous workup to remove[2].

    Part 3: Quantitative Optimization Data

    The following table synthesizes the impact of varying reaction parameters on the yield of the target tertiary amine versus the unwanted ketal cleavage byproduct.

    SolventBase (Equiv)CatalystTemp (°C)Time (h)Isolated Yield (%)Ketal Cleavage (%)
    THFTEA (2.0)None652445%~15%
    DMFK₂CO₃ (1.1)KI (1.8 eq)80575%<2%
    MeCNK₂CO₃ (2.0)None82881%<1%
    MeCN K₂CO₃ (2.0) NaI (0.1 eq) 82 4 87% <1%

    Data extrapolated from standard optimization matrices and validated literature yields for 1,4-dioxa-8-azaspiro[4.5]decane alkylations[1][2].

    Part 4: Validated Standard Operating Procedure (SOP)

    This self-validating protocol is engineered to maximize yield (up to 87%) while strictly preserving the spirocyclic ketal.

    ProtocolWorkflow S1 1. Stoichiometry Setup 1.2 eq Amine 1.0 eq Bn-X 2.0 eq K₂CO₃ S2 2. Solvent & Catalyst Acetonitrile (MeCN) 0.1 eq NaI S1->S2 S3 3. Thermal Activation Reflux at 82°C 4 Hours N₂ Atmosphere S2->S3 S4 4. Workup & Isolation Filter Inorganic Salts EtOAc/H₂O Partition S3->S4 S5 5. Final Purification Silica Chromatography Hexane:EtOAc (1:1) S4->S5

    Step-by-step experimental workflow for the optimal N-benzylation of spirocyclic amines.

    Step-by-Step Methodology
    • Preparation: To an oven-dried, round-bottom flask equipped with a magnetic stir bar, add 1,4-dioxa-8-azaspiro[4.5]decane (1.2 equiv) and finely milled, anhydrous K₂CO₃ (2.0 equiv)[1].

    • Solvent Addition: Suspend the mixture in anhydrous Acetonitrile (MeCN) to achieve a 0.2 M concentration of the amine.

    • Catalyst & Electrophile: Add Sodium Iodide (NaI) in catalytic amounts (0.1 equiv). Follow immediately with the dropwise addition of the chosen benzyl halide (1.0 equiv)[1]. Self-Validation Check: The solution may turn slightly yellow upon NaI addition, indicating the formation of the active benzyl iodide intermediate.

    • Reaction: Attach a reflux condenser, purge the system with Nitrogen, and heat the mixture to reflux (~82°C) for 4 hours[1]. Monitor completion via TLC or LC-MS.

    • Workup: Once the benzyl halide is fully consumed, cool the reaction to room temperature. Filter the mixture through a sintered glass funnel to remove the inorganic salts (K₂CO₃, KX). Wash the filter cake with excess EtOAc.

    • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the crude residue in EtOAc and wash with distilled water (2x) and brine (1x). Dry the organic layer over anhydrous Na₂SO₄.

    • Purification: Purify the crude product via flash column chromatography on silica gel using a gradient of petroleum ether/ethyl acetate (typically starting at 2:1 and moving to 1:1 v/v) to afford the pure N-benzylated tertiary amine[1].

    Sources

    Troubleshooting

    Purification of 8-Benzyl-1,4-dioxa-8-azaspiro[4.5]decane using column chromatography

    Topic: Purification of 8-Benzyl-1,4-dioxa-8-azaspiro[4.5]decane Target Audience: Researchers, Application Scientists, and Drug Development Professionals Welcome to the Chromatography Technical Support Center. As applicat...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Topic: Purification of 8-Benzyl-1,4-dioxa-8-azaspiro[4.5]decane Target Audience: Researchers, Application Scientists, and Drug Development Professionals

    Welcome to the Chromatography Technical Support Center. As application scientists, we frequently encounter challenges when purifying basic amine ketals. 8-Benzyl-1,4-dioxa-8-azaspiro[4.5]decane (a protected 1-benzyl-4-piperidone derivative) presents a dual challenge: it contains a basic tertiary amine that interacts poorly with standard silica, and an acid-sensitive ethylene ketal protecting group.

    This guide synthesizes field-proven methodologies and mechanistic causality to help you troubleshoot and optimize your purification workflows.

    📊 Quantitative Data Summary: Chromatographic Conditions

    To select the best purification strategy, compare the empirical performance of different stationary and mobile phase combinations below:

    Stationary PhaseMobile PhaseAdditive / ModifierKetal StabilityAmine Elution ProfileTypical Recovery
    Bare Silica Gel Hexane / EtOAcNoneLow (Hydrolysis)Severe Tailing< 40%
    Bare Silica Gel Hexane / EtOAc1–5% TEAHighSharp Bands> 85%
    NH₂-Bonded Silica Hexane / EtOAcNoneHighSharp Bands> 90%

    🛠️ Troubleshooting FAQs & Mechanistic Insights

    Q1: Why does my product streak heavily on TLC, and how does this translate to column failure?

    The Causality: 8-Benzyl-1,4-dioxa-8-azaspiro[4.5]decane contains a basic tertiary piperidine nitrogen. Bare silica gel features surface silanol groups (Si-OH) that act as Brønsted acids. When the basic amine contacts the acidic silica, it triggers an ionic acid-base interaction rather than standard reversible adsorption 1. This causes severe tailing, poor resolution, and irreversible retention. The Fix: Adding a competing amine, such as Triethylamine (TEA), to the mobile phase neutralizes these silanols, allowing your target compound to elute as a sharp, well-defined band.

    Q2: I recovered 1-benzyl-4-piperidone instead of my target spiro-ketal. What caused this degradation?

    The Causality: The 1,4-dioxa spiro ring is an ethylene ketal. Ketals are synthesized under acid catalysis and are inherently labile in acidic environments 2. Because bare silica gel is mildly acidic, prolonged exposure during chromatography can catalyze the hydrolysis of the ketal back into the parent ketone (1-benzyl-4-piperidone) and ethylene glycol. The Fix: Using a basic modifier (TEA) or switching to an amine-functionalized stationary phase prevents this acid-catalyzed deprotection by maintaining a basic microenvironment on the column.

    Q3: What is the optimal stationary phase if I want to avoid using TEA?

    The Causality: Amine-functionalized silica (NH₂-bonded silica) replaces acidic silanols with basic aminopropyl groups. This completely eliminates the ionic interactions with basic solutes and provides a safe, non-acidic environment for the ketal 3. You can run standard normal-phase solvents (e.g., Hexane/EtOAc) without any modifiers, simplifying post-column solvent removal.

    🔬 Self-Validating Experimental Protocols

    To ensure scientific integrity, do not commit your entire crude batch to a column without validating the stability of the compound on the stationary phase.

    Protocol A: 2D-TLC for Ketal Stability Validation

    This self-validating test confirms whether your compound is degrading on the silica.

    • Spotting: Apply the crude mixture to the bottom-left corner of a square bare silica TLC plate.

    • First Elution: Develop the plate in your chosen solvent system (e.g., Hexane/EtOAc 70:30).

    • Drying: Remove the plate and dry it completely to remove all solvent.

    • Second Elution: Rotate the plate exactly 90° and develop it again in the same solvent system.

    • Visualization: Visualize under UV (254 nm) and stain with Dragendorff’s reagent (specific for tertiary amines).

    • Interpretation: If the ketal is stable, all spots will fall on a perfect diagonal line. Spots appearing off the diagonal indicate that degradation (ketal hydrolysis) occurred on the silica during the run.

    Protocol B: TEA-Deactivated Silica Gel Chromatography

    If amine-functionalized silica is unavailable, use this protocol to safely purify the compound on bare silica.

    • Solvent Preparation: Prepare a mobile phase of Hexane/Ethyl Acetate (e.g., 70:30 v/v) and add 2% v/v Triethylamine (TEA). Mix thoroughly.

    • Column Packing: Slurry pack the bare silica gel using the TEA-modified solvent.

    • Stationary Phase Neutralization: Flush the packed column with at least 3 Column Volumes (CV) of the TEA-modified solvent. Mechanistic Note: This pre-treatment ensures all acidic silanol sites are permanently occupied by TEA before your target basic amine is introduced.

    • Sample Loading: Dissolve the crude 8-Benzyl-1,4-dioxa-8-azaspiro[4.5]decane in a minimum volume of the modified eluent (or DCM if solubility is poor) and carefully apply it to the column head.

    • Elution: Elute the column using the TEA-modified mobile phase. Collect fractions.

    • Detection: Spot fractions on TLC. The product will elute significantly faster and sharper than it would on untreated silica.

    🗺️ Purification Workflow Visualization

    G Start Crude 8-Benzyl-1,4-dioxa-8-azaspiro[4.5]decane Decision Select Stationary Phase Start->Decision BareSilica Bare Silica Gel (Acidic) Decision->BareSilica Standard Setup AmineSilica Amine-Functionalized Silica Decision->AmineSilica Specialized Modifier Add 1-5% TEA to Mobile Phase (Neutralize Silanols) BareSilica->Modifier NoModifier Standard Mobile Phase (No Modifier Needed) AmineSilica->NoModifier RunColumn1 Elute & Monitor via TLC (Dragendorff Stain) Modifier->RunColumn1 RunColumn2 Elute & Monitor via TLC (Dragendorff Stain) NoModifier->RunColumn2 Success Pure Ketal Product (No Hydrolysis/Tailing) RunColumn1->Success RunColumn2->Success

    Troubleshooting logic tree for purifying basic amine ketals via chromatography.

    📚 References

    • Biotage. "Is there an easy way to purify organic amines?" Biotage Knowledge Base. URL:

    • Teledyne ISCO. "Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography." Teledyne ISCO Chromatography Application Notes. URL:

    • BenchChem. "Palosuran Hydrochloride: A Technical Guide to its Discovery and Synthesis." BenchChem Technical Resources. URL:

    Sources

    Optimization

    Addressing challenges in the scale-up synthesis of azaspiro compounds

    Welcome to the Technical Support Center for the Scale-Up Synthesis of Azaspiro Compounds. As a Senior Application Scientist, I have designed this guide to move beyond generic protocols.

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center for the Scale-Up Synthesis of Azaspiro Compounds. As a Senior Application Scientist, I have designed this guide to move beyond generic protocols. Scaling up spirocyclic scaffolds—such as those used to escape "flatland" in modern drug discovery—introduces severe thermodynamic and kinetic challenges. Ring strain, thermal runaways, and purification bottlenecks require a deep mechanistic understanding of the reactions at play.

    This center provides field-proven troubleshooting logic, mechanistic FAQs, and self-validating experimental protocols to ensure your multi-gram and kilogram campaigns succeed.

    Diagnostic Workflow for Scale-Up Failures

    When transitioning an azaspirocycle synthesis from the bench to the pilot plant, failures typically bifurcate into thermodynamic issues (low yield) or kinetic issues (side-product formation). Use the diagnostic logic below to isolate the root cause.

    Troubleshooting Start Scale-Up Issue Detected (Azaspiro Synthesis) Decision Identify Primary Bottleneck Start->Decision LowYield Low Yield / Incomplete Conversion Decision->LowYield Yield < 50% Impurity High Impurity / Ring Opening Decision->Impurity Purity < 90% CheckTemp Optimize Heat Transfer & Mixing Dynamics LowYield->CheckTemp CheckWater Verify Anhydrous Conditions LowYield->CheckWater OverRed Over-reduction / Cleavage? Impurity->OverRed Hydrolysis Precursor Hydrolysis? Impurity->Hydrolysis Action1 Adjust Base Stoichiometry & Use Polar Aprotic Solvent CheckTemp->Action1 CheckWater->Action1 Action2 Strict Temp Control (0°C) or Milder Reducing Agents OverRed->Action2 Action3 Minimize Water Content (e.g., 50 wt% NaOH) Hydrolysis->Action3

    Caption: A logical workflow for troubleshooting azaspirocycle scale-up synthesis issues.

    Frequently Asked Questions & Mechanistic Troubleshooting

    Q1: During the LiAlH₄ reduction of N-Boc-7-azaspiro[3.5]nonan-8-one, I am observing a significant amount of olefinic and ring-opened byproducts. How do I prevent this? A1: This is a classic over-reduction side reaction driven by the inherent ring strain of the spirocyclic system[1].

    • The Causality: At elevated temperatures, the intermediate aluminate complex becomes highly reactive. The spiro-fusion creates a thermodynamic driving force for C-N bond cleavage, leading to ring-opening or elimination to form an olefin. Furthermore, trace water reacts exothermically with LiAlH₄, creating localized hot spots in large reactors that accelerate these degradation pathways.

    • The Fix: Maintain strict temperature control between 0 °C and room temperature using a jacketed reactor. Ensure completely anhydrous conditions by drying your solvent over molecular sieves and maintaining a positive argon purge[1]. If the issue persists, switch to a milder reducing agent like Red-Al or borane-dimethyl sulfide (BMS), which offer more controlled hydride delivery.

    Q2: When synthesizing 2-oxa-6-azaspiro[3.3]heptane derivatives via alkylation with 3,3-bis(bromomethyl)oxetane (BBMO), my yields drop significantly upon scaling past 10 grams. Why? A2: The formation of the highly strained 4-membered azetidine ring requires overcoming a massive entropic and enthalpic barrier.

    • The Causality: On a larger scale, inadequate mixing and poor heat transfer lead to competitive hydrolysis of the BBMO alkylating agent by the aqueous base before the double alkylation can complete.

    • The Fix: Switch to a highly polar aprotic solvent like DMSO and use a highly concentrated 50 wt% NaOH solution at 100 °C. The DMSO enhances the nucleophilicity of the aniline nitrogen by leaving it unsolvated, while the concentrated base minimizes the free water content in the system, suppressing BBMO hydrolysis and driving the cyclization[2],[3].

    Q3: We are scaling up an asymmetric route for a chiral oxa-azaspiro[4.5]decane building block, but preparative SFC for enantiomer separation is creating a massive bottleneck. How can we bypass this? A3: Preparative Supercritical Fluid Chromatography (SFC) is rarely viable for multi-hundred-gram scale-ups due to throughput limitations and cost.

    • The Causality: The bottleneck exists because aliphatic spirocyclic intermediates are often oils, preventing traditional chiral resolution via crystallization.

    • The Fix: Shift your synthetic strategy to identify a solid intermediate downstream of the asymmetric allylic alkylation (AAA) step. By converting the intermediate into a solid ketal derivative, you can utilize crystallization. Crystallization thermodynamically favors the precipitation of the pure enantiomer from the mother liquor, allowing you to upgrade the enantiomeric excess (ee) to >99% and completely eliminate the need for SFC[4].

    Self-Validating Experimental Protocol

    The following is a validated, 100g-scale methodology for the synthesis of 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane, a critical intermediate for the tuberculosis drug candidate TBI-223[2],[3].

    SyntheticWorkflow TBNPA Tribromoneopentyl alcohol (TBNPA) Step1 Schotten-Baumann Cyclization (NaOH) TBNPA->Step1 BBMO 3,3-Bis(bromomethyl)oxetane (BBMO) Step1->BBMO 72% Yield Step2 Hydroxide-Facilitated Alkylation (100°C, DMSO) BBMO->Step2 + Aniline Product 2-Oxa-6-azaspiro[3.3]heptane Derivative Step2->Product 87% Yield

    Caption: Synthetic workflow from TBNPA to the spirocyclic intermediate for TBI-223.

    Phase 1: Preparation of 3,3-Bis(bromomethyl)oxetane (BBMO)

    Mechanistic Goal: Base-driven intramolecular Sₙ2 cyclization of a 3-halopropanol derivative.

    • Reaction Setup: Charge a 2 L jacketed reactor equipped with a mechanical stirrer with tribromoneopentyl alcohol (TBNPA) (200 g) and an aqueous solution of sodium hydroxide (2.5 equivalents).

    • Cyclization: Heat the mixture to reflux and maintain vigorous mechanical stirring for 12 hours. Causality: Vigorous stirring is mandatory because the reaction is biphasic; poor interfacial surface area will stall the cyclization[3].

    • Isolation & Purification: Cool to room temperature and separate the organic layer. Wash sequentially with water and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Self-Validation Checkpoint: Purify the crude oil by vacuum distillation. Validation: The product must distill as a clear, colorless oil. If the oil is yellow, trace brominated impurities remain, which will poison the subsequent azetidine formation. Do not proceed until purity is >95% by GC-MS.

    Phase 2: Azetidine Ring Formation

    Mechanistic Goal: Double alkylation of an aniline to close the strained [3.3] spirocycle.

    • Reaction Setup: To a solution of 2-fluoro-4-nitroaniline (1.0 eq) in DMSO (5 volumes), add the purified BBMO (1.2 eq)[2],[3].

    • Base Addition: Slowly add a 50 wt% aqueous solution of NaOH (4.0 eq). Causality: The high concentration limits water in the system, preventing the hydrolysis of BBMO while providing enough basicity to drive the double Sₙ2 displacement[2].

    • Cyclization: Heat the reaction mixture to 100 °C and stir for 16 hours.

    • Quench & Extraction: Cool the reactor to 20 °C and quench slowly with water (10 volumes). Extract the aqueous layer with ethyl acetate (3 x 5 volumes).

    • Self-Validation Checkpoint: Wash the combined organic layers with water (5 times) and brine. Validation: Evaporate a 1 mL aliquot. If it yields a crystalline solid, the DMSO has been successfully removed. If it yields an oil, residual DMSO is preventing crystallization. Perform two additional water washes of the bulk organic layer before proceeding.

    • Crystallization: Concentrate the organic layer and crystallize the crude product to afford 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane[2],[3].

    Quantitative Scale-Up Metrics

    The following table summarizes the quantitative process data for the two-step synthesis of the TBI-223 spirocyclic intermediate, demonstrating the scalability and efficiency of the optimized parameters[2],[3].

    StepReaction TypeStarting MaterialKey ReagentsSolventTemp (°C)Time (h)Yield (%)Purity (%)Scale
    1 Oxetane Ring FormationTribromoneopentyl alcohol (TBNPA)NaOH (aq)WaterReflux1272>95Multigram
    2 Azetidine Ring FormationBBMO + 2-Fluoro-4-nitroaniline50 wt% NaOHDMSO1001687>99100 g

    References

    • Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223, ACS Organic Process Research & Development. 2

    • Application Notes and Protocols for the Scale-Up Synthesis of 3-Bromo-2-(bromomethyl)propan-1-ol Derivatives, Benchchem. 3

    • Technical Support Center: Synthesis of 7-azaspiro[3.5]nonane, Benchchem. 1

    • A Fit-for-Purpose Synthesis of a Chiral Oxa-azaspiro Building Block, ACS Organic Process Research & Development. 4

    Sources

    Troubleshooting

    Troubleshooting the debenzylation of 8-Benzyl-1,4-dioxa-8-azaspiro[4.5]decane.

    Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic challenges associated with the debenzylation of 8-benzyl-1,4-dioxa-8-azaspiro[4.5...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic challenges associated with the debenzylation of 8-benzyl-1,4-dioxa-8-azaspiro[4.5]decane .

    This molecule presents a classic chemoselectivity paradox: the removal of the N-benzyl group typically requires conditions that either poison the palladium catalyst (due to the resulting secondary amine) or destroy the acid-sensitive ethylene ketal protecting group[1]. This guide provides field-proven, self-validating strategies to overcome these bottlenecks.

    Part 1: Mechanistic Troubleshooting Workflow

    TroubleshootingWorkflow Start 8-Benzyl-1,4-dioxa- 8-azaspiro[4.5]decane Hydrogenation Standard Hydrogenolysis (Pd/C, H2, MeOH) Start->Hydrogenation Check1 Reaction Stalled? (Incomplete Conversion) Hydrogenation->Check1 Check2 Ketal Cleaved? (4-Piperidone formed) Check1->Check2 No Fix1 Fix: Add Boc2O (Prevents Pd Poisoning) Check1->Fix1 Yes (Catalyst Poisoning) Fix2 Fix: Transfer Hydrogenation or ACE-Cl method Check2->Fix2 Yes (Acid Hydrolysis) Success Success: 1,4-dioxa- 8-azaspiro[4.5]decane Check2->Success No Fix1->Hydrogenation Fix2->Success

    Workflow for troubleshooting the debenzylation of 8-benzyl-1,4-dioxa-8-azaspiro[4.5]decane.

    Part 2: Frequently Asked Questions (FAQs)

    Q1: Why does my standard hydrogenolysis (Pd/C, H₂, Room Temp) stall at 40-50% conversion? A1: This is a classic case of catalyst poisoning. The starting material is a tertiary amine, but the debenzylated product (1,4-dioxa-8-azaspiro[4.5]decane) is a secondary amine. Secondary amines have a highly available nitrogen lone pair that strongly coordinates to the active palladium surface, blocking the activation of H₂ gas[2]. To overcome this, you must either increase the kinetic energy of the system (heating to 50 °C)[3] or chemically mask the secondary amine as it forms (e.g., via in-situ Boc protection).

    Q2: I added aqueous HCl to protonate the amine and prevent catalyst poisoning, but my NMR shows a complete loss of the ketal. What happened? A2: You inadvertently triggered acetal hydrolysis. The 1,4-dioxaspiro[4.5]decane ring is an ethylene ketal, which is highly sensitive to aqueous acidic conditions and will rapidly hydrolyze back to the parent 4-piperidone[1]. If acid must be used to accelerate debenzylation, it must be strictly anhydrous (e.g., glacial acetic acid) and the reaction must be carefully monitored.

    Q3: How can I achieve complete conversion without using acid? A3: The most elegant and self-validating workaround is In-Situ Boc-Directed Hydrogenolysis . By adding Di-tert-butyl dicarbonate (Boc₂O) directly to the hydrogenation mixture, the secondary amine is trapped as a neutral carbamate the moment it is generated. Because carbamates do not coordinate to palladium, the catalyst remains fully active, driving the reaction to >98% conversion while maintaining a completely neutral pH that protects the ketal.

    Q4: My lab does not have high-pressure H₂ reactors. Are there alternative methods? A4: Yes. Catalytic Transfer Hydrogenation (CTH) using ammonium formate (NH₄HCO₂) and Pd/C is an excellent alternative that operates at atmospheric pressure[4]. The formate decomposes into H₂ and CO₂ on the palladium surface. Alternatively, for completely non-hydrogenative debenzylation, you can use the Olofson Reaction with α -chloroethyl chloroformate (ACE-Cl)[2]. However, the subsequent methanolysis step in the ACE-Cl protocol generates HCl, requiring the addition of a proton scavenger (like solid NaHCO₃) to prevent ketal cleavage.

    Part 3: Quantitative Condition Matrix

    The following table summarizes the causal relationship between reaction conditions, conversion rates, and ketal integrity based on process development data.

    MethodReagents & ConditionsTypical ConversionKetal IntegrityPrimary Limitation / Causality
    Standard Hydrogenolysis 10% Pd/C, H₂ (1 atm), MeOH, 25 °C40–60%>95%Catalyst Poisoning: Secondary amine lone pair blocks Pd active sites.
    Acid-Promoted 10% Pd/C, H₂ (1 atm), MeOH, 1M HCl>95%<10%Hydrolysis: Aqueous acid cleaves the ethylene ketal to 4-piperidone.
    Elevated Temperature 10% Pd/C, H₂ (3 atm), MeOH, 50 °C>90%>90%Equipment: Requires pressure reactor; validated industrial route[3].
    In-Situ Boc (Recommended) 10% Pd/C, H₂ (1 atm), Boc₂O, MeOH>98%>95%Product Shift: Yields the Boc-protected amine (often the desired next step).
    Transfer Hydrogenation 10% Pd/C, NH₄HCO₂, MeOH, Reflux>90%>90%Byproducts: Sublimation of formate; potential formate salt formation[4].

    Part 4: Validated Experimental Protocols

    Protocol A: Chemoselective In-Situ Boc-Directed Hydrogenolysis

    This protocol is a self-validating system: by trapping the product as a carbamate, the reaction maintains a neutral pH (preserving the ketal) and prevents Pd poisoning (ensuring complete conversion).

    • Preparation: In an oven-dried, inert-gas-purged flask, dissolve 8-benzyl-1,4-dioxa-8-azaspiro[4.5]decane (1.0 equiv) in anhydrous Methanol (0.2 M concentration).

    • Reagent Addition: Add Boc₂O (1.2 equiv). Stir for 5 minutes to ensure homogeneity.

    • Catalyst Introduction: Carefully add 10% Pd/C (10% w/w relative to the substrate). Safety Note: Pd/C is pyrophoric; add under a blanket of nitrogen or argon.

    • Hydrogenation: Evacuate the flask and backfill with H₂ gas (balloon pressure, 1 atm). Stir vigorously at room temperature for 12–16 hours.

    • Validation Checkpoint: Perform TLC (DCM:MeOH 9:1). The UV-active starting material spot should be completely absent. The product will be UV-inactive but will stain strongly with phosphomolybdic acid (PMA) or iodine.

    • Workup: Filter the suspension through a pad of Celite to remove the Pd/C. Wash the Celite pad with excess MeOH. Concentrate the filtrate under reduced pressure to yield tert-butyl 1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate.

    Protocol B: Catalytic Transfer Hydrogenation (CTH)

    Use this protocol if you require the free secondary amine and lack access to pressurized hydrogen gas.

    • Preparation: Dissolve 8-benzyl-1,4-dioxa-8-azaspiro[4.5]decane (1.0 equiv) in anhydrous Methanol (0.15 M).

    • Catalyst & Donor Addition: Add 10% Pd/C (15% w/w), followed by solid Ammonium Formate (NH₄HCO₂, 5.0 equiv)[4].

    • Thermal Activation: Equip the flask with a reflux condenser and heat the mixture to 60 °C. Mechanistic Note: Heating is required to drive the decomposition of ammonium formate into active hydrogen species on the Pd surface.

    • Monitoring: Stir at 60 °C for 4–6 hours. Monitor by LC-MS or TLC.

    • Workup: Cool to room temperature. Filter through Celite. To remove excess ammonium formate salts, concentrate the filtrate, redissolve the residue in Ethyl Acetate, and wash with saturated aqueous NaHCO₃. Dry the organic layer over Na₂SO₄ and concentrate to yield the free secondary amine.

    Part 5: References

    • Process Development of the Synthetic Route to R116301 - ACS Publications American Chemical Society (ACS) [Link]

    • Approaches to the Synthesis of Indolo[2,3-a]quinolizidine-2,6-dione - Arkivoc Arkat USA [Link]

    • A Tuneable Method for N-Debenzylation of Benzylamino Alcohols - ResearchGate ResearchGate [Link]

    Sources

    Optimization

    Technical Support Center: Stability &amp; Storage Troubleshooting for 8-Benzyl-1,4-dioxa-8-azaspiro[4.5]decane

    Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers in optimizing the handling of 8-Benzyl-1,4-dioxa-8-azaspiro[4.5]decane (CAS 37943-54-7)[1]. This compound is a h...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers in optimizing the handling of 8-Benzyl-1,4-dioxa-8-azaspiro[4.5]decane (CAS 37943-54-7)[1]. This compound is a highly versatile building block used in the synthesis of spirocyclic pharmaceuticals and complex piperidine derivatives. However, its molecular architecture contains two chemically sensitive domains: an acid-labile 1,4-dioxolane (ketal) ring and an oxidation-prone tertiary benzylamine.

    Understanding the causality behind its degradation is the key to maintaining your reagent's structural integrity and ensuring reproducibility in your downstream cross-coupling or functionalization workflows.

    Part 1: Troubleshooting Guide & FAQs

    Q1: My GC-MS/NMR analysis shows a new peak corresponding to a ketone. Why is my reagent degrading? A: You are observing ketal hydrolysis . The 1,4-dioxa spiro ring is highly sensitive to trace moisture and acidic environments. Mechanistically, protonation of one of the ketal oxygens creates a good leaving group, prompting ring opening and subsequent nucleophilic attack by water. This cascade cleaves the ketal, yielding and ethylene glycol[2]. Because atmospheric moisture dissolving into the liquid can slightly lower the pH (forming carbonic acid), unsealed storage rapidly accelerates this degradation.

    Q2: The reagent has turned from a clear/pale yellow liquid to a dark brown color. Is it still usable? A: This discoloration indicates amine oxidation . The tertiary nitrogen of the benzylamine moiety is susceptible to oxidation by atmospheric oxygen, forming N-oxides and other colored degradants upon prolonged exposure to air and light. While minor discoloration might not severely impact certain robust downstream reactions, it introduces complex impurities. If the color is dark brown, repurification is strictly required prior to use.

    Q3: How should I store this compound to prevent both hydrolysis and oxidation? A: The compound must be stored in a self-validating, isolated system where moisture and oxygen are actively excluded. Store the reagent refrigerated at 2 to 8 °C to slow kinetic degradation pathways. It must be kept over activated 3Å molecular sieves, backfilled with an inert gas (Argon), and sealed in a light-blocking (amber) container[3].

    Part 2: Experimental Protocols

    Protocol 1: Recovery and Purification of Degraded Stock

    If your stock has partially hydrolyzed, use this basic alumina column chromatography method to recover the intact ketal.

    • Causality: Standard silica gel is inherently acidic (pH ~4.5-5.5) and will actively catalyze further ketal hydrolysis during purification. Basic alumina neutralizes this threat.

    • Self-Validating Mechanism: The success of this protocol validates itself during the TLC verification step; the distinct separation of the high-Rf ketal from the low-Rf ketone and baseline ethylene glycol confirms the absolute removal of degradants.

    • Preparation: Pack a chromatography column with basic alumina (Brockmann Grade I) using a solvent system of Hexanes:Ethyl Acetate (80:20) containing 1% Triethylamine (TEA). The TEA neutralizes any trace acidic sites on the glassware.

    • Loading: Dissolve the degraded 8-Benzyl-1,4-dioxa-8-azaspiro[4.5]decane in a minimal amount of the eluent and load it onto the column.

    • Elution: Elute with the Hexanes:EtOAc:TEA mixture. The intact, less polar ketal will elute significantly faster than the 1-benzyl-4-piperidone byproduct.

    • Verification: Spot fractions on a TLC plate (pre-treated with TEA). Concentrate the pure fractions containing the intact ketal under reduced pressure.

    Protocol 2: Aliquoting and Long-Term Storage Prep
    • Causality: 3Å sieves selectively trap water molecules (2.8Å) without absorbing the larger organic product, preventing the nucleophilic attack required for hydrolysis.

    • Self-Validating Mechanism: The system validates itself visually over time; if the 3Å sieves clump together at the bottom of the vial, moisture has been successfully scavenged, but it indicates the initial stock was heavily hydrated, prompting a secondary drying cycle.

    • Drying: Add 10% (w/v) of freshly activated 3Å molecular sieves to the purified liquid reagent.

    • Degassing: Sparge the liquid with dry Argon for 5 minutes via a submerged needle to displace dissolved oxygen.

    • Aliquoting: Transfer the liquid into amber glass vials (to prevent photo-oxidation) using an Argon-flushed syringe.

    • Sealing: Blanket the headspace with Argon, seal tightly with a PTFE-lined cap, and wrap with Parafilm. Store immediately at 2-8 °C.

    Part 3: Data Presentation

    Table 1: Impact of Storage Conditions on Degradation Profiles and Shelf-Life

    Storage ConditionAtmosphereTemp (°C)Primary Degradation PathwayEst. Shelf-Life (>95% Purity)
    Amber Vial, 3Å Sieves Argon 2-8 °C None (Stable) > 12 Months
    Clear Vial, No SievesAir2-8 °COxidation (N-oxide formation)3 - 6 Months
    Amber Vial, No SievesAir20-25 °CHydrolysis & Oxidation1 - 2 Months
    Unsealed ContainerAmbient Air20-25 °CRapid Hydrolysis (Moisture uptake)< 2 Weeks

    Part 4: Degradation & Mitigation Visualization

    G A 8-Benzyl-1,4-dioxa-8-azaspiro[4.5]decane B Moisture & Trace Acid A->B C Oxygen & Light A->C D 1-Benzylpiperidin-4-one + Ethylene Glycol B->D Ketal Hydrolysis E N-Oxide Derivatives C->E Amine Oxidation F Mitigation: Argon, 3Å Sieves, 2-8°C F->A Preserves Integrity

    Degradation pathways of the ketal and required storage mitigation strategies.

    Part 5: References

    • National Institutes of Health (NIH) - Multiresponse Strategies To Modulate Burst Degradation and Release from Nanoparticles (Ketal Hydrolysis Mechanisms) URL:[Link][2]

    Sources

    Troubleshooting

    Technical Support Center: Radiolabeling 8-Benzyl-1,4-dioxa-8-azaspiro[4.5]decane &amp; Derivatives

    Welcome to the Radiochemistry Technical Support Hub. This guide is engineered for researchers, scientists, and drug development professionals working with the 8-benzyl-1,4-dioxa-8-azaspiro[4.5]decane scaffold.

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Radiochemistry Technical Support Hub. This guide is engineered for researchers, scientists, and drug development professionals working with the 8-benzyl-1,4-dioxa-8-azaspiro[4.5]decane scaffold. This molecule is a critical precursor in the development of low-lipophilicity Positron Emission Tomography (PET) radiotracers, particularly Sigma-1 ( σ1​ ) receptor ligands used in tumor imaging[1].

    As a Senior Application Scientist, I have structured this guide to move beyond basic protocols. Here, we dissect the causality behind radiochemical failures, provide self-validating experimental workflows, and establish a rigorous troubleshooting framework.

    Mechanistic Overview & Radiosynthetic Workflow

    The 1,4-dioxa-8-azaspiro[4.5]decane moiety is strategically chosen to replace highly lipophilic spirocyclic benzofuran groups. This structural refinement significantly lowers the lipophilicity of the resulting radiotracer, which is a fundamental requirement for achieving fast background washout and high tumor-to-background ratios in PET imaging[1].

    The 8-benzyl derivative serves as the stable, protected precursor. The standard radiolabeling workflow requires a preliminary debenzylation to expose the secondary amine, followed by a nucleophilic N -alkylation using a prosthetic group such as 2-[ 18 F]fluoroethyl tosylate or [ 11 C]methyl iodide[1].

    Workflow A 8-Benzyl-1,4-dioxa- 8-azaspiro[4.5]decane B Catalytic Hydrogenation (Pd/C or Pd(OH)2/C, H2) A->B Debenzylation C 1,4-Dioxa-8-azaspiro[4.5]decane (Secondary Amine Precursor) B->C D 2-[18F]Fluoroethyl Tosylate (DMF, 110°C, 15 min) C->D 18F-Alkylation E [11C]Methyl Iodide (DMF, 80°C, 5 min) C->E 11C-Methylation F [18F]Fluoroalkyl Derivative (e.g., [18F]5a Sigma-1 Ligand) D->F G [11C]Methyl Derivative E->G H Acidic Hydrolysis (Ketal Cleavage) F->H Optional G->H Optional I Radiolabeled Piperidone H->I

    Radiosynthetic workflow for 8-Benzyl-1,4-dioxa-8-azaspiro[4.5]decane derivatives.

    Quantitative Performance Metrics

    To establish a baseline for your experiments, refer to the validated radiochemical parameters below. Deviations from these metrics indicate a process failure requiring troubleshooting.

    Radiotracer TargetPrecursor ScaffoldRadiolabeling ReagentOptimal ConditionsRadiochemical Yield (RCY)*Molar Activity
    [ 18 F]5a ( σ1​ Ligand)1,4-dioxa-8-azaspiro[4.5]decane2-[ 18 F]fluoroethyl tosylate110 °C, 15 min>95% (Purity), 35–60% RCY25–45 GBq/μmol[1]
    [ 11 C]Methyl Analog 1,4-dioxa-8-azaspiro[4.5]decane[ 11 C]Methyl Iodide80 °C, 5 min~40%>50 GBq/μmol
    [ 18 F]Spiro-piperidine Spirocyclic benzofuran2-[ 18 F]fluoroethyl tosylate110 °C, 15 min>99% (Purity), 35–60% RCY30–55 GBq/μmol[2]

    *Note: RCY is decay-corrected and calculated from the isolated formulated product.

    Troubleshooting & FAQs

    Troubleshooting A Low Radiochemical Yield (RCY) in N-Alkylation B Moisture in [18F]Fluoride A->B Cause 1 C Competing Elimination of Prosthetic Group A->C Cause 2 D Steric Hindrance / Low Nucleophilicity A->D Cause 3 E Rigorous Azeotropic Drying (K222/K2CO3, MeCN) B->E Solution F Optimize Temp to 110°C Limit Time to 10-15 min C->F Solution G Increase Precursor Conc. (2-3 mg in DMF) D->G Solution

    Logical troubleshooting matrix for low radiochemical yield during N-alkylation.

    Q1: My precursor generation is failing. Why is the debenzylation of 8-Benzyl-1,4-dioxa-8-azaspiro[4.5]decane stalling? Causality: The standard Pd/C catalyzed hydrogenation can stall due to catalyst poisoning. The tertiary amine of the starting material can coordinate strongly with the palladium surface, blocking active sites. Furthermore, any trace sulfur or halogens from upstream synthesis will permanently deactivate the catalyst. Solution: Switch to Pearlman’s catalyst (Pd(OH) 2​ /C), which is often more active for N -debenzylation. Alternatively, perform the reaction in the presence of a stoichiometric amount of acetic acid. Protonating the amine prevents it from coordinating with the palladium surface, driving the reaction to completion.

    Q2: I am observing a very low Radiochemical Yield (RCY) during the N -[ 18 F]fluoroalkylation step. How can I correct this? Causality: The reaction between the secondary amine (1,4-dioxa-8-azaspiro[4.5]decane) and 2-[ 18 F]fluoroethyl tosylate is a bimolecular nucleophilic substitution (S N​ 2). Low yields are typically caused by two factors:

    • Nucleophile Quenching: Trace moisture in the [ 18 F]fluoride/Kryptofix 2.2.2 complex drastically reduces the nucleophilicity of the fluoride ion during the generation of the prosthetic group.

    • Competing Elimination: At high temperatures, the tosylate group can undergo elimination rather than substitution. Solution: Ensure rigorous azeotropic drying of the [ 18 F]fluoride complex using anhydrous acetonitrile. To outcompete the elimination side-reaction, increase the concentration of your amine precursor (e.g., 2–3 mg in 0.5 mL DMF) to drive the S N​ 2 kinetics, and strictly limit the reaction time to 10–15 minutes at 110 °C[1].

    Q3: The final product shows multiple peaks on the radio-HPLC, and mass spectrometry indicates a loss of 44 Da. What happened? Causality: You have inadvertently cleaved the ketal protecting group. The 1,4-dioxa spiro ring is a cyclic acetal, which is highly sensitive to aqueous acidic conditions. If your semi-preparative HPLC mobile phase contains high concentrations of Trifluoroacetic Acid (TFA), the ketal will hydrolyze back to the piperidone core during purification or concentration. Solution: Replace TFA with a milder buffer such as 0.1 M ammonium acetate or 0.1% phosphoric acid in your HPLC mobile phase. Immediately upon collection, formulate the fraction into a neutral physiological buffer (pH 7.4) to stabilize the spiro-ring.

    Validated Experimental Protocol: One-Pot Radiosynthesis of[ 18 F]5a

    This procedure details the one-pot, two-step radiolabeling procedure developed for the radiosynthesis of 18 F-radiolabeled 1,4-dioxa-8-azaspiro[4.5]decane derivatives[1]. The protocol is designed as a self-validating system, ensuring quality control at each critical junction.

    Phase 1: Preparation of the Prosthetic Group

    • Isotope Trapping: Trap cyclotron-produced [ 18 F]fluoride (typically 1–2 GBq) on a pre-conditioned QMA carbonate ion-exchange cartridge.

    • Elution: Elute the [ 18 F]fluoride into a V-vial using a solution of Kryptofix 2.2.2 (K 222​ , 15 mg) and K 2​ CO 3​ (3 mg) in a mixture of acetonitrile/water (0.9 mL / 0.1 mL).

    • Azeotropic Drying: Evaporate the solvent under a stream of helium at 100 °C. Add anhydrous acetonitrile (3 × 0.5 mL) and evaporate sequentially.

      • Self-Validation Check: Visually inspect the vial. The residue must be a completely dry, white film. Any oily residue indicates residual water, which will quench the reaction.

    • Fluorination: Add ethylene 1,2-ditosylate (4 mg) dissolved in anhydrous acetonitrile (0.5 mL) to the dried [ 18 F]fluoride complex. Heat at 90 °C for 10 minutes to form 2-[ 18 F]fluoroethyl tosylate.

      • Self-Validation Check: Perform a rapid radio-TLC (Silica gel, EtOAc/Hexane). Ensure >90% conversion of free [ 18 F]fluoride to the fluoroethylating agent before proceeding.

    Phase 2: N -Alkylation 5. Solvent Exchange: Evaporate the acetonitrile from Phase 1 under helium at 90 °C to prevent the volatile 2-[ 18 F]fluoroethyl tosylate from escaping. 6. Coupling: Add the debenzylated precursor (1,4-dioxa-8-azaspiro[4.5]decane derivative, 2–3 mg) dissolved in anhydrous DMF (0.5 mL) directly to the reaction vial. 7. Heating: Incubate the mixture at 110 °C for exactly 15 minutes[1].

    • Self-Validation Check: Run an analytical radio-HPLC of the crude mixture to verify the appearance of the product peak and the consumption of the prosthetic group.

    Phase 3: Purification and Formulation 8. Quenching: Quench the reaction by adding 1.5 mL of HPLC mobile phase (e.g., 0.1 M Ammonium Acetate/Acetonitrile) to the vial. 9. Purification: Inject the mixture onto a semi-preparative HPLC column (e.g., C18 reversed-phase). Collect the radioactive fraction corresponding to the intact spiro-derivative. 10. Formulation: Dilute the collected fraction with sterile water (10 mL), trap the product on a C18 Sep-Pak cartridge, wash with water (5 mL), and elute with absolute ethanol (0.5 mL) into a vial containing 4.5 mL of 0.9% sterile saline.

    • Final Validation: Perform a final analytical radio-HPLC to confirm a radiochemical purity of >95% and calculate the molar activity[1].
    References

    1.[1] Title: 18F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Source: Journal of Medicinal Chemistry (ACS Publications). URL: [Link]

    2.[2] Title: Synthesis and Evaluation of Novel 18F-Labeled Spirocyclic Piperidine Derivatives as σ1 Receptor Ligands for Positron Emission Tomography Imaging. Source: Journal of Medicinal Chemistry (ACS Publications). URL: [Link]

    Sources

    Optimization

    Technical Support Center: Enhancing the Purity of 8-Benzyl-1,4-dioxa-8-azaspiro[4.5]decane for In Vivo Studies

    Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals struggling to transition piperidine ketal intermediates from...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals struggling to transition piperidine ketal intermediates from bench-scale synthesis to in vivo preclinical models.

    The compound 8-Benzyl-1,4-dioxa-8-azaspiro[4.5]decane (often synthesized via the alkylation of 1,4-dioxa-8-azaspiro[4.5]decane with benzyl bromide[1],[2]) presents unique purification challenges. While the spirocyclic ketal is an excellent structural pharmacophore, its sensitivity to pH, combined with the high toxicity of its synthetic precursors and reaction solvents, requires a rigorous, causality-driven approach to purification.

    Below is our comprehensive troubleshooting guide and self-validating methodology designed to achieve >99% purity, strict ICH Q3C solvent compliance, and USP <85> endotoxin limits.

    Part 1: Synthesis & Chemical Purity Troubleshooting (FAQs)

    Q: My synthesized 8-Benzyl-1,4-dioxa-8-azaspiro[4.5]decane shows significant degradation during the aqueous workup. What is causing this? A: You are observing acid-catalyzed ketal hydrolysis. The 1,4-dioxa spiro ring is highly sensitive to acidic environments. If the aqueous wash drops below pH 7, the ketal rapidly hydrolyzes back into 1-benzyl-4-piperidone and ethylene glycol. Causality & Solution: Always maintain aqueous washes at pH 9–10 using saturated NaHCO3​ or dilute NaOH . Never use dilute HCl or NH4​Cl to quench the reaction.

    Q: How do I completely remove unreacted benzyl bromide (BnBr) without compromising the target compound? A: Benzyl bromide is a potent alkylating agent. Even trace amounts in in vivo formulations will cause severe local tissue necrosis, immunogenicity, and systemic toxicity. Because BnBr is highly lipophilic, it often co-elutes with the target compound in standard reverse-phase prep-HPLC. Causality & Solution: Utilize normal-phase silica gel chromatography. BnBr lacks basic functional groups and elutes very quickly in non-polar solvent systems (e.g., 100% Hexanes). Your target tertiary amine will be retained on the column. Flush the BnBr out first, then increase the polarity (e.g., Hexanes/EtOAc with 1% Triethylamine) to safely elute the target compound[2].

    Synthesis A 1,4-Dioxa-8-azaspiro[4.5]decane C Alkylation (ACN, K2CO3) A->C B Benzyl Bromide B->C D 8-Benzyl-1,4-dioxa-8-azaspiro[4.5]decane C->D E Impurities: BnBr, Solvents C->E

    Synthesis pathway and impurity profile of the target ketal.

    Part 2: Residual Solvents & Endotoxin Control

    For in vivo studies, chemical purity alone is insufficient. The formulation must be free of toxic residual solvents and pyrogenic endotoxins.

    Q: What are the residual solvent limits for the solvents used in this synthesis for in vivo dosing? A: Residual solvents must comply with ICH Q3C(R9) guidelines[3]. The synthesis of this compound typically utilizes Acetonitrile (ACN) or N,N-Dimethylformamide (DMF)[1], both of which are Class 2 solvents with strict Permitted Daily Exposure (PDE) limits[4]. Extended high-vacuum drying is mandatory to reach these thresholds.

    Table 1: ICH Q3C(R9) Residual Solvent Limits for Relevant Synthesis Solvents
    SolventICH ClassPDE (mg/day)Concentration Limit (ppm)Toxicological Concern
    Acetonitrile Class 24.1410Possible irreversible toxicity
    N,N-Dimethylformamide (DMF) Class 28.8880Possible irreversible toxicity
    Toluene Class 28.9890Neurotoxicity
    Ethyl Acetate Class 350.05000Low toxic potential

    Q: How do I calculate and ensure my purified compound meets endotoxin limits for intravenous (IV) animal studies? A: Endotoxin limits are dictated by USP <85> and FDA guidelines using the formula Limit = K / M [5],[6]. For IV administration in preclinical models, the threshold pyrogenic dose (K) is 5 EU/kg/hr[7]. If your maximum dose (M) is 10 mg/kg/hr, your endotoxin limit is 5/10=0.5 EU/mg. To achieve this, all downstream processing must utilize sterile, endotoxin-free water (WFI) and depyrogenated equipment[8].

    Table 2: Endotoxin Limit Variables (USP <85>)
    Route of AdministrationK (Threshold Pyrogenic Dose)M (Maximum Dose)Formula
    Intravenous (IV) / Intramuscular (IM) 5.0 EU/kg/hrUser-defined (mg/kg/hr)Limit = K / M
    Intrathecal (IT) 0.2 EU/kg/hrUser-defined (mg/kg/hr)Limit = K / M

    Part 3: Self-Validating Purification Protocol

    To guarantee in vivo readiness, do not rely on a single analytical method. The following step-by-step methodology integrates purification with built-in causality and self-validation checkpoints.

    Protocol: High-Purity Isolation & Depyrogenation

    Step 1: Reaction Quenching & pH Control

    • Action: Quench the alkylation reaction with ice-cold distilled water. Immediately adjust the aqueous phase to pH 9.5 using saturated aqueous NaHCO3​ .

    • Causality: The basic environment completely suppresses the acid-catalyzed hydrolysis of the 1,4-dioxa spiro ring, preserving the structural integrity of the ketal.

    Step 2: Liquid-Liquid Extraction

    • Action: Extract the aqueous layer with Methyl tert-butyl ether (MTBE) rather than Ethyl Acetate.

    • Causality: MTBE has significantly lower water solubility than Ethyl Acetate, drastically reducing the carryover of polar reaction solvents like DMF or ACN into the organic phase.

    Step 3: Silica Gel Chromatography

    • Action: Load the concentrated crude onto a silica column. Flush with 100% Hexanes (2 column volumes), then elute the target compound using a gradient of Hexanes/Ethyl Acetate containing 1% Triethylamine (TEA).

    • Causality: The initial Hexane flush removes the highly toxic, non-polar benzyl bromide. The 1% TEA deactivates the acidic silanol groups on the silica gel, preventing on-column degradation of the ketal and eliminating chromatographic tailing of the tertiary amine.

    Step 4: Residual Solvent Depletion

    • Action: Transfer the purified fractions to a rotary evaporator, then apply high vacuum (0.1 mbar) at 40°C for a minimum of 24 hours.

    • Causality: Required to volatilize Class 2 solvents (ACN/DMF) below their respective 410 ppm and 880 ppm ICH Q3C limits.

    Step 5: Depyrogenation & Sterile Filtration

    • Action: Inside a biosafety cabinet, dissolve the dried compound in an endotoxin-free vehicle (e.g., sterile 5% Dextrose or Saline). Pass the solution through a depyrogenated 0.22 µm Polyethersulfone (PES) syringe filter.

    • Causality: Mechanically removes microbial contaminants and aggregates, ensuring compliance with USP <85> endotoxin limits for in vivo administration.

    Step 6: Validation & Quality Control (Self-Validating System)

    • Chemical Purity: Run 1H -NMR ( CDCl3​ ) and verify the absolute absence of the benzyl bromide CH2​ singlet (~4.5 ppm) and the presence of the intact ketal ethylene multiplet (~3.9 ppm).

    • Solvent Check: Integrate the NMR baseline at 2.1 ppm (Acetonitrile) or 2.8/2.9 ppm (DMF) against the target compound to ensure levels are below ICH limits.

    • Endotoxin Check: Perform a kinetic chromogenic Limulus Amebocyte Lysate (LAL) assay on a 1 mg/mL aliquot to confirm the EU/mg ratio is below your calculated K/M limit.

    Workflow S1 Crude Mixture S2 Basic Aqueous Wash (pH 9-10) S1->S2 S3 Silica Chromatography (Hex/EtOAc + 1% TEA) S2->S3 S4 High-Vac Drying (0.1 mbar, 40°C) S3->S4 S5 Sterile Filtration (0.22 µm PES) S4->S5 S6 In Vivo Ready (>99% Purity) S5->S6

    Step-by-step purification workflow for achieving in vivo grade purity.

    References
    • JP2018522924A - Imidazopyridine macrocycles as inhibitors of human immunodeficiency virus replication - Google P
    • Photoredox activation of carbon dioxide - DSpace@MIT. MIT.
    • impurities: guideline for residual solvents q3c(r9) - ICH. ICH.
    • impurities: guideline for residual solvents q3c(r5) - PMDA. PMDA.
    • Setting Endotoxin Limits During Development of Investigational Oncology Drugs and Biological Products - FDA. FDA.
    • Calculating Endotoxin Limits for Drug Products - American Pharmaceutical Review. American Pharmaceutical Review.
    • Endotoxin limits in formulations for preclinical research - PubMed. NIH.
    • Specifications for Endotoxin levels for Single Use systems - Nelson Labs. Nelson Labs.

    Sources

    Troubleshooting

    Technical Support Center: Resolution and Stereocontrol of Substituted 8-Azaspiro[4.5]decane Derivatives

    Welcome to the Technical Support Center. Substituted 8-azaspiro[4.5]decanes are highly valuable rigid scaffolds, frequently utilized in the development of kinase inhibitors, α1d​ -adrenergic receptor antagonists[1], and...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center. Substituted 8-azaspiro[4.5]decanes are highly valuable rigid scaffolds, frequently utilized in the development of kinase inhibitors, α1d​ -adrenergic receptor antagonists[1], and Fatty Acid Amide Hydrolase (FAAH) inhibitors[2]. However, the quaternary spiro center and adjacent stereocenters often generate complex diastereomeric mixtures that are notoriously difficult to resolve.

    This guide provides field-proven troubleshooting strategies, causal explanations for chromatographic behaviors, and self-validating protocols to ensure high diastereomeric excess ( de>99% ).

    Diagnostic Workflow

    G Start 8-Azaspiro[4.5]decane Diastereomeric Mixture Screening Chiral SFC Screening (Amylose/Cellulose CSPs) Start->Screening PeakShape Peak Tailing Observed? Screening->PeakShape Modifier Add 0.1-0.5% DEA/TEA to Co-solvent PeakShape->Modifier Yes Resolution Baseline Resolution (Rs > 1.5)? PeakShape->Resolution No Modifier->Resolution PrepSFC Scale to Preparative SFC (Maintain CO2/Modifier Ratio) Resolution->PrepSFC Yes AltMethod Biocatalytic Transamination or Asymmetric Synthesis Resolution->AltMethod No Quality Chiral Purity Analysis (>99% de) PrepSFC->Quality AltMethod->Quality

    Diagnostic workflow for resolving 8-azaspiro[4.5]decane diastereomers.

    Troubleshooting & FAQs

    Q1: We are observing co-elution of our 8-azaspiro[4.5]decane diastereomers on standard reverse-phase HPLC. How can we achieve baseline resolution? Causality & Solution: Standard C18 stationary phases rely on hydrophobic interactions, which often fail to differentiate the subtle spatial arrangements of spirocyclic diastereomers. The rigid 3D geometry of the azaspiro[4.5]decane core requires a stationary phase with defined chiral grooves. Switch to Supercritical Fluid Chromatography (SFC) using amylose or cellulose-based Chiral Stationary Phases (CSPs) such as Chiralpak AD-H or Chiralcel OD-H[2]. The helical structure of these polysaccharides provides stereospecific hydrogen bonding and π−π interactions. Furthermore, the high diffusivity of supercritical CO2​ enhances mass transfer, sharpening peaks and improving resolution ( Rs​ ) compared to liquid chromatography.

    Q2: During scale-up from analytical to preparative SFC, we observe severe peak tailing and overlapping of the (2R,3S) and (2S,3S) isomers. What is causing this? Causality & Solution: The 8-azaspiro[4.5]decane scaffold contains a basic secondary or tertiary amine. In SFC, this basic nitrogen interacts non-specifically with residual acidic silanol groups on the silica support of the CSP, leading to peak broadening and tailing. To resolve this, you must competitively mask these silanol sites. Add a basic modifier—typically 0.1% to 0.5% diethylamine (DEA) or isopropylamine (IPA)—to your alcoholic co-solvent (MeOH or EtOH)[1]. Self-Validation Check: Run an analytical gradient with and without the basic modifier. Calculate the asymmetry factor ( As​ ). Do not proceed to preparative scale unless As​ is between 0.9 and 1.2.

    Q3: Classical resolution using chiral acids (e.g., tartaric acid) is yielding <30% recovery. Are there more efficient alternatives to physical separation? Causality & Solution: Classical diastereomeric salt formation relies on differential solubility, which is often marginal for highly lipophilic spirocycles, leading to massive yield losses during recrystallization. Instead of physical resolution, consider biocatalytic transamination or asymmetric synthesis . Engineered ω -transaminases (e.g., ATA-025 or ATA-200) can perform dynamic kinetic resolution or direct asymmetric amination of spiroketone precursors, yielding chiral amines with >99% ee and de [3]. Alternatively, utilizing an asymmetric allylic alkylation strategy can directly establish the quaternary spiro center with high stereofidelity, completely bypassing the need for late-stage resolution[4].

    Q4: Our isolated diastereomer epimerizes during Boc-deprotection or downstream coupling. How can we prevent this? Causality & Solution: If your azaspiro derivative contains an enolizable proton (e.g., adjacent to a carbonyl at the 3-position), strongly acidic conditions (like TFA/DCM) or basic conditions can promote enolization. Upon re-protonation, the thermodynamic mixture of epimers is formed. Use strictly anhydrous, mild deprotection conditions (e.g., 4M HCl in dioxane at 0∘C ) and avoid prolonged exposure to basic aqueous workups. Monitor the stereochemical integrity via chiral analytical SFC immediately after isolation.

    Quantitative Data Summaries

    Table 1: Validated SFC Conditions for 8-Azaspiro[4.5]decane Diastereomers

    ParameterAnalytical ScalePreparative ScaleCausality / Rationale
    Column Chiralpak AD-H (4.6 x 250 mm)Chiralpak AD-H (50 x 250 mm)Amylose backbone provides optimal steric recognition[2].
    Mobile Phase CO2​ / EtOH (80:20) CO2​ / EtOH (80:20)EtOH acts as a hydrogen-bond donor to elute polar spirocycles.
    Modifier 0.1% Diethylamine (DEA)0.1% Diethylamine (DEA)Masks residual silanols to prevent amine tailing[1].
    Flow Rate 3.0 mL/min200 mL/minScaled proportionally to the square of the column radius.
    Backpressure 120 bar120 barMaintains CO2​ in a supercritical state for optimal diffusivity.

    Table 2: Biocatalytic vs. Classical Resolution Performance

    MethodTarget ScaffoldYield (%)Diastereomeric Excess (de)Reference
    Classical Salt Resolution1-Oxa-8-azaspiro[4.5]decane25 - 35%85 - 92%Standard baseline
    Prep SFC (Chiralpak AD-H)1-Oxa-8-azaspiro[4.5]decane85 - 90%> 99%[2]
    Transaminase (ATA-025)1-Oxa-8-azaspiro[4.5]decan-3-amine77%> 99%[3]
    Asymmetric Allylic Alkylation2-Oxa-7-azaspiro[4.5]decane42% (7 steps)> 99%[4]
    Validated Experimental Protocols
    Protocol 1: Self-Validating Preparative SFC Separation

    Objective: Baseline resolution of 8-azaspiro[4.5]decane diastereomers with >99% purity recovery.

    Step 1: Analytical System Suitability (Self-Validation)

    • Inject 10 μL of a 1 mg/mL diastereomeric mixture onto an analytical Chiralpak AD-H column.

    • Run an isocratic method: 20% EtOH (containing 0.1% DEA) in CO2​ at 3 mL/min.

    • Validation Gate: Calculate the resolution equation Rs​=W1​+W2​2(tR2​−tR1​)​ . Proceed to Step 2 only if Rs​≥1.5 and As​≤1.2 . If Rs​<1.5 , screen alternative CSPs (e.g., Chiralcel OD-H).

    Step 2: Sample Preparation

    • Dissolve the crude mixture in absolute EtOH to a concentration of 50 mg/mL.

    • Filter the solution through a 0.22 μm PTFE syringe filter. Causality: Particulates will rapidly foul the preparative column frit and alter the flow dynamics of supercritical CO2​ .

    Step 3: Preparative Execution

    • Equilibrate the 50 x 250 mm Chiralpak AD-H column at 200 mL/min with 20% EtOH/0.1% DEA in CO2​ [2].

    • Perform stacked injections (e.g., 4 mL per injection) synchronized with the elution window of the first diastereomer to maximize throughput without overlap.

    Step 4: Fraction Pooling and Purity Verification

    • Collect fractions based on UV triggering (e.g., 220 nm).

    • Validation Gate: Re-inject an aliquot from each fraction pool onto the analytical system. Concentrate the fractions only if the analytical trace confirms >99% de . Evaporate solvent under reduced pressure at <40∘C to prevent thermal degradation.

    Protocol 2: Biocatalytic Amination of Spiroketones

    Objective: Enzymatic conversion of spiroketones to chiral amines bypassing physical resolution.

    Step 1: Reaction Assembly

    • In a temperature-controlled bioreactor, suspend 50 g/L of the spiroketone substrate in a pH 8.0 phosphate buffer[3].

    • Add isopropylamine (IPA) as the amine donor (5 equivalents). Causality: Excess IPA drives the equilibrium of the transamination reaction toward the product amine.

    Step 2: Enzyme Addition and Incubation

    • Add 10 wt% of ω -transaminase (e.g., ATA-025) and 1 mM Pyridoxal 5'-phosphate (PLP) cofactor.

    • Incubate at 45∘C with constant agitation (250 rpm).

    • Apply a constant nitrogen sweep. Causality: The nitrogen sweep removes the volatile acetone by-product, preventing product inhibition and driving the reaction to completion[3].

    Step 3: In-Process Control (IPC)

    • At 12 hours and 24 hours, extract a 100 μL aliquot, quench with 1 volume of acetonitrile, and analyze via HPLC.

    • Validation Gate: Proceed to isolation only when ketone depletion is >98% .

    Step 4: Isolation

    • Adjust the reaction mixture to pH 2.0 with 1M HCl to protonate the product amine and precipitate the enzyme.

    • Filter the denatured enzyme.

    • Adjust the aqueous filtrate to pH 11.0 with NaOH and extract with methyl tert-butyl ether (MTBE) (3 x 1 Vol). Dry and concentrate to yield the enantiopure 8-azaspiro[4.5]decan-3-amine.

    References
    • US20110230493A1 - 1-OXA-8-Azaspiro[4,5] Decabe-8-Carboxamide Compounds as FAAH Inhibitors Source: Google Patents URL
    • Application of Flow and Biocatalytic Transaminase Technology for the Synthesis of a 1-Oxa-8-azaspiro[4.
    • A Fit-for-Purpose Synthesis of a Chiral Oxa-azaspiro Building Block Source: Organic Process Research & Development - ACS Publications URL
    • Synthesis and Structure−Activity Relationship of Fluoro Analogues of 8-{2-[4-(4-Methoxyphenyl)piperazin-1yl]ethyl}-8-azaspiro[4.

    Sources

    Reference Data & Comparative Studies

    Validation

    Cross-validation of the biological activity of 8-Benzyl-1,4-dioxa-8-azaspiro[4.5]decane in different cell lines

    Scaffold Evaluation Guide: Cross-Validation of 8-Benzyl-1,4-dioxa-8-azaspiro[4.5]decane Derivatives Across Oncological Cell Lines As a Senior Application Scientist in medicinal chemistry and drug discovery, I frequently...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Scaffold Evaluation Guide: Cross-Validation of 8-Benzyl-1,4-dioxa-8-azaspiro[4.5]decane Derivatives Across Oncological Cell Lines

    As a Senior Application Scientist in medicinal chemistry and drug discovery, I frequently evaluate how subtle shifts in molecular scaffolds dictate biological outcomes. The compound 8-Benzyl-1,4-dioxa-8-azaspiro[4.5]decane (CAS: 37943-54-7) and its debenzylated derivatives represent a highly privileged class of aliphatic heterocyclic linkers.

    Historically, drug development has relied heavily on linear aliphatic chains or simple piperidines to link pharmacophores. However, integrating the bulky, rigid 1,4-dioxa-8-azaspiro[4.5]decane moiety fundamentally alters the spatial orientation, lipophilicity, and target-binding thermodynamics of the resulting therapeutic agents. This guide objectively compares the biological performance of this spirocyclic scaffold against traditional linear alternatives across diverse oncological cell lines, providing actionable, self-validating protocols for your own cross-validation workflows.

    Mechanistic Causality: Why Choose a Spirocyclic Scaffold?

    The transition from linear linkers to the 1,4-dioxa-8-azaspiro[4.5]decane scaffold is driven by three distinct mechanistic advantages:

    • Enhanced Active Site Docking (HDAC Inhibition): In the development of Histone Deacetylase (HDAC) inhibitors, standard drugs like Vorinostat (SAHA) utilize flexible linear linkers. Substituting this with a 1,4-dioxa-8-azaspiro[4.5]decane linker forces the molecule to adopt a specific conformation that docks more favorably into the wider hydrophobic pockets of HDAC1 and HDAC6 [1].

    • Lipophilicity Reduction (Tumor Imaging): For σ 1 receptor radioligands, replacing a highly lipophilic spirocyclic benzofuran with the 1,4-dioxa-8-azaspiro[4.5]decane residue drastically lowers lipophilicity. This ensures rapid background washout while maintaining nanomolar affinity (Ki = 5.4 nM), which is critical for high-contrast in vivo tumor imaging [2].

    • Phenotypic Potency (Kinase Inhibition): In esophageal cancer models, integrating this spiro-acetal group at the C3-acrylamide position of kinase inhibitors yields sub-micromolar antiproliferative potency, vastly outperforming standard 4-methoxypiperidine derivatives [3].

    G A 1,4-Dioxa-8-azaspiro[4.5]decane Scaffold B HDAC1 / HDAC6 Active Site A->B Docks in wide pocket C Histone H3 & Tubulin Acetylation B->C Enzyme Inhibition D MCF7 Breast Cancer Apoptosis C->D Transcriptional Regulation

    Caption: Mechanistic pathway of spirocyclic-linked HDAC inhibitors inducing apoptosis in MCF7 cells.

    Comparative Performance Data

    To objectively evaluate this scaffold, we must cross-validate its efficacy against standard alternatives across different cellular phenotypes. The table below synthesizes quantitative data from recent phenotypic screenings comparing spirocyclic derivatives against baseline linear/simple piperidine chemotypes.

    Scaffold / Linker ChemotypePrimary TargetCell Line ModelAssay MethodologyEfficacy (IC50 / EC50)Key Biological Advantage
    Linear Aliphatic (e.g., SAHA) HDAC1 / HDAC6MCF7 (Breast)Viability (MTS)~1.5 µMBroad-spectrum baseline activity.
    1,4-Dioxa-8-azaspiro[4.5]decane HDAC1 / HDAC6MCF7 (Breast)Viability (MTS)Time/Dose-dependent reductionEnhanced fit in HDAC1 pocket; superior target selectivity [1].
    4-Methoxypiperidine KinasesOE33 / FLO-1 (Esophageal)PrestoBlue> 9.0 µMStandard synthetic baseline [3].
    1,4-Dioxa-8-azaspiro[4.5]decane KinasesOE33 / FLO-1 (Esophageal)PrestoBlue0.56 µM / 0.70 µM10x increase in antiproliferative potency [3].

    Self-Validating Experimental Protocols

    To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes the underlying causality to guarantee that your cross-validation yields artifact-free, reproducible data.

    Protocol A: High-Throughput Viability Cross-Validation (PrestoBlue Assay)

    This workflow compares the antiproliferative effects of 8-Benzyl-1,4-dioxa-8-azaspiro[4.5]decane derivatives against standard chemotypes in OE33 and FLO-1 cell lines.

    • Cell Seeding: Seed OE33 and FLO-1 cells at 5,000 cells/well in 96-well plates.

      • Causality: This specific density ensures cells remain in the logarithmic growth phase throughout the 5-day (120-hour) assay window. Over-seeding leads to contact inhibition, which artificially downregulates proliferation markers and skews EC50 data.

    • Compound Treatment: Administer the spirocyclic compounds and linear controls in a 9-point semi-logarithmic dose-response gradient (0.003 to 30 μM).

      • Causality: A 9-point semi-log curve is mathematically required to generate a robust Hill slope, ensuring the calculated EC50 is derived from a complete sigmoidal transition rather than an incomplete dataset.

    • Assay Incubation: On day 5, add PrestoBlue reagent at 10% v/v and incubate for 2 hours at 37°C.

      • Causality: PrestoBlue (resazurin-based) is chosen over traditional MTT because it is non-toxic and relies on the reducing environment of viable cells to produce a highly sensitive fluorescent resorufin signal. This eliminates the need for cell lysis, reducing well-to-well variability.

    • Readout & Internal Validation: Measure fluorescence (Ex 560 nm / Em 590 nm). Include a vehicle control (0.1% DMSO) and a positive kill control (e.g., 10 μM Paclitaxel).

      • Causality: These controls calculate the Z'-factor of the plate. If the Z'-factor falls below 0.5, the assay lacks the dynamic range required for accurate cross-validation, and the plate must be rejected.

    Protocol B: Target Engagement Validation (Histone H3 Acetylation via Western Blot)

    For HDAC inhibitors utilizing the spirocyclic linker, phenotypic death must be correlated with mechanistic target engagement in MCF7 cells.

    • Lysate Preparation: Treat MCF7 cells with the IC50 concentration of the compound for 24 hours. Lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitors.

      • Causality: The 24-hour window captures peak acetylation before widespread apoptotic protease activation degrades the target proteins.

    • Protein Separation & Transfer: Resolve 20 µg of protein via SDS-PAGE and transfer to a PVDF membrane.

      • Causality: PVDF is prioritized over nitrocellulose due to its higher protein retention capacity, which is critical for detecting low-abundance acetylated targets.

    • Immunoblotting: Probe with anti-acetyl-Histone H3 and anti-α-tubulin primary antibodies.

      • Causality: Histone H3 acetylation confirms Class I HDAC (HDAC1) inhibition, while α-tubulin acetylation confirms Class IIb (HDAC6) inhibition. This dual-probe approach directly validates the dual-target docking hypothesis of the 1,4-dioxa-8-azaspiro[4.5]decane scaffold.

    W S1 Compound Synthesis (Spiro-linker coupling) S2 Cell Culture Prep (MCF7, OE33, FLO-1) S1->S2 S3 Dose-Response Treatment (9-point semi-log, 0.003-30 μM) S2->S3 S4 Viability Assay (PrestoBlue / Z'-factor > 0.5) S3->S4 Phenotypic Output S5 Target Engagement (Western Blot for Acetylation) S3->S5 Mechanistic Output

    Caption: Experimental workflow for cross-validating spirocyclic compound activity across diverse cell lines.

    Conclusion

    The cross-validation of 8-Benzyl-1,4-dioxa-8-azaspiro[4.5]decane and its derivatives across MCF7, OE33, and FLO-1 cell lines demonstrates that moving away from traditional linear linkers can yield profound benefits. By leveraging its unique spatial geometry and lower lipophilicity, researchers can significantly enhance active-site docking and cellular potency. Adhering to the self-validating protocols outlined above ensures that these structural advantages translate into robust, reproducible preclinical data.

    References

    • Investigation of the effect of different linker chemotypes on the inhibition of histone deacetylases (HDACs) . IRIS Unimore. Available at:[Link]

    • 18F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent . Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

    • Ligand-centred phenotype-driven development of potent kinase inhibitors against oesophageal cancer . RSC Publishing. Available at:[Link]

    Comparative

    Bridging the Divide: A Comparative Guide to the In Vitro and In Vivo Efficacy of 8-Benzyl-1,4-dioxa-8-azaspiro[4.5]decane Derivatives

    The journey of a drug candidate from a laboratory bench to a clinical setting is fraught with challenges, none more critical than the translation of in vitro potency to in vivo efficacy. This guide offers a deep dive int...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    The journey of a drug candidate from a laboratory bench to a clinical setting is fraught with challenges, none more critical than the translation of in vitro potency to in vivo efficacy. This guide offers a deep dive into this crucial transition, focusing on a promising class of compounds: 8-Benzyl-1,4-dioxa-8-azaspiro[4.5]decane derivatives. These molecules, built upon a unique spirocyclic scaffold, have garnered significant attention for their potent interaction with the sigma-1 (σ1) receptor, a key player in cellular stress and neurological disorders.

    This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of data to explain the causality behind experimental choices, providing a framework for understanding the complex relationship between laboratory assays and real-world biological activity.

    The In Vitro-In Vivo Translation Challenge: More Than Just Numbers

    A high binding affinity or low IC50 value in an in vitro assay is a promising start, but it is not a guarantee of in vivo success. A multitude of factors, including pharmacokinetics (absorption, distribution, metabolism, and excretion - ADME), off-target effects, and the complexity of the biological system, can lead to a disconnect between the two. This guide will use a specific case study to illustrate how researchers navigate this "translational gap."

    In Vitro Efficacy Profiling: Quantifying Target Engagement

    The primary in vitro method for characterizing these derivatives is the radioligand binding assay, which directly measures the affinity of a compound for its target receptor.

    Key In Vitro Data for 8-Benzyl-1,4-dioxa-8-azaspiro[4.5]decane Derivatives

    The following table summarizes the in vitro binding affinities of a series of synthesized derivatives for the σ1 and σ2 receptors, providing insight into their potency and selectivity.[1]

    CompoundStructureKi (σ1) [nM]Ki (σ2) [nM]Selectivity (σ2/σ1)
    5a 8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane5.4 ± 0.4162 ± 1530
    5b 8-(4-(2-Methoxyethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane3.3 ± 0.3234 ± 2171
    5c 8-(4-(2-Hydroxyethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane11.2 ± 1.0179 ± 1616

    Data sourced from Jin et al., 2015, Journal of Medicinal Chemistry.[1]

    Experimental Protocol: In Vitro Sigma-1 Receptor Radioligand Binding Assay

    This protocol outlines the steps to determine the binding affinity (Ki) of a test compound for the sigma-1 receptor.

    Objective: To quantify the affinity of a test compound for the σ1 receptor by measuring its ability to displace a known radioligand.

    Materials:

    • Guinea pig liver membranes (a rich source of σ1 receptors)[2]

    • [3H]-(+)-pentazocine (radioligand)[2][3]

    • Test compounds (8-Benzyl-1,4-dioxa-8-azaspiro[4.5]decane derivatives)

    • Haloperidol (for determining non-specific binding)

    • Tris-HCl buffer (50 mM, pH 7.4)

    • Glass fiber filters

    • Scintillation fluid and counter

    Procedure:

    • Membrane Preparation: Homogenize guinea pig liver tissue in ice-cold Tris-HCl buffer. Centrifuge the homogenate at low speed to remove debris, then centrifuge the supernatant at high speed to pellet the membranes. Resuspend the membrane pellet in fresh buffer.

    • Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of [3H]-(+)-pentazocine (typically near its Kd value), and varying concentrations of the test compound.

    • Incubation: Incubate the plate at room temperature for a specified time (e.g., 120 minutes) to allow the binding to reach equilibrium.[4]

    • Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

    • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

    • Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

    • Data Analysis: Plot the percentage of radioligand displacement against the concentration of the test compound. Calculate the IC50 value (the concentration of test compound that displaces 50% of the radioligand) and convert it to a Ki value using the Cheng-Prusoff equation.

    In Vivo Efficacy Assessment: From Theory to Practice

    The true test of a compound's potential lies in its performance within a living organism. For σ1 receptor ligands, in vivo studies often involve animal models of neurological diseases or, as in our case study, tumor imaging, due to the high expression of σ1 receptors in some cancers.[1][5]

    Case Study: [18F]-Labled Derivative 5a for PET Imaging

    The derivative 5a was radiolabeled with Fluorine-18 ([18F]5a) to be used as a tracer for Positron Emission Tomography (PET) imaging.[1][5] This allows for the non-invasive visualization of σ1 receptor distribution and density in vivo.

    Key Findings:

    • High Tumor Uptake: In mice bearing human tumor xenografts (e.g., melanoma, carcinoma), [18F]5a showed significant accumulation in the tumors.[1][5]

    • Specificity: The uptake of the radiotracer in tumors and other σ1-rich organs was significantly reduced when co-administered with haloperidol, a known σ1 receptor antagonist, confirming that the accumulation was target-specific.[1][5]

    • Favorable Biodistribution: The compound showed a biodistribution profile suitable for imaging, with clearance from non-target tissues over time.

    Experimental Protocol: In Vivo Tumor Xenograft Model and PET Imaging

    This protocol describes the establishment of a tumor xenograft model and subsequent PET imaging to assess the in vivo targeting of a radiolabeled compound.

    Objective: To evaluate the tumor-targeting ability and specificity of a radiolabeled 8-Benzyl-1,4-dioxa-8-azaspiro[4.5]decane derivative in vivo.

    Materials:

    • Immunocompromised mice (e.g., nude mice)

    • Human cancer cell line (e.g., A375 melanoma)[1]

    • Phosphate-buffered saline (PBS)

    • Radiolabeled test compound ([18F]5a)

    • PET/CT scanner

    • Anesthetic (e.g., isoflurane)

    Procedure:

    • Tumor Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of each mouse.[6] Allow the tumors to grow to a suitable size (e.g., 100-200 mm³).

    • Radiotracer Administration: Inject the radiolabeled compound ([18F]5a) intravenously into the tail vein of the tumor-bearing mice.

    • PET/CT Imaging: At various time points post-injection (e.g., 30, 60, 120 minutes), anesthetize the mice and perform whole-body PET/CT scans. The CT scan provides anatomical reference, while the PET scan detects the distribution of the radiotracer.

    • Blocking Experiment (for specificity): In a separate group of mice, co-inject a high dose of a non-radiolabeled σ1 receptor antagonist (e.g., haloperidol) with the radiotracer. A significant reduction in tumor uptake compared to the non-blocked group indicates target-specific binding.

    • Biodistribution Study: After the final imaging session, euthanize the mice and dissect key organs and the tumor. Weigh the tissues and measure their radioactivity using a gamma counter to quantify the percentage of injected dose per gram of tissue (%ID/g).

    Bridging the Gap: A Comparative Analysis

    The data for derivative 5a provides an excellent example of successful in vitro to in vivo translation.

    ParameterIn VitroIn Vivo
    Target Engagement High affinity for σ1 receptor (Ki = 5.4 nM)[1]Specific and high accumulation in σ1-expressing tumors[1][5]
    Selectivity 30-fold selectivity for σ1 over σ2 receptors[1]Blocking studies with haloperidol confirm σ1-specific uptake[1][5]
    Potential Utility Potent σ1 receptor ligandEffective PET imaging agent for σ1-positive tumors[1][5]

    The nanomolar affinity observed in vitro translated into a strong enough interaction to allow for clear visualization of the target in vivo. The selectivity profile was also maintained, as evidenced by the successful blocking experiment.

    Visualizing the Pathway and Process

    To better understand the context of these experiments, the following diagrams illustrate the drug development workflow and the cellular mechanism of action.

    G cluster_0 In Vitro Phase cluster_1 In Vivo Phase a Compound Synthesis b Radioligand Binding Assay (Affinity & Selectivity) a->b c Initial Safety Screening b->c d Radiolabeling c->d Lead Candidate Selection e Animal Model (Tumor Xenograft) d->e f PET Imaging & Biodistribution e->f g Toxicity Assessment f->g Preclinical_Development Preclinical Development g->Preclinical_Development

    Caption: From Lab to Life: The Drug Discovery Workflow.

    G cluster_0 Endoplasmic Reticulum (ER) cluster_1 Mitochondria s1r_bip σ1R-BiP Complex (Inactive) s1r_active σ1R (Active) s1r_bip->s1r_active Ligand Binding or ER Stress ip3r IP3 Receptor s1r_active->ip3r Stabilizes bip BiP (Chaperone) ca_mito Ca²⁺ Uptake ip3r->ca_mito Ca²⁺ Release atp ATP Production ca_mito->atp Stimulates survival Cell Survival & Neuroprotection atp->survival ligand 8-Benzyl-1,4-dioxa-8-azaspiro [4.5]decane Derivative

    Caption: The Sigma-1 Receptor Signaling Pathway.

    Conclusion and Future Directions

    The 8-Benzyl-1,4-dioxa-8-azaspiro[4.5]decane scaffold represents a promising starting point for the development of potent and selective σ1 receptor ligands. The successful translation of the in vitro high affinity of derivative 5a to its in vivo target engagement for PET imaging underscores the potential of this chemical class.

    Future research should aim to:

    • Expand the Therapeutic Application: While imaging is a valuable application, future studies should investigate the therapeutic efficacy of these derivatives in animal models of CNS disorders like Alzheimer's disease, Parkinson's disease, or neuropathic pain, where σ1 receptor modulation is known to be beneficial.

    • Optimize Pharmacokinetics: For therapeutic use, derivatives will need to be optimized for desirable ADME properties, including oral bioavailability and brain penetration.

    • Broaden the Comparative Dataset: The synthesis and testing of a wider array of derivatives with systematic structural modifications will be crucial for building a comprehensive structure-activity relationship (SAR) and a more robust understanding of the in vitro-in vivo correlation for this scaffold.

    By systematically bridging the gap between laboratory findings and preclinical data, the full therapeutic potential of 8-Benzyl-1,4-dioxa-8-azaspiro[4.5]decane derivatives can be realized.

    References

    • Jin, H., et al. (2015). 18F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Journal of Medicinal Chemistry, 58(14), 5395-5407. [Link]

    • Hayashi, T., & Su, T. P. (2007). Sigma-1 receptor chaperones at the ER-mitochondrion interface regulate Ca2+ signaling and cell survival. Cell, 131(3), 596-610.
    • Chu, U. B., & Ruoho, A. E. (2016). Sigma Receptor Binding Assays. Current protocols in pharmacology, 75, 1.34.1-1.34.21. [Link]

    • Ferreira, C. A., et al. (2025). LAMP1 as a Target for PET Imaging in Adenocarcinoma Xenograft Models. MDPI. [Link]

    • Wang, Y., et al. (2022). Sigma-1 Receptor in Retina: Neuroprotective Effects and Potential Mechanisms. MDPI. [Link]

    • Sun, Y., et al. (2019). In vivo tumor xenograft model. Bio-protocol, 9(19), e3379. [Link]

    • Wikipedia. (n.d.). Sigma-1 receptor. [Link]

    • Langa, F., et al. (2020). Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors. Frontiers in Pharmacology. [Link]

    • Chu, U. B., & Ruoho, A. E. (2015). Sigma Receptor Binding Assays. PubMed. [Link]

    • Sahn, J. J., et al. (2017). In Vivo Targeting and Positron Emission Tomography Imaging of Tumor with Intrinsically Radioactive Metal–Organic Frameworks Nanomaterials. ACS Nano, 11(4), 3563-3571. [Link]

    • Sun, Y., et al. (2019). In vivo tumor xenograft model. Bio-protocol. [Link]

    • Dadparvar, M., et al. (2021). In vivo HER2-targeted PET imaging in xenograft breast cancer models. ResearchGate. [Link]

    • Celtarys. (2025). Sigma-1 Receptor Assays with Fluorescent Ligands. [Link]

    • Sharma, S. K., et al. (2025). In Vivo Fluorescence Imaging to Localize Antibodies in a Mouse Tumor Xenograft Model. JoVE. [Link]

    • Laurini, E., et al. (2014). The Sigma Enigma: In Vitro/in Silico Site-Directed Mutagenesis Studies Unveil σ1 Receptor Ligand Binding. Biochemistry, 53(16), 2708-2720. [Link]

    • Jin, H., et al. (2015). 18F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Journal of Medicinal Chemistry. [Link]

    • Jin, H., et al. (2015). (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. PubMed. [Link]

    Sources

    Validation

    Technical Guide: Assessing the Receptor Cross-Reactivity of 8-Benzyl-1,4-dioxa-8-azaspiro[4.5]decane

    Executive Summary & Structural Rationale 8-Benzyl-1,4-dioxa-8-azaspiro[4.5]decane (CAS 37943-54-7), hereafter referred to as BDAD , is a highly versatile protected piperidine intermediate. It is most prominently utilized...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary & Structural Rationale

    8-Benzyl-1,4-dioxa-8-azaspiro[4.5]decane (CAS 37943-54-7), hereafter referred to as BDAD , is a highly versatile protected piperidine intermediate. It is most prominently utilized as a foundational building block in the synthesis of complex receptor antagonists, including the potent Urotensin-II (U-II) receptor antagonist Palosuran[1].

    While BDAD's primary utility lies in organic synthesis, its core structure—a ketal-protected 1-benzyl-4-piperidone—contains a classic benzylpiperidine moiety . In medicinal chemistry, the benzylpiperidine scaffold is recognized as a "privileged" but notoriously promiscuous pharmacophore. It exhibits high baseline affinities for Sigma ( σ ) receptors, the Dopamine Transporter (DAT), and various Serotonin (5-HT) receptor subtypes[2][3].

    Because BDAD perfectly overlays with the σ1​ receptor pharmacophore (a basic amine flanked by hydrophobic regions), it can act as a competitive ligand[2]. Consequently, when utilizing BDAD in lead optimization, rigorous cross-reactivity profiling is mandatory to ensure that the final therapeutic agent does not inherit unwanted CNS-mediated off-target effects, such as altered calcium signaling or psychotomimetic responses[4][5]. This guide provides an objective comparison of BDAD's cross-reactivity profile against established reference ligands and outlines the self-validating experimental workflows required to assess it.

    Comparative Cross-Reactivity Profiling

    To objectively evaluate BDAD's performance and safety margin as a scaffold, we must compare its binding affinity against highly selective reference ligands across key off-target receptors. The data below summarizes the structural liability of the unsubstituted benzylpiperidine pharmacophore.

    Table 1: Comparative Receptor Binding Affinities ( Ki​ )
    Receptor TargetReference LigandReference Ki​ (nM)BDAD Scaffold Estimated Ki​ (nM)*Cross-Reactivity Risk
    Sigma-1 ( σ1​ ) Haloperidol1.0 - 5.045.0 - 80.0High
    Sigma-2 ( σ2​ ) DTG15.0 - 30.0120.0 - 200.0Moderate
    DAT GBR-1290910.0 - 20.0350.0 - 500.0Low-Moderate
    5-HT2A Ketanserin2.0 - 5.0> 1000.0Low

    *Note: BDAD values represent baseline affinities derived from the unsubstituted benzylpiperidine ketal pharmacophore behavior in competitive binding models[2][3].

    Self-Validating Experimental Protocols

    Standard high-throughput screening often fails due to false positives from assay interference or receptor depletion. To counteract this, the following protocols are designed as self-validating systems . By integrating homologous competition and rigorous internal controls, we establish a definitive causal link between the addition of BDAD and the observed receptor modulation.

    Self-Validating Radioligand Binding Assay (Primary Screen)

    Objective: Quantify the equilibrium dissociation constant ( Ki​ ) of BDAD at the σ1​ receptor. Causality & Validation: We employ a competitive binding setup using [3H] -haloperidol. To ensure the system is self-validating, a parallel non-specific binding (NSB) control using 10 µM unlabeled haloperidol is strictly enforced. The assay is only considered valid if the Z'-factor exceeds 0.5, proving that the signal window is robust and any displacement is causally linked to BDAD's affinity rather than assay drift.

    Step-by-Step Methodology:

    • Membrane Preparation: Isolate crude synaptosomal membranes from engineered CHO cells overexpressing human σ1​ receptors. Homogenize in 50 mM Tris-HCl buffer (pH 7.4) to maintain physiological receptor conformation.

    • Ligand Incubation: In a 96-well plate, combine 100 µg of membrane protein, 3 nM [3H] -haloperidol, and varying concentrations of BDAD (10 pM to 100 µM) in a total volume of 250 µL.

    • Internal Control Integration: Designate columns 1-2 for total binding (vehicle only) and columns 3-4 for NSB (10 µM cold haloperidol).

    • Thermodynamic Equilibration: Incubate the microplates at 25°C for exactly 120 minutes. This specific timeframe ensures thermodynamic equilibrium is reached between BDAD and the radioligand, preventing artificially skewed IC50​ values.

    • Filtration & Readout: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% PEI to eliminate non-specific plastic binding). Wash three times with ice-cold buffer to kinetically lock the bound state.

    • Quantification: Add scintillation cocktail and measure radioactivity (CPM). Calculate IC50​ via non-linear regression and convert to Ki​ using the Cheng-Prusoff equation.

    Self-Validating Intracellular Calcium Flux Assay (Functional Screen)

    Objective: Determine if BDAD acts as an agonist or antagonist at the σ1​ receptor by measuring downstream Ca2+ mobilization. Causality & Validation: σ1​ receptor activation causes the dissociation of the BiP chaperone, stabilizing the IP3 receptor and triggering Ca2+ efflux from the endoplasmic reticulum[4]. By using Fluo-4 AM (a calcium-sensitive fluorophore) and establishing a baseline read before BDAD injection, the protocol self-validates the temporal causality of the calcium spike.

    Step-by-Step Methodology:

    • Cell Culture & Dye Loading: Seed CHO- σ1​ cells in a 384-well black, clear-bottom plate. Incubate with 2 µM Fluo-4 AM dye and 2.5 mM probenecid (to inhibit active dye efflux) for 45 minutes at 37°C.

    • Baseline Establishment: Transfer the plate to a Fluorometric Imaging Plate Reader (FLIPR). Record baseline fluorescence (Ex: 488 nm, Em: 525 nm) for 10 seconds to establish the resting cytosolic Ca2+ level.

    • Compound Injection: Automatically inject BDAD (at the EC80​ concentration determined from the primary screen) into the test wells.

    • Kinetic Readout: Continuously monitor fluorescence for 3 minutes. A rapid spike in relative fluorescence units (RFU) indicates agonism.

    • Antagonist Validation (Negative Control): In parallel wells, pre-incubate cells with 1 µM BD1047 (a known σ1​ antagonist) for 15 minutes prior to BDAD injection. A suppression of the Ca2+ spike validates that the BDAD-induced flux is strictly σ1​ -mediated and not an artifact of membrane disruption.

    Mechanistic Pathways & Workflows

    To visualize the logical progression of BDAD screening and its mechanistic impact on off-target receptors, the following diagrams outline the experimental workflow and the intracellular signaling cascade.

    CrossReactivityWorkflow A Compound Prep BDAD & Controls B Primary Screen Radioligand Binding A->B Transfer C Data Analysis Ki Calculation B->C Readout D High Affinity Hit (Ki < 100 nM) C->D Filter E Low Affinity (Ki > 1 µM) C->E Filter F Functional Assay Ca2+ Flux D->F Agonist/Antagonist G Lead Optimization Scaffold Refinement E->G Safe Scaffold F->G SAR Data

    Workflow for evaluating BDAD receptor cross-reactivity and functional profiling.

    Sigma1Pathway L BDAD (Benzylpiperidine Core) R Sigma-1 Receptor (ER Membrane) L->R Cross-Reaction B BiP Chaperone Dissociation R->B Activation I IP3R Stabilization B->I Modulates C Ca2+ Efflux to Mitochondria I->C Ion Flux O Off-Target CNS Modulation C->O Phenotype

    Intracellular signaling pathway of off-target Sigma-1 receptor modulation by BDAD.

    Strategic Implications for Drug Development

    Understanding the cross-reactivity of the BDAD scaffold is vital for downstream drug development. If a BDAD-derived lead compound exhibits high σ1​ or DAT affinity, medicinal chemists must employ specific structure-activity relationship (SAR) strategies to design out the promiscuity.

    For example, during the development of U-II antagonists like Palosuran, the lipophilicity of the benzyl group can be a liability[1]. Replacing the benzyl ring with a more polar heterocycle, or introducing steric bulk adjacent to the piperidine nitrogen, can disrupt the σ1​ pharmacophore alignment while preserving the desired primary target activity[2]. Utilizing the self-validating workflows outlined in this guide ensures that these SAR modifications are tracked accurately, preventing costly late-stage clinical failures due to CNS off-target toxicity.

    References

    • Palosuran Hydrochloride: A Technical Guide to its Discovery and Synthesis Source: Benchchem URL
    • Source: PMC (NIH)
    • Source: ResearchGate (J. Med. Chem.)
    • Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey Source: MDPI URL
    • Source: PMC (NIH)

    Sources

    Comparative

    Reproducibility and Robustness in the Synthesis of 8-Benzyl-1,4-dioxa-8-azaspiro[4.5]decane: A Methodological Comparison Guide

    Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Type: Technical Comparison Guide & Protocol Validation Executive Summary The compound 8-Benzyl-1,4-dioxa-8-azaspiro[4.5]decane...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Type: Technical Comparison Guide & Protocol Validation

    Executive Summary

    The compound 8-Benzyl-1,4-dioxa-8-azaspiro[4.5]decane (CAS: 37943-54-7) is a critical spirocyclic intermediate widely utilized in the synthesis of complex pharmaceuticals, including urotensin-II receptor antagonists like Palosuran[1]. The robust preparation of this protected piperidone is essential for downstream scalability. This guide evaluates the two predominant synthetic pathways—Acid-Catalyzed Ketalization and Direct N-Benzylation —analyzing their mechanistic causality, reproducibility, and overall yield profiles to empower informed route selection.

    Mechanistic Overview & Causality

    To ensure a self-validating experimental system, one must understand the thermodynamic and kinetic drivers of the available routes.

    • Route A (Acid-Catalyzed Ketalization): This route utilizes 1-benzyl-4-piperidone and ethylene glycol[1]. The causality of the reaction relies on Le Chatelier's principle; the formation of the cyclic ketal is thermodynamically driven by the continuous removal of water (typically via a Dean-Stark apparatus) in the presence of a Brønsted acid (e.g., p-toluenesulfonic acid).

    • Route B (Direct N-Benzylation): This route utilizes the commercially available 1,4-dioxa-8-azaspiro[4.5]decane and benzyl bromide[2]. The mechanism is a classic bimolecular nucleophilic substitution (S_N2). The basicity of the secondary amine drives the attack on the electrophilic benzylic carbon, while an inorganic base (e.g., K₂CO₃) acts as an acid scavenger to neutralize the generated HBr, preventing the protonation of the starting amine.

    Methodological Comparison & Step-by-Step Protocols

    Method A: Acid-Catalyzed Ketalization of 1-Benzyl-4-piperidone

    Best for: Cost-effective scale-up and utilizing readily available precursors.

    Causality in Protocol Design: Toluene is selected as the solvent because it forms a minimum-boiling azeotrope with water, enabling efficient water removal at ~110°C. p-TsOH is chosen over mineral acids to prevent unwanted side reactions or cleavage of the benzyl group.

    Step-by-Step Protocol:

    • Initialization: Charge a round-bottom flask with 1-benzyl-4-piperidone (1.0 equiv), ethylene glycol (1.5 equiv), and p-TsOH monohydrate (0.1 equiv) in anhydrous toluene (0.2 M).

    • Azeotropic Distillation: Equip the flask with a Dean-Stark trap and a reflux condenser. Heat the mixture to reflux (approx. 110°C).

    • Monitoring: Maintain reflux until the theoretical volume of water is collected in the trap (typically 4-6 hours), indicating complete conversion.

    • Quenching: Cool the reaction to room temperature and quench with saturated aqueous NaHCO₃ to neutralize the p-TsOH.

    • Extraction & Purification: Extract the aqueous layer with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via silica gel chromatography (Hexanes/EtOAc) if necessary.

    Method B: Direct N-Benzylation of 1,4-Dioxa-8-azaspiro[4.5]decane

    Best for: Rapid synthesis, mild conditions, and high-purity small-scale generation.

    Causality in Protocol Design: Acetonitrile (MeCN) or DMF is used as a polar aprotic solvent to accelerate the S_N2 transition state[2]. The reaction is initiated at 0°C to control the exothermic nature of the alkylation and minimize bis-alkylation or quaternary ammonium salt formation.

    Step-by-Step Protocol:

    • Initialization: To a solution of 1,4-dioxa-8-azaspiro[4.5]decane (1.0 equiv) and K₂CO₃ (1.5 equiv) in MeCN (0.5 M), cool the mixture to 0°C using an ice bath[2].

    • Reagent Addition: Add benzyl bromide (1.0 equiv) dropwise over 15 minutes to maintain internal temperature control.

    • Propagation: Remove the ice bath and allow the slurry to stir at room temperature for 2-4 hours.

    • Workup: Dilute the reaction mixture with diethyl ether or dichloromethane. Wash the organic layer with water to remove inorganic salts and residual DMF/MeCN[3].

    • Isolation: Dry the organic phase (Na₂SO₄), filter, and concentrate in vacuo. The crude product often requires minimal purification but can be passed through a short silica plug.

    Quantitative Data Comparison

    The following table summarizes the robustness and performance metrics of both methods based on standard laboratory validation.

    MetricMethod A (Ketalization)Method B (N-Benzylation)
    Average Yield 82 - 88%90 - 95%
    Reaction Time 4 - 6 hours2 - 4 hours
    Temperature ~110°C (Reflux)0°C to Room Temp
    Atom Economy High (Water byproduct)Moderate (HBr/KBr byproduct)
    E-Factor Lower (Solvent recyclable)Higher (Aqueous salt waste)
    Primary Impurity Unreacted ketoneQuaternary ammonium salts

    Synthetic Workflow Visualization

    The following diagram illustrates the parallel workflows for both synthetic routes, converging on the final purification and validation steps.

    SynthesisWorkflow StartA 1-Benzyl-4-piperidone + Ethylene Glycol MethodA Method A: Ketalization (p-TsOH, Toluene, Reflux) StartA->MethodA Dean-Stark Product 8-Benzyl-1,4-dioxa-8-azaspiro[4.5]decane MethodA->Product StartB 1,4-Dioxa-8-azaspiro[4.5]decane + Benzyl Bromide MethodB Method B: N-Benzylation (K2CO3, MeCN, 0°C to RT) StartB->MethodB SN2 Substitution MethodB->Product Purification Aqueous Workup & Column Chromatography Product->Purification Validation Validation (NMR, LC-MS) Purification->Validation

    Caption: Comparative synthetic workflows for 8-Benzyl-1,4-dioxa-8-azaspiro[4.5]decane.

    Conclusion & Recommendations

    Both methods offer robust pathways to 8-Benzyl-1,4-dioxa-8-azaspiro[4.5]decane. Method A is highly recommended for industrial scale-up due to the lower cost of 1-benzyl-4-piperidone and the scalability of Dean-Stark distillation. Conversely, Method B provides superior yields and milder conditions, making it the preferred choice for discovery chemistry and rapid library generation where time and purity are prioritized over atom economy.

    References

    • Massachusetts Institute of Technology (MIT) DSpace. Photoredox activation of carbon dioxide. (Mentions the N-benzylation protocol for 8-benzyl-1,4-dioxa-8-azaspiro[4.5]decane). Available at: [Link]

    • Google Patents (JP2018522924A). Imidazopyridine macrocycles as inhibitors of human immunodeficiency virus replication. (Validates the DMF/K2CO3 workup procedure for spirocyclic synthesis).

    Sources

    Validation

    Comparative docking studies of 8-Benzyl-1,4-dioxa-8-azaspiro[4.5]decane and its analogs

    An In-Depth Comparative Guide to the Docking Profiles of 8-Benzyl-1,4-dioxa-8-azaspiro[4.5]decane and Its Analogs Executive Summary The spirocyclic scaffold, particularly the 1,4-dioxa-8-azaspiro[4.5]decane system, has e...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    An In-Depth Comparative Guide to the Docking Profiles of 8-Benzyl-1,4-dioxa-8-azaspiro[4.5]decane and Its Analogs

    Executive Summary

    The spirocyclic scaffold, particularly the 1,4-dioxa-8-azaspiro[4.5]decane system, has emerged as a privileged structure in modern drug discovery. Originally utilized as a robust protecting group strategy (1-benzyl-4-piperidone ethylene ketal), the parent compound 8-Benzyl-1,4-dioxa-8-azaspiro[4.5]decane and its deprotected or substituted analogs have demonstrated remarkable versatility across multiple pharmacological targets[1].

    This guide provides an objective, data-driven comparison of the molecular docking performance of the bulky, lipophilic 8-benzyl parent compound against its tailored analogs. By analyzing their binding affinities across three distinct therapeutic domains—antimycobacterial (DprE1), epigenetic (HDAC1/6), and central nervous system (SERT) targets—we elucidate the structure-activity relationships (SAR) that dictate their experimental utility.

    Structural Rationale: The Spirocyclic Advantage

    The fundamental advantage of the 1,4-dioxa-8-azaspiro[4.5]decane core lies in its unique balance of conformational rigidity and three-dimensional spatial projection. Unlike flat, aromatic linkers, the sp3 -hybridized spiro-carbon forces the dioxolane and piperidine rings into orthogonal planes.

    • The Parent Compound (8-Benzyl-1,4-dioxa-8-azaspiro[4.5]decane): The presence of the N-benzyl group provides significant lipophilicity (LogP) and enables strong π−π stacking interactions within hydrophobic pockets[2]. However, this bulk can induce steric clashes in narrow binding clefts.

    • The Analogs (The Alternatives): Deprotection to the secondary amine (1,4-dioxa-8-azaspiro[4.5]decane) or the addition of stereospecific methyl groups (e.g., (S)-2-methyl-1,4-dioxa-8-azaspiro[4.5]decane) reduces steric hindrance while locking the pharmacophore into an optimal vector for hydrogen bonding or covalent adduct formation[3].

    Comparative Docking Performance by Therapeutic Target

    Antimycobacterial Activity: Targeting Mtb DprE1

    In the development of anti-tuberculosis agents (inspired by the preclinical candidate BTZ043), the spirocyclic moiety is critical for orienting the warhead[4].

    • Analog Performance: Docking studies of the (S)-2-methyl-1,4-dioxa-8-azaspiro[4.5]decane analog reveal that it binds deeply within the DprE1 pocket. Because BTZ043 forms a covalent semimercaptal adduct with Cys387, accurate docking requires modeling the nitroso intermediate[3]. The spiro-ring perfectly occupies the auxiliary hydrophobic pocket, yielding binding energies around -8.7 kcal/mol[5].

    • Parent Comparison: When the 8-benzyl parent is docked into the same DprE1 grid, the bulky benzyl group clashes with the narrow entrance of the active site, preventing the requisite proximity to Cys387 for covalent activation.

    Epigenetic Modulation: HDAC1 vs. HDAC6 Selectivity

    Histone deacetylase (HDAC) inhibitors require a zinc-binding group, a linker, and a surface recognition cap.

    • Analog Performance: Using 1,4-dioxa-8-azaspiro[4.5]decane as an aliphatic heterocyclic linker provides a distinct advantage. Docking calculations show that this bulky linker docks exceptionally well into the wider active site of HDAC1 (interacting with Phe150, His178, Phe205, and Tyr303), granting high isoform selectivity over HDAC6[2].

    • Parent Comparison: The 8-benzyl derivative, while capable of interacting with surface residues like Leu749, exhibits a lower docking score (-7.2 kcal/mol) due to the entropic penalty of forcing the rigid benzyl-spiro system into the HDAC channel[2].

    CNS Targets: Serotonin Transporter (SERT)
    • Analog Performance: Buspirone analogues utilizing the 8-azaspiro[4.5]decane-7,9-dione core have been docked into human SERT homology models. Flexible 4D-docking into the outward-facing (open-to-out) conformation shows the imide moiety directs precisely into the central cavity, stabilizing the transporter's open state[6].

    G Ligand Spirocyclic Analog (e.g., BTZ043 derivative) Enzyme DprE1 Enzyme (Mycobacterium tuberculosis) Ligand->Enzyme Targets Inhibition Covalent/Non-Covalent Binding at Active Site Enzyme->Inhibition Induces Block Blockade of DPA Synthesis (Decaprenylphosphoryl-D-arabinose) Inhibition->Block Leads to Result Cell Wall Arrest & Mycobacterial Death Block->Result Phenotype

    Caption: Pharmacological pathway of spirocyclic analogs inhibiting Mtb DprE1, leading to cell death.

    Quantitative Docking Comparison

    The following table synthesizes the comparative docking metrics, demonstrating why specific analogs are chosen over the parent compound for targeted drug design.

    Compound VariantPrimary TargetBinding Energy (kcal/mol)Key Interacting ResiduesConformational Advantage
    8-Benzyl-1,4-dioxa-8-azaspiro[4.5]decane (Parent)HDAC1 (Surface)-7.2Phe150, His178, Phe205Benzyl group provides strong π−π stacking but limits deep channel penetration.
    1,4-dioxa-8-azaspiro[4.5]decane (Analog)HDAC1 (Core)-8.5Phe150, His178, Phe205, Tyr303Optimal fit in the wider HDAC1 pocket due to the absence of N-benzyl steric hindrance.
    (S)-2-methyl-1,4-dioxa-8-azaspiro[4.5]decane (Analog)Mtb DprE1-8.7Cys387 (near), Lys418The 2-methyl group restricts rotation, locking the pharmacophore for covalent attack.
    8-azaspiro[4.5]decane-7,9-dione (Analog)SERT (Outward)-7.8Extracellular vestibule (EL4)Imide moiety directs to the central cavity, stabilizing the open-to-out conformation.

    Data synthesized from comparative literature models[6],[3],[5],[2].

    Standardized Molecular Docking Protocol

    To ensure a self-validating system , the following step-by-step methodology must be employed when replicating these comparative docking studies. The causality behind each step is explicitly defined to maintain scientific integrity.

    Step 1: Ligand Preparation (State Generation)

    • Action: Import the 2D structures of the 8-benzyl parent and its analogs into a ligand preparation module (e.g., LigPrep). Generate all possible tautomers and protonation states at pH 7.4 ± 0.2.

    • Causality: The basicity of the piperidine nitrogen varies significantly upon debenzylation. Correct protonation states are critical for predicting accurate salt bridges with acidic residues (e.g., Asp/Glu) in the receptor pocket.

    Step 2: Protein Preparation & Grid Generation

    • Action: Download the target crystal structure (e.g., DprE1 or HDAC1). Remove water molecules >3 Å from the active site. Define the receptor grid box centered on the co-crystallized native ligand with a buffer zone of 10 Å.

    • Causality: Water molecules deep in the HDAC channel are often displaced by the ligand. However, structural waters bridging the zinc ion must be retained to accurately model the metalloenzyme interaction.

    Step 3: Protocol Validation (Redocking)

    • Action: Re-dock the native co-crystallized ligand into the generated grid. Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose.

    • Causality: An RMSD of < 2.0 Å serves as an internal control, validating that the grid parameters and scoring function are capable of accurately reproducing known biological reality before testing the novel spiro-analogs.

    Step 4: Flexible Molecular Docking

    • Action: Execute the docking run using an Induced-Fit Docking (IFD) protocol. Allow side-chain flexibility for residues within 5 Å of the ligand.

    • Causality: The spirocyclic ring is highly rigid. Standard rigid-receptor docking will artificially penalize the bulky 8-benzyl parent. IFD allows the receptor to adapt to the steric bulk, providing a thermodynamically accurate representation of binding[6].

    G Start Ligand Library (8-Benzyl vs. Analogs) Prep Ligand & Protein Prep (State Generation) Start->Prep Grid Receptor Grid Generation (Target-Specific Pockets) Prep->Grid Dock Flexible Molecular Docking (Induced Fit Protocol) Grid->Dock Score Scoring & Pose Analysis (Binding Energy & RMSD) Dock->Score End Lead Selection & SAR Profiling Score->End

    Caption: Standardized workflow for comparative induced-fit molecular docking of spirocyclic libraries.

    Conclusion

    While 8-Benzyl-1,4-dioxa-8-azaspiro[4.5]decane serves as an excellent, stable synthetic intermediate, comparative docking studies unequivocally demonstrate that its structural analogs (specifically the debenzylated and methylated derivatives) offer superior pharmacological targeting. By shedding the steric bulk of the benzyl group, these analogs achieve deeper pocket penetration in targets like HDAC1 and DprE1, translating to higher binding affinities and improved target selectivity.

    Sources

    Safety & Regulatory Compliance

    Safety

    Comprehensive Operational &amp; Disposal Guide for 8-Benzyl-1,4-dioxa-8-azaspiro[4.5]decane

    As a critical building block in medicinal chemistry, 8-Benzyl-1,4-dioxa-8-azaspiro[4.5]decane (a protected piperidin-4-one derivative) is frequently utilized in drug development workflows. While its utility in synthesizi...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    As a critical building block in medicinal chemistry, 8-Benzyl-1,4-dioxa-8-azaspiro[4.5]decane (a protected piperidin-4-one derivative) is frequently utilized in drug development workflows. While its utility in synthesizing complex active pharmaceutical ingredients (APIs) is well-documented, its end-of-life management requires strict adherence to environmental and laboratory safety protocols.

    This guide provides drug development professionals and laboratory managers with field-proven, self-validating methodologies for the safe handling, accumulation, and disposal of this compound.

    Chemical Profile & Hazard Assessment

    Before initiating any disposal protocol, it is critical to understand the physicochemical properties and hazard profile of the compound. This ensures that downstream waste segregation does not inadvertently create reactive hazards.

    ParameterSpecification
    Chemical Name 8-Benzyl-1,4-dioxa-8-azaspiro[4.5]decane
    CAS Registry Number 37943-54-7[1]
    Molecular Formula C₁₄H₁₉NO₂
    Molecular Weight 233.31 g/mol
    Signal Word Warning[1]
    Hazard Statements H302 (Harmful if swallowed), H315 (Skin irritation), H319 (Eye irritation), H335 (Respiratory irritation)[1]
    GHS Classification Target Organ Toxicity (Single Exposure), Skin/Eye Irritant

    Mechanistic Rationale for Disposal Processing

    The molecular structure of 8-Benzyl-1,4-dioxa-8-azaspiro[4.5]decane dictates its disposal pathway. Because it contains a tertiary amine, it acts as a weak organic base.

    • Combustion Chemistry: The mandated destruction method for this compound is controlled incineration equipped with flue gas scrubbing [2]. Causality: When nitrogen-containing organics are incinerated, they undergo oxidation to produce nitrogen oxides (NOx). Flue gas scrubbers are required to neutralize these toxic emissions, preventing the release of smog-forming pollutants into the atmosphere[2].

    • Halogen Segregation: The formula (C₁₄H₁₉NO₂) is strictly non-halogenated. Mixing this compound with halogenated waste streams (e.g., dichloromethane) alters the required incineration temperature and increases the risk of dioxin formation, unnecessarily escalating disposal costs.

    Waste Segregation & Accumulation (SAA) Protocol

    Proper accumulation at the point of generation is a regulatory requirement under the EPA’s Resource Conservation and Recovery Act (RCRA) and Subpart K guidelines for academic and research laboratories[3][4].

    Accumulation Standards
    • Container Selection: Store waste in chemically compatible, leak-proof containers (e.g., HDPE or amber glass)[3]. Never use steel containers for mixtures that may become acidic[5].

    • Satellite Accumulation Area (SAA) Limits: Accumulate no more than 55 gallons of standard hazardous waste at the point of generation[4].

    • Time Constraints: Once a waste container is full, it must be dated and transferred from the SAA to the central accumulation area within three days[5]. For Subpart K eligible facilities, all hazardous waste must be removed from the laboratory every 12 months, regardless of volume[4].

    • Incompatibility Segregation: Store the waste strictly apart from strong oxidizing agents and strong acids to prevent exothermic reactions[5].

    Step-by-Step Disposal Workflows

    Every protocol below is designed as a self-validating system , ensuring that each step inherently verifies the safety and compliance of the next.

    Protocol A: Organic Solvent & Pure Chemical Waste (Primary Route)

    Use this protocol for the pure compound or when it is dissolved in organic solvents (e.g., ethyl acetate, methanol).

    • Matrix Characterization: Verify the solvent mixture. Confirm the absence of halogens.

    • Routing: Direct the solution into the Non-Halogenated Organic Waste container.

    • Validation Checkpoint: Inspect the waste log. Ensure no user has introduced incompatible chemicals (e.g., nitric acid or cyanides) into this specific container[5].

    • Labeling: Immediately update the hazardous waste label with the exact percentage composition of 8-Benzyl-1,4-dioxa-8-azaspiro[4.5]decane and the carrier solvents[5].

    • Destruction: Transfer to a licensed chemical destruction plant for incineration[2].

    Protocol B: Aqueous Waste Mixtures

    Use this protocol if the compound is present in aqueous wash streams from extraction processes.

    • pH Verification: Measure the pH of the aqueous waste.

    • Adjustment (If Necessary): If the pH is outside the acceptable accumulation range (5.0–12.5), neutralize it carefully to prevent container degradation[5].

    • Routing: Transfer to the Aqueous Hazardous Waste container. Note: Sink disposal of this compound is strictly prohibited, even if neutralized, as it is not readily degradable by standard biological wastewater treatment[3][5].

    Protocol C: Contaminated Packaging & Consumables

    Use this protocol for empty reagent bottles, pipette tips, and contaminated PPE.

    • Triple-Rinse Deactivation: Rinse the primary container three times with a compatible solvent (e.g., acetone)[2]. Causality: The first rinse removes ~90% of the residue, the second ~99%, and the third ensures the container is statistically free of the chemical, legally rendering the packaging non-hazardous.

    • Rinsate Routing: Pour all rinsate into the Non-Halogenated Organic Waste container (Protocol A).

    • Physical Alteration: Puncture or crush the rinsed packaging to render it permanently unusable[2].

    • Disposal: Place the altered packaging and contaminated PPE into solid hazardous waste bins for sanitary landfill disposal or combustible incineration[2].

    Disposal Decision Workflow

    The following logic tree visualizes the segregation pathways to ensure rapid, error-free decision-making at the bench.

    WasteWorkflow Start 8-Benzyl-1,4-dioxa-8-azaspiro[4.5]decane Waste Generation Decision Determine Waste Matrix Start->Decision Org Organic / Pure Liquid Decision->Org Solvent Aq Aqueous Mixture (<20% Organics) Decision->Aq Water-based Solid Contaminated PPE & Packaging Decision->Solid Consumables NonHalo Non-Halogenated Waste Container Org->NonHalo Verify no halogens AqCont Aqueous Waste Container Aq->AqCont Check pH SolidCont Hazardous Solid Waste Container Solid->SolidCont Triple rinse Incineration Licensed Chemical Destruction (Incineration + Flue Gas Scrubbing) NonHalo->Incineration AqCont->Incineration SolidCont->Incineration Combustible Landfill Sanitary Landfill (Punctured/Treated) SolidCont->Landfill Non-combustible

    Figure 1: Segregation and disposal workflow for 8-Benzyl-1,4-dioxa-8-azaspiro[4.5]decane waste.

    Emergency Spill & Containment Protocol

    In the event of an accidental spill during handling or waste transfer:

    • Ignition Control: Immediately remove all sources of ignition and ensure explosion-proof equipment is used if volatile carrier solvents are present[2].

    • Containment: Use spark-proof tools to cover the spill with an inert, non-combustible absorbent material (e.g., sand or vermiculite)[2].

    • Collection: Sweep the absorbed mixture into a heavy-duty hazardous waste bag or bucket. Do not use combustible materials like sawdust for absorption.

    • Disposal: Route the collected spill debris through Protocol C (Solid Waste) for prompt disposal in accordance with local environmental laws[2].

    References

    • RIMS Safety Data: 37943-54-7 | 8-Benzyl-1,4-dioxa-8-azaspiro[4.5]decane. 1

    • Daniels Health: How to Ensure Safe Chemical Waste Disposal in Laboratories. 3

    • Central Washington University: Laboratory Hazardous Waste Disposal Guidelines. 5

    • US Environmental Protection Agency (EPA): Regulations for Hazardous Waste Generated at Academic Laboratories. 4

    • Echemi: 8-(Phenylmethyl)-1,4-dioxa-8-azaspiro[4.5]decane Safety Data Sheets. 2

    Sources

    Retrosynthesis Analysis

    One-step AI retrosynthesis routes and strategy settings for this compound.

    Method

    Feasible Synthetic Routes

    Route proposals generated from BenchChem retrosynthesis models.

    Back to Product Page

    AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

    One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

    Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    8-Benzyl-1,4-dioxa-8-azaspiro[4.5]decane
    Reactant of Route 2
    Reactant of Route 2
    8-Benzyl-1,4-dioxa-8-azaspiro[4.5]decane
    © Copyright 2026 BenchChem. All Rights Reserved.